molecular formula C7H4ClFN2 B1465030 6-CHLORO-5-FLUORO-7-AZAINDOLE CAS No. 1190321-96-0

6-CHLORO-5-FLUORO-7-AZAINDOLE

Cat. No.: B1465030
CAS No.: 1190321-96-0
M. Wt: 170.57 g/mol
InChI Key: NYXAEXRADNADKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CHLORO-5-FLUORO-7-AZAINDOLE is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXAEXRADNADKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696658
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-96-0
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-fluoro-7-azaindole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Azaindoles in Medicinal Chemistry

The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] The strategic placement of substituents on this privileged core structure allows for the fine-tuning of a molecule's biological activity. This guide focuses on a particularly valuable derivative, 6-chloro-5-fluoro-7-azaindole (CAS No. 1190321-96-0), a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly protein kinase inhibitors.[2][3] Its distinct substitution pattern, featuring both a chloro and a fluoro group, offers a unique combination of electronic and steric properties that medicinal chemists can exploit to achieve high potency and selectivity for a variety of kinase targets.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The presence of the electronegative fluorine and chlorine atoms significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall lipophilicity.

PropertyValueSource
CAS Number 1190321-96-0[1]
Molecular Formula C₇H₄ClFN₂[4]
Molecular Weight 170.58 g/mol [4]
Appearance White to off-white solid[5]
Storage Temperature 2-8°C[1]

Synthesis of this compound: A Strategic Approach

The synthesis of substituted 7-azaindoles often presents unique challenges due to the electronic nature of the pyridine ring. However, several general strategies have been developed for the construction of the 7-azaindole core, which can be adapted for the preparation of this compound. A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

A plausible synthetic route, based on established methodologies for similar azaindole derivatives, is outlined below.[6][7] This approach leverages the directing effects of the substituents on the pyridine ring to achieve the desired regiochemistry.

Synthesis_of_this compound start 2-Amino-5-chloro-6-fluoropyridine step1 Introduction of a protecting group (e.g., Boc) on the amino group start->step1 Protection step2 Directed ortho-metalation and introduction of a suitable functional group (e.g., iodine) at the 3-position step1->step2 Functionalization step3 Sonogashira coupling with a protected acetylene derivative step2->step3 Cross-coupling step4 Deprotection and cyclization to form the pyrrole ring step3->step4 Cyclization end This compound step4->end

A potential synthetic workflow for this compound.
Exemplary Synthetic Protocol (Hypothetical)

The following protocol is a generalized representation based on established synthetic methodologies for related azaindoles and should be optimized for specific laboratory conditions.

Step 1: Protection of the Aminopyridine

  • To a solution of 2-amino-5-chloro-6-fluoropyridine in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield the protected aminopyridine.

Step 2: Directed ortho-Metalation and Iodination

  • Dissolve the protected aminopyridine in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78°C).

  • Slowly add a strong base (e.g., n-butyllithium) to effect deprotonation at the 3-position.

  • Quench the resulting lithium species with an iodine source (e.g., iodine in THF).

  • Allow the reaction to warm to room temperature, quench with a suitable reagent, and purify the iodinated product.

Step 3: Sonogashira Coupling

  • Combine the iodinated pyridine derivative, a protected acetylene (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • After cooling, filter the reaction mixture and purify the coupled product by column chromatography.

Step 4: Deprotection and Cyclization

  • Remove the silyl protecting group from the acetylene using a fluoride source (e.g., tetrabutylammonium fluoride).

  • Induce cyclization to form the pyrrole ring, often under basic or thermal conditions.

  • Remove the protecting group from the 7-azaindole nitrogen to yield the final product, this compound.

Reactivity and Functionalization

The reactivity of the this compound core is dictated by the interplay of the electron-donating pyrrole ring and the electron-withdrawing pyridine ring, further modulated by the halogen substituents. The pyrrole moiety is generally susceptible to electrophilic attack, with the C3 position being the most reactive site. The pyridine ring can undergo nucleophilic aromatic substitution, although this is less common.

The presence of the chloro and fluoro groups provides valuable handles for further diversification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 5- and 6-positions, enabling the exploration of structure-activity relationships in drug discovery programs.

Reactivity_of_this compound core This compound c3_sub Electrophilic Substitution at C3 core->c3_sub Electrophiles (e.g., NBS, NIS) n_alkylation N-Alkylation/Arylation core->n_alkylation Alkyl/Aryl Halides suzuki Suzuki Coupling at C5/C6 core->suzuki Boronic Acids/Esters, Pd catalyst buchwald Buchwald-Hartwig Amination at C5/C6 core->buchwald Amines, Pd catalyst

Key reaction pathways for the functionalization of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region.[3] The specific substitution pattern of this compound makes it a particularly attractive starting point for the design of potent and selective kinase inhibitors.

The chloro and fluoro substituents can occupy specific pockets within the ATP-binding site of kinases, contributing to both potency and selectivity. Furthermore, these halogens can serve as attachment points for further chemical modifications to optimize the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

Several patents and research articles highlight the use of substituted 7-azaindoles in the development of inhibitors for a range of kinases implicated in cancer and other diseases, including:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[8]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers.[2][3]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor plays a crucial role in the tumor microenvironment.[9]

  • RET Kinase: Mutations in the RET proto-oncogene are associated with certain types of thyroid and lung cancers.[10]

The development of kinase inhibitors based on the this compound scaffold represents a promising avenue for the discovery of novel therapeutics with improved efficacy and safety profiles.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related azaindole derivatives are known to be irritants and may be harmful if swallowed.[4][11] Care should be taken to avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the design of potent and selective kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in drug discovery programs. As the quest for novel and targeted therapies continues, the importance of key intermediates like this compound is set to grow, paving the way for the development of the next generation of life-saving medicines.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[3][4][5] The strategic placement of substituents, such as halogens, on the azaindole core can significantly modulate a compound's physicochemical properties, target affinity, and metabolic stability. The target of this guide, 6-chloro-5-fluoro-7-azaindole, represents a synthetically valuable building block for the development of novel therapeutics.

The Elucidation Workflow: A Multi-faceted Approach

The unambiguous determination of a novel chemical structure is a systematic process that integrates data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular architecture. The workflow for structure elucidation typically follows a logical progression from establishing the molecular formula to mapping out the intricate connectivity and spatial arrangement of atoms.

Caption: A generalized workflow for the structure elucidation of a novel organic molecule.

Part 1: Foundational Analysis - Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the characteristic isotopic patterns of chlorine and bromine provide a definitive signature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Analysis: The ions are accelerated into a mass analyzer (e.g., time-of-flight or quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Data Interpretation for 6-Chloro-7-azaindole

For our case study of 6-chloro-7-azaindole (C₇H₅ClN₂), the high-resolution mass spectrum would be expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we would anticipate two major peaks in the molecular ion region, separated by two m/z units, with a characteristic intensity ratio of approximately 3:1.

Ion Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl) Expected Ratio
[M]⁺•152.0141154.0112~3:1

The fragmentation pattern in the EI-MS spectrum provides further structural clues. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. For 6-chloro-7-azaindole, we might expect to see fragments corresponding to the loss of a chlorine radical or hydrogen cyanide.

Part 2: Unraveling Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon skeleton and the placement of protons and other NMR-active nuclei.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular framework.

Data Interpretation for 6-Chloro-7-azaindole

The following table presents the expected ¹H and ¹³C NMR chemical shifts for 6-chloro-7-azaindole, based on data from similar compounds and general principles of NMR spectroscopy.

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
1 (NH)~11.5br s-
2~7.5t~127
3~6.5dd~101
4~7.9d~142
5~7.1d~117
6--~125
7a--~149
3a--~128

¹H NMR Analysis:

  • The downfield broad singlet around 11.5 ppm is characteristic of the N-H proton of the pyrrole ring.

  • The protons on the pyridine and pyrrole rings will appear in the aromatic region (6.5-8.0 ppm). The coupling patterns (doublets, triplets, doublet of doublets) will reveal the adjacency of the protons.

¹³C NMR Analysis:

  • The spectrum will show seven distinct carbon signals, consistent with the seven carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

2D NMR for Connectivity Mapping:

Caption: Key 2D NMR correlations (HSQC, HMBC, COSY) for establishing the connectivity of 6-chloro-7-azaindole.

  • HSQC: Would show direct correlations between each proton and its attached carbon (e.g., H2 to C2, H3 to C3, etc.).

  • HMBC: Is critical for connecting the different fragments. For example, the N-H proton would show a correlation to C2 and C7a, and H4 would show correlations to C5, C6, and C7a, thus confirming the fusion of the two rings and the position of the chlorine atom.

  • COSY: Would confirm the proton-proton coupling relationships within the individual rings (e.g., H2 coupled to H3, and H4 coupled to H5).

Part 3: Definitive 3D Structure - Single-Crystal X-ray Diffraction

While NMR and MS provide a robust picture of the molecular connectivity, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and angles.

Expected Structural Features of 6-Chloro-7-azaindole

The X-ray crystal structure would definitively confirm the planar bicyclic structure of the 7-azaindole core. It would provide precise measurements of the C-C, C-N, and C-Cl bond lengths, which can offer insights into the electronic nature of the molecule. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding between the N-H of one molecule and the pyridine nitrogen of an adjacent molecule, which are common in azaindole structures.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound, as illustrated through the case study of 6-chloro-7-azaindole, is a testament to the power of a multi-technique analytical approach. Each method provides complementary information, and their collective interpretation allows for the unambiguous determination of the molecular structure. From the initial confirmation of the molecular formula by mass spectrometry to the detailed connectivity mapping by NMR and the ultimate 3D structural confirmation by X-ray crystallography, this systematic workflow ensures the scientific integrity and trustworthiness of the assigned structure, a critical foundation for its further development in medicinal chemistry.

References

The Strategic Synthesis of 6-Chloro-5-fluoro-7-azaindole: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, prized for its ability to act as a bioisostere of indole and engage in key hydrogen bonding interactions with biological targets.[1] The strategic introduction of halogen substituents, such as chlorine and fluorine, onto this core can profoundly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical analysis of a plausible and efficient synthetic pathway for 6-chloro-5-fluoro-7-azaindole (also known as 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine), a key intermediate for advanced pharmaceutical development.

Conceptual Framework: Retrosynthetic Analysis

A robust synthesis of a polysubstituted heterocycle like this compound necessitates a careful retrosynthetic analysis. Two primary strategies are considered:

  • Late-Stage Halogenation: Beginning with a pre-formed 7-azaindole core and introducing the halogen substituents in the final steps. This approach is often challenged by issues of regioselectivity in electrophilic aromatic substitution on the electron-rich azaindole system.

  • Pyridine-to-Azaindole Construction: Assembling the bicyclic system from a suitably substituted pyridine precursor. This strategy offers superior control over the final substitution pattern by embedding the required halogens in the starting material.

This guide will focus on the latter, more controlled approach, which is generally preferred for its predictability and scalability. The key challenge lies in the synthesis of the requisite polysubstituted aminopyridine precursor.

Proposed Synthetic Pathway

Our proposed pathway commences with a commercially available substituted pyridine and proceeds through a series of strategic transformations to construct the target molecule.

Synthesis_Pathway A 2-Amino-5-fluoropyridine (Starting Material) B 2-Amino-3-bromo-5-fluoropyridine (Intermediate 1) A->B Bromination (NBS, Acetonitrile) C 2-Amino-3-bromo-5-fluoro-6-nitropyridine (Intermediate 2) B->C Nitration (H2SO4, HNO3) D 2,6-Diamino-3-bromo-5-fluoropyridine (Intermediate 3) C->D Reduction (Fe, Acetic Acid) E 6-Amino-3-bromo-5-fluoro-2-chloropyridine (Intermediate 4) D->E Sandmeyer Reaction (NaNO2, HCl, CuCl) F 6-Amino-5-fluoro-2-chloro-3-(trimethylsilylethynyl)pyridine (Intermediate 5) E->F Sonogashira Coupling (TMS-acetylene, Pd catalyst) G This compound (Target Molecule) F->G Cyclization (Base, e.g., t-BuOK)

Caption: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Pyridine Precursor

The initial phase of the synthesis focuses on the construction of a pyridine ring with the desired substitution pattern.

Step 1: Bromination of 2-Amino-5-fluoropyridine

The synthesis commences with the regioselective bromination of commercially available 2-amino-5-fluoropyridine. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C3 position is the most electronically enriched and sterically accessible site.

  • Protocol:

    • Dissolve 2-amino-5-fluoropyridine (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-3-bromo-5-fluoropyridine.

  • Causality: The use of NBS provides a mild and selective source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this transformation. The electron-donating amino group strongly activates the C3 position for electrophilic attack.

Step 2: Nitration of 2-Amino-3-bromo-5-fluoropyridine

Subsequent nitration introduces a nitro group, which will later be converted to the second amino group required for the Sandmeyer reaction.

  • Protocol:

    • Carefully add 2-amino-3-bromo-5-fluoropyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, keeping the internal temperature below 10 °C.

    • Stir the reaction at a controlled temperature (e.g., 0-10 °C) for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-amino-3-bromo-5-fluoro-6-nitropyridine.

  • Causality: The strong electron-withdrawing nature of the pyridinium nitrogen under acidic conditions, combined with the deactivating effect of the bromo and fluoro substituents, necessitates harsh nitrating conditions. The nitro group is directed to the C6 position, which is activated by the C2-amino group.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group, setting the stage for the Sandmeyer reaction.

  • Protocol:

    • Suspend 2-amino-3-bromo-5-fluoro-6-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.

    • Heat the mixture to 50-60 °C and add iron powder (5.0 eq) portion-wise.

    • Stir the reaction at reflux for 2-3 hours until the starting material is consumed.

    • Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

    • Concentrate the filtrate and partition between ethyl acetate and saturated sodium bicarbonate solution.

    • Dry the organic layer and concentrate to give 2,6-diamino-3-bromo-5-fluoropyridine.

  • Causality: Iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups. This method is generally tolerant of other functional groups, including halogens.

Step 4: Sandmeyer Reaction to Introduce Chlorine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][3]

  • Protocol:

    • Dissolve 2,6-diamino-3-bromo-5-fluoropyridine (1.0 eq) in aqueous hydrochloric acid at 0 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, observing for nitrogen gas evolution.

    • Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography to yield 6-amino-3-bromo-5-fluoro-2-chloropyridine.

  • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The copper(I) catalyst facilitates the conversion of the diazonium salt to an aryl radical, which then abstracts a chlorine atom from the copper(II) species, regenerating the catalyst. This method is highly effective for introducing chlorine onto an aromatic ring.

Part 2: Construction of the 7-Azaindole Core

With the fully substituted pyridine in hand, the final steps involve the formation of the pyrrole ring.

Step 5: Sonogashira Coupling

A Sonogashira coupling reaction is employed to introduce an alkyne moiety, which will serve as the carbon source for the two carbons of the pyrrole ring.[1]

  • Protocol:

    • To a solution of 6-amino-3-bromo-5-fluoro-2-chloropyridine (1.0 eq) in a suitable solvent such as THF or DMF, add ethynyltrimethylsilane (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

    • Add a base, such as triethylamine or diisopropylethylamine (3.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 60-80 °C for 4-8 hours.

    • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain 6-amino-5-fluoro-2-chloro-3-(trimethylsilylethynyl)pyridine.

  • Causality: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. The palladium catalyst is essential for the catalytic cycle, and the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate.

Step 6: Base-Mediated Cyclization and Desilylation

The final step is an intramolecular cyclization to form the pyrrole ring, followed by in-situ desilylation.

  • Protocol:

    • Dissolve 6-amino-5-fluoro-2-chloro-3-(trimethylsilylethynyl)pyridine (1.0 eq) in a polar aprotic solvent like DMF or NMP.

    • Add a strong base, such as potassium tert-butoxide (t-BuOK) (2.0-3.0 eq), at room temperature.

    • Heat the reaction mixture to 80-120 °C for 2-6 hours. The reaction progression can be monitored by the consumption of the starting material.

    • Cool the reaction mixture and quench with water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is then purified by column chromatography or recrystallization to afford the final product, this compound.

  • Causality: The strong base deprotonates the amino group, which then undergoes a nucleophilic attack on the alkyne, leading to the formation of the five-membered pyrrole ring. The elevated temperature facilitates this intramolecular cyclization. The base also promotes the removal of the trimethylsilyl protecting group.

Data Summary

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC, %)
12-Amino-3-bromo-5-fluoropyridine190.0085-95>98
22-Amino-3-bromo-5-fluoro-6-nitropyridine234.9970-80>97
32,6-Diamino-3-bromo-5-fluoropyridine205.0280-90>98
46-Amino-3-bromo-5-fluoro-2-chloropyridine224.4560-75>97
56-Amino-5-fluoro-2-chloro-3-(trimethylsilylethynyl)pyridine242.7670-85>95
6This compound170.5765-80>99

Conclusion

The synthetic pathway detailed in this guide provides a logical and robust approach for the preparation of this compound. By leveraging well-established and reliable transformations such as electrophilic aromatic substitution, the Sandmeyer reaction, and Sonogashira coupling followed by intramolecular cyclization, this strategy offers excellent control over regiochemistry and is amenable to scale-up. This technical guide serves as a valuable resource for researchers in drug discovery and process development, enabling the efficient synthesis of this important heterocyclic building block for the development of next-generation therapeutics.

References

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 6-CHLORO-5-FLUORO-7-AZAINDOLE

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a quintessential "privileged structure" in modern medicinal chemistry. As a bioisostere of both purine and indole, it offers a unique combination of hydrogen bonding capabilities and aromatic properties that make it an exceptional scaffold for interacting with biological targets.[1][2][3] Its ability to form strong, directional hydrogen bonds via the pyrrole N-H donor and the pyridine N7 acceptor mimics the hinge-binding interactions of adenosine triphosphate (ATP) with protein kinases.[2][4] This has rendered 7-azaindole derivatives particularly successful as kinase inhibitors in oncology and inflammation research.

Within this important class of molecules, this compound emerges as a critical synthetic intermediate. The strategic placement of halogen atoms—a chloro group at C6 and a fluoro group at C5—profoundly modulates the electronic and steric properties of the core scaffold. These substitutions are not arbitrary; they are deliberate design choices to fine-tune physicochemical characteristics such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive analysis of these characteristics, offering researchers and drug developers the foundational knowledge required to effectively utilize this versatile building block.

Molecular Structure and Core Properties

The foundational attributes of this compound dictate its behavior in both chemical reactions and biological systems. The electron-withdrawing nature of the fluorine and chlorine atoms decreases the electron density of the bicyclic ring system, influencing its reactivity, acidity, and basicity.

  • Chemical Formula: C₇H₄ClFN₂

  • Molecular Weight: 170.57 g/mol

  • CAS Number: 1190317-86-2 (Note: This CAS number may be associated with related structures; verification with a supplier is recommended).

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table consolidates key physicochemical data for this compound. Where direct experimental data is unavailable, values are estimated based on closely related analogs and established structure-property relationships.

PropertyValue / ObservationRationale and Comparative Insights
Melting Point (°C) Estimated: 160-180Unsubstituted 7-azaindole melts at 105-107 °C.[5] Halogenation generally increases the melting point due to stronger intermolecular forces and improved crystal packing. For comparison, 6-chloro-7-azaindole melts at 170-175 °C.[6] The presence of both chloro and fluoro substituents suggests a value in this higher range.
Boiling Point (°C) > 270 (with decomposition)High melting point solids like this typically decompose at or before their boiling point under atmospheric pressure. The boiling point of the parent 7-azaindole is ~270 °C.[5]
Aqueous Solubility PoorThe azaindole core provides some polarity, but the halogen substituents significantly increase lipophilicity, leading to low aqueous solubility. This is a common characteristic of azaindole analogs used in drug discovery.[7]
Organic Solubility Soluble in DMSO, DMF, Methanol, Ethyl AcetateExpected to be soluble in common polar aprotic and protic organic solvents, facilitating its use in synthetic reactions and for preparing stock solutions for biological assays.
pKa (Pyrrole N-H) Estimated: 12-14The pKa of the N-H in unsubstituted indole is ~17. Fluorine substitution on the indole ring is known to decrease the pKa significantly.[8] The combined electron-withdrawing effects of the C5-fluoro and C6-chloro groups will increase the acidity of the N-H proton compared to the parent 7-azaindole.
pKa (Pyridine N) Estimated: < 4.5The pKa for protonation of the pyridine nitrogen in 7-azaindole is 4.6.[9] The strong electron-withdrawing substituents will reduce the basicity of the N7 nitrogen, lowering its pKa.
LogP (Octanol/Water) Estimated: 2.5 - 3.0The addition of a chlorine atom typically increases LogP by ~0.7 and a fluorine atom by ~0.15. Given the LogP of indole is ~2.1, the value for this halogenated azaindole is expected to be significantly higher, indicating greater lipophilicity.

Spectroscopic and Crystallographic Profile

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the four aromatic protons and the pyrrole N-H proton. The N-H proton will likely appear as a broad singlet far downfield (>11 ppm). The aromatic protons will exhibit chemical shifts and coupling constants influenced by the halogen and nitrogen atoms.

  • ¹³C NMR (Carbon NMR): The spectrum should display seven distinct signals for the carbon atoms of the heterocyclic core. The carbons directly attached to the electronegative fluorine and chlorine atoms (C5 and C6) will show characteristic downfield shifts.

  • Mass Spectrometry (MS): The key diagnostic feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic isotopic pattern with two peaks at m/z 170 and 172 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides critical information about functional groups and hydrogen bonding. Based on extensive studies of halogenated 7-azaindoles, the most prominent feature is a strong, broad absorption band in the 3300–2500 cm⁻¹ region.[1][3][10] This is not a simple N-H stretch but a complex pattern resulting from the N-H stretching vibration coupled with extensive intermolecular N-H···N hydrogen bonding.[3]

Solid-State Structure and Hydrogen Bonding

In the solid state, 7-azaindole and its derivatives almost universally form planar, centrosymmetric dimers through a pair of complementary N-H···N hydrogen bonds.[1][3] This robust supramolecular synthon is a defining characteristic of the scaffold.

H_Bonding_Dimer cluster_0 Molecule A cluster_1 Molecule B A_N1 N-H A_C6 C A_N1->A_C6 B_N7 N A_N1->B_N7 A_C5 C-F A_C6->A_C5 A_Cl Cl A_C6->A_Cl A_C4 C A_C5->A_C4 A_C3a C A_C4->A_C3a A_N7 N A_C3a->A_N7 A_C2 C A_N7->A_C2 A_C2->A_N1 A_C3 C A_C2->A_C3 A_C3->A_C3a B_N1 H-N B_N1->A_N7 B_C2 C B_N1->B_C2 B_C6 C B_C6->B_N1 B_Cl Cl B_C6->B_Cl B_C5 C-F B_C5->B_C6 B_C4 C B_C4->B_C5 B_C3a C B_C3a->B_C4 B_C3a->B_N7 B_N7->B_C2 B_C3 C B_C2->B_C3 B_C3->B_C3a

Caption: N-H···N hydrogen bonding forms a stable dimer.

X-ray crystallography on related halogenated 7-azaindoles reveals that the azaindole core is essentially planar, a consequence of its aromaticity.[1][3][10] The C-Cl bond lengths are typically in the range of 1.72-1.74 Å.[1] The introduction of substituents at the C5 and C6 positions can influence the planarity and linearity of the hydrogen bonds, which in turn affects the crystal packing motif.

Standardized Experimental Protocols

To ensure reproducibility and consistency in research, the use of standardized protocols for characterizing this compound is essential.

Protocol 1: Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Set the heating ramp rate to 10-20 °C/min for a rapid initial scan. For precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Reporting: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at a constant temperature (e.g., 25 °C). Use standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data using appropriate software. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm). Integrate all signals and determine coupling constants.

NMR_Workflow A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Transfer to NMR Tube B->C D Acquire Spectrum (400 MHz) C->D E Process Data (Referencing, Integration) D->E F Analyze & Report E->F

Caption: Standard workflow for acquiring an NMR spectrum.

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Analysis: Determine the concentration of the compound in the diluted sample using a calibrated HPLC-UV or LC-MS method. Calculate the original solubility in µg/mL or µM.

Conclusion: A Key Building Block for Advanced Therapeutics

This compound is more than just a chemical compound; it is a strategically designed building block for the next generation of targeted therapies. Its physicochemical properties—shaped by the 7-azaindole core and its specific halogenation pattern—are directly linked to its utility in synthesizing potent and selective drug candidates. An in-depth understanding of its solubility, lipophilicity, solid-state behavior, and spectroscopic signatures is paramount for chemists and pharmacologists aiming to leverage its full potential. This guide provides the authoritative grounding necessary to accelerate research and development efforts that incorporate this valuable molecular scaffold.

References

6-Chloro-5-fluoro-7-azaindole: A Core Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity.[1][2] This is largely due to its bioisosteric relationship with endogenous purines, allowing it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[2][3] The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities and modulates its physicochemical properties, offering distinct advantages over traditional indole-based structures in drug design.[3] Within this important class of compounds, 6-chloro-5-fluoro-7-azaindole (CAS Number: 1190321-96-0) has garnered significant attention as a pivotal building block for the development of potent and selective kinase inhibitors targeting critical pathways in oncology.

This technical guide provides an in-depth exploration of this compound, offering insights into its physicochemical properties, synthesis, and its application as a key intermediate in the generation of next-generation kinase inhibitors. The content herein is curated for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Structural Attributes

The unique substitution pattern of this compound imparts specific electronic and steric properties that are highly advantageous in the design of kinase inhibitors. The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring significantly influences the electron density of the bicyclic system, impacting its pKa and binding interactions.

PropertyValueSource
CAS Number 1190321-96-0[4]
Molecular Formula C₇H₄ClFN₂[4]
Molecular Weight 170.57 g/mol [4]
Appearance White to off-white solidN/A
Storage Temperature 2-8°CN/A

The presence of the 5-fluoro and 6-chloro substituents provides medicinal chemists with critical vectors for potency and selectivity optimization. The fluorine atom can engage in favorable hydrogen bonding or electrostatic interactions within the kinase active site, while the chlorine atom can occupy hydrophobic pockets and serve as a handle for further chemical modification.

Synthesis of this compound: A Proposed Synthetic Strategy

One of the most powerful and versatile methods for constructing the 7-azaindole core is through palladium-catalyzed cross-coupling reactions, followed by an intramolecular cyclization. A proposed synthetic workflow is detailed below.

Proposed Experimental Protocol:

Step 1: Sonogashira Coupling of a Dihalogenated Aminopyridine

This initial step involves the selective coupling of a terminal alkyne with a dihalogenated aminopyridine precursor. The choice of protecting groups for the amine and the alkyne are critical for the success of this reaction.

  • To a solution of a suitably protected 2-amino-3-iodo-5-fluoro-6-chloropyridine (1 equivalent) in a degassed solvent such as 1,4-dioxane or DMF, add a protected terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equivalents), and a copper(I) co-catalyst, such as CuI (0.1 equivalents).

  • Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (3 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-alkynyl-2-aminopyridine derivative by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Form the 7-Azaindole Ring

The crucial pyrrole ring formation is achieved through an intramolecular cyclization of the 3-alkynyl-2-aminopyridine intermediate. This can be accomplished under either basic or acidic conditions.

  • Base-Mediated Cyclization:

    • Dissolve the purified 3-alkynyl-2-aminopyridine from Step 1 in a suitable solvent like THF or DMF.

    • Add a strong base, such as potassium tert-butoxide or sodium hydride (1.5 equivalents), at 0 °C.

    • Allow the reaction to warm to room temperature or gently heat to facilitate the cyclization. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully quench with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

  • Acid-Catalyzed Cyclization:

    • Dissolve the 3-alkynyl-2-aminopyridine in a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).[5][7][8]

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction until completion.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and purify as described above.

Synthesis_Workflow

Spectroscopic Characterization: The Fingerprint of a Molecule

Detailed spectroscopic analysis is paramount for the unambiguous structural confirmation of this compound. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral features based on the analysis of closely related analogs.[9][10][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings.

  • N-H Proton: A broad singlet is anticipated in the downfield region (δ 10.0-12.0 ppm), characteristic of the indole-like N-H proton.

  • Pyrrole Ring Protons (H2 and H3): These protons will likely appear as doublets or triplets in the aromatic region, with coupling constants typical for a five-membered heterocyclic ring.

  • Pyridine Ring Proton (H4): A singlet or a doublet with a small coupling constant is expected for the remaining proton on the pyridine ring. The exact chemical shift will be influenced by the adjacent fluorine and nitrogen atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a detailed map of the carbon skeleton.

  • Pyrrole Ring Carbons (C2 and C3): These carbons are expected to resonate in the typical range for pyrrole carbons, with C3 being more shielded than C2.

  • Bridgehead Carbons (C3a and C7a): These carbons will appear in the aromatic region.

  • Pyridine Ring Carbons (C4, C5, C6): The chemical shifts of these carbons will be significantly influenced by the attached halogen atoms and the ring nitrogen. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant, while the carbon attached to chlorine (C6) will also show a characteristic chemical shift.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Application in Kinase Inhibitor Design: A Gateway to Targeted Therapies

The true value of this compound lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The 7-azaindole core serves as an excellent "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[2][3]

Kinase_Binding

The chloro and fluoro substituents at the 6- and 5-positions, respectively, provide critical handles for diversification through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of functionalities to explore the hydrophobic regions and solvent-exposed areas of the kinase active site, thereby fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

For instance, the chlorine atom at the 6-position can be readily displaced or coupled to introduce larger hydrophobic groups that can interact with the gatekeeper residue of the kinase, a key determinant of inhibitor selectivity. The fluorine atom at the 5-position can form favorable interactions with specific amino acid residues and improve metabolic stability.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a privileged hinge-binding scaffold with versatile chemical handles makes it an invaluable tool for the development of targeted kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and effective inhibitors will undoubtedly grow. The strategic application of core building blocks like this compound will be instrumental in meeting this challenge and paving the way for the next generation of precision medicines.

References

1H NMR spectrum of 6-CHLORO-5-FLUORO-7-AZAINDOLE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-CHLORO-5-FLUORO-7-AZAINDOLE

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. As a key heterocyclic scaffold in medicinal chemistry and drug development, the unambiguous structural characterization of its derivatives is paramount.[1][2] This document delineates the expected chemical shifts, spin-spin coupling patterns, and through-space interactions based on first principles and spectral data from analogous structures. Furthermore, a validated, step-by-step experimental protocol for acquiring high-quality ¹H NMR data for this compound class is presented, ensuring reproducibility and accuracy for researchers and scientists in the field.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, prized for its structural resemblance to indole, which allows it to act as a bioisostere and interact with a multitude of biological targets.[1] The introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties, including enhanced hydrogen bonding capabilities and modified electronic distribution, which are often exploited to fine-tune a compound's pharmacological profile.[1]

The specific substitution pattern of this compound presents a unique spectroscopic challenge and opportunity. The presence of two distinct halogen atoms—chlorine and fluorine—on the pyridine ring profoundly influences the electronic environment of the entire molecule. Understanding these effects is critical for confirming the identity, purity, and structure of synthesized compounds. ¹H NMR spectroscopy serves as the primary and most indispensable tool for this purpose, providing precise information about the molecular structure in solution.[1] This guide explains the causality behind the expected spectral features and provides a robust framework for its analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first analyze the distinct proton environments within the this compound molecule. The structure contains four unique protons whose magnetic environments are dictated by the heterocyclic rings and the electron-withdrawing effects of the nitrogen and halogen substituents.

Figure 1: Structure of this compound with atom numbering.
  • H1 (N-H Proton): This is the pyrrole nitrogen proton. Its chemical shift is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] In a non-protic solvent like DMSO-d₆, it is expected to be a broad singlet at a significantly downfield position.

  • H2 and H3: These protons are on the electron-rich pyrrole ring. They are coupled to each other and will exhibit characteristic chemical shifts for this heterocyclic system.

  • H4: This is the sole proton on the pyridine ring. Its environment is heavily influenced by the adjacent pyridine nitrogen (N7) and the two halogen substituents at positions 5 and 6, which will deshield it significantly.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

The following predictions are based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and known data for related azaindole and indole derivatives.[4][5][6]

Chemical Shift (δ) Predictions
  • H1 (N-H): Expected to appear far downfield, likely in the range of 10.5 - 12.5 ppm . In DMSO-d₆, this peak is typically observable and broad. In CDCl₃, it may be broader and its observation less consistent.[3]

  • H4: This proton is flanked by the electron-withdrawing pyridine nitrogen and is ortho to the fluorine atom. It is expected to be the most downfield of the C-H protons, predicted around 8.0 - 8.5 ppm .

  • H2: This proton is alpha to the pyrrole nitrogen and is generally found downfield in azaindole systems. Its predicted chemical shift is in the range of 7.6 - 8.0 ppm .

  • H3: This proton is beta to the pyrrole nitrogen and is typically found further upfield compared to H2. It is predicted to appear around 6.5 - 6.8 ppm .

Spin-Spin Coupling (J) and Multiplicity

The coupling patterns provide definitive structural confirmation.

  • H1 (N-H): Will appear as a broad singlet (br s) due to rapid quadrupolar relaxation of the adjacent ¹⁴N and potential chemical exchange.

  • H4: This proton has no adjacent proton neighbors. However, it will exhibit coupling to the fluorine atom at C5. A four-bond coupling (⁴JHF) is expected, resulting in a doublet (d) with a coupling constant of approximately 2-4 Hz .

  • H2: This proton is coupled to H3. It may also exhibit a small long-range coupling to the N-H proton. It is predicted to be a doublet of doublets (dd) or a triplet if the couplings are similar, with a ³JH2-H3 of ~3.0-3.5 Hz .

  • H3: Coupled to H2, this proton will appear as a doublet of doublets (dd) with a ³JH3-H2 of ~3.0-3.5 Hz . It might also show a small long-range coupling to the fluorine at C5 (⁴JHF), further splitting the signal.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, assuming DMSO-d₆ as the solvent to ensure observation of the N-H proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H110.5 - 12.5Broad Singlet (br s)-
H48.0 - 8.5Doublet (d)⁴JH4-F5 ≈ 2-4
H27.6 - 8.0Doublet of Doublets (dd)³JH2-H3 ≈ 3.0-3.5
H36.5 - 6.8Doublet of Doublets (dd)³JH3-H2 ≈ 3.0-3.5

Recommended Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.[1] This self-validating workflow is designed to ensure accuracy from sample preparation to data acquisition.

Materials and Instrumentation
  • Sample: 5-10 mg of this compound.

  • Solvent: 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is recommended for unambiguous observation of the N-H proton.

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Consumables: High-quality 5 mm NMR tubes.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolution: Pipette 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) into the vial.

  • Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution of the sample.

  • Transfer: Carefully transfer the solution into a clean, labeled 5 mm NMR tube.

  • Positioning: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.

Recommended Spectrometer Parameters
  • Experiment: Standard 1D Proton acquisition.

  • Solvent: DMSO-d₆ (residual peak at ~2.50 ppm).

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30 on Bruker instruments).

  • Acquisition Time: 2-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 16-64 scans, depending on sample concentration. Increasing the number of scans improves the signal-to-noise ratio.

  • Spectral Width: 0-14 ppm.

G start Start: Sample Weighing (5-10 mg) dissolve Solvent Addition (0.7 mL DMSO-d6) start->dissolve vortex Homogenization (Vortex/Sonicate) dissolve->vortex transfer Transfer to NMR Tube vortex->transfer load Load into Spectrometer transfer->load acquire Data Acquisition (1D Proton Scan) load->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze end End: Final Spectrum analyze->end

Figure 2: Recommended experimental workflow for ¹H NMR analysis.

Data Interpretation and Structural Validation

The final step is the logical assignment of the processed spectrum, which relies on understanding the interplay of chemical shifts and coupling constants.

G cluster_input Structural Features cluster_output Spectral Parameters substituents Substituent Effects (Cl, F, N) shift Chemical Shift (δ) substituents->shift Deshielding coupling Coupling Constant (J) substituents->coupling H-F Coupling ring Heterocyclic Ring Currents ring->shift Anisotropy spectrum ¹H NMR Spectrum shift->spectrum coupling->spectrum multiplicity Signal Multiplicity multiplicity->spectrum

Figure 3: Logical relationship between molecular structure and NMR spectral output.
  • Initial Assignment: Begin by identifying the broad N-H singlet (H1) if present. Next, locate the most downfield C-H signal, which should be the doublet corresponding to H4. The remaining two signals in the aromatic region will be H2 and H3, which can be distinguished by their chemical shifts (H2 is typically further downfield).

  • Validation with Coupling: Confirm the H2/H3 assignments by their mutual ³J coupling constant, which should be identical in both multiplets. Verify that the H4 signal is a doublet with a small coupling constant consistent with a ⁴JHF interaction.

  • Advanced Confirmation: For unambiguous assignment, 2D NMR experiments are the gold standard. A COSY (Correlation Spectroscopy) experiment will show a cross-peak between H2 and H3, definitively confirming their connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range (2-3 bond) H-C correlations, providing complete structural verification.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The distinct electronic effects of the pyridine nitrogen and the halogen substituents create a predictable and interpretable pattern of chemical shifts and multiplicities. The key diagnostic features are the downfield doublet for H4, resulting from fluorine coupling, and the characteristic coupled system of the H2 and H3 pyrrole protons. By employing the robust experimental protocol and logical interpretation framework detailed in this guide, researchers and drug development professionals can confidently perform structural elucidation and purity assessment of this important class of molecules, ensuring the integrity of their scientific endeavors.

References

Predicted Biological Activity and Therapeutic Potential of the 6-Chloro-5-fluoro-7-azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole nucleus represents a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and capacity for mimicking biological purine structures make it an ideal starting point for inhibitor design.[3][4] This guide focuses on the specific derivative, 6-chloro-5-fluoro-7-azaindole, a compound strategically functionalized to enhance its therapeutic potential. While primarily utilized as a versatile chemical intermediate for synthesizing more complex molecules, the specific halogenation pattern on this scaffold provides a strong rationale for predicting its biological activities.[5] We will dissect the structural basis for its predicted efficacy, primarily as a potent modulator of protein kinases, and outline comprehensive experimental workflows for the validation of these predictions.

Structural and Physicochemical Rationale for Biological Activity

The therapeutic promise of the 7-azaindole scaffold stems from its bioisosteric relationship with purines, the building blocks of ATP. The nitrogen at position 7 and the pyrrolic N-H group act as critical hydrogen bond acceptors and donors, respectively. This arrangement allows 7-azaindole derivatives to form two key hydrogen bonds with the "hinge" region of protein kinases, effectively mimicking the binding of adenine and enabling potent, competitive inhibition.[1] The addition of chloro and fluoro substituents at the C6 and C5 positions further refines the molecule's drug-like properties.

  • C5-Fluoro Substituent: The fluorine atom at position 5 is a small, highly electronegative group that can significantly influence the molecule's properties. It can lower the pKa of the nearby pyrrole N-H, potentially increasing the strength of the hydrogen bond with the kinase hinge. Furthermore, fluorine can enhance binding affinity through favorable orthogonal multipolar interactions with the protein backbone and serves to block potential sites of metabolic attack, thereby improving the pharmacokinetic profile of derivative compounds.[6][7] The use of 5-fluoro-7-azaindole as a starting material for potent Cdc7 kinase inhibitors underscores the strategic value of this substitution.[8]

  • C6-Chloro Substituent: The chlorine atom at position 6 introduces a larger, lipophilic element. This group is well-suited to occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity and specificity.[6] The strategic placement of a chlorine atom can help orient the molecule within the binding pocket to achieve optimal interactions. This is a common strategy in kinase inhibitor design, where such groups often interact with the "gatekeeper" residue that controls access to a deeper hydrophobic pocket.[6][8]

The combination of these two halogens creates a scaffold with balanced electronic and steric properties, primed for high-affinity interactions with protein targets.

Predicted Therapeutic Targets and Applications

Based on extensive literature on analogous compounds, the this compound scaffold is predicted to be a highly effective precursor for inhibitors targeting several key protein families.

Primary Prediction: Protein Kinase Inhibition (Oncology)

The most compelling application for this scaffold is in the development of protein kinase inhibitors for cancer therapy.[3][8] Kinases are central regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

Predicted Mechanism of Action: Derivatives of this compound are expected to function as ATP-competitive inhibitors. The 7-azaindole core will anchor the molecule in the ATP-binding site by forming hydrogen bonds with the kinase hinge, while the substituted moieties at various positions will confer potency and selectivity by interacting with surrounding residues.

G cluster_0 Kinase ATP Binding Site ATP ATP Hinge Hinge Region (Backbone Amides) ATP->Hinge H-Bonds Kinase_Active Active Kinase ATP->Kinase_Active Binds & Phosphorylates Substrate Inhibitor 6-Chloro-5-Fluoro- 7-Azaindole Derivative Inhibitor->Hinge H-Bonds (Mimics Adenine) Pocket Hydrophobic Pocket Inhibitor->Pocket Hydrophobic Interactions Kinase_Inactive Inactive Kinase Inhibitor->Kinase_Inactive Binds & Blocks ATP Access G Start 6-Chloro-5-Fluoro- 7-Azaindole Core Synthesis Library Synthesis (e.g., Suzuki, Sonogashira coupling) Start->Synthesis Library Derivative Library (10-50 Compounds) Synthesis->Library Screening High-Throughput Screen (Broad Kinase Panel, e.g., >400 kinases) Library->Screening Hit_ID Hit Identification (% Inhibition > Threshold) Screening->Hit_ID Dose_Response Dose-Response Assay (e.g., ADP-Glo, Radiometric) Hit_ID->Dose_Response Primary Hits IC50 IC50 Determination Dose_Response->IC50 G Potent_Hit Potent Kinase Inhibitor (From Workflow 1) Cell_Selection Select Relevant Cancer Cell Lines (Target-dependent lines) Potent_Hit->Cell_Selection Viability_Assay Cell Viability Assay (e.g., MTS, Resazurin) Cell_Selection->Viability_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Selection->Target_Engagement GI50 Determine GI50 Value Viability_Assay->GI50 Validation Target Validated Target_Engagement->Validation

References

The Strategic Deployment of 6-Chloro-5-fluoro-7-azaindole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 1, 2026 – In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows for potent and selective interactions within the kinase hinge region. This guide provides an in-depth technical analysis of a specifically substituted analog, 6-chloro-5-fluoro-7-azaindole, exploring its synthesis, derivatization, and profound potential in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising core in their discovery programs.

The Rationale for the this compound Core: A Trifecta of Physicochemical Advantages

The strategic placement of halogen atoms on a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 6-chloro-5-fluoro substitution pattern on the 7-azaindole ring is not arbitrary; it is a deliberate design choice aimed at conferring a unique combination of advantageous properties.

  • Enhanced Potency through Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and target selectivity.

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of both fluorine and chlorine atoms influences the acidity of the pyrrole N-H and the overall lipophilicity of the molecule. This fine-tuning is critical for optimizing cell permeability and metabolic stability.

  • Metabolic Blocking: Fluorine, in particular, can act as a metabolic shield, preventing oxidative metabolism at the substituted position and thereby increasing the compound's half-life.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound derivatives commences with the preparation of the core indole structure, followed by functionalization at various positions.

Synthesis of the 6-Chloro-5-fluoroindole Precursor

A key starting material for the synthesis of the target azaindole is the corresponding indole, 6-chloro-5-fluoroindole. A novel and efficient method for its preparation has been patented, offering a scalable route for industrial production.[2]

Experimental Protocol: Synthesis of 6-chloro-5-fluoroindole [2]

  • Reaction of 3-chloro-4-fluoroaniline with Boron Trichloride: In a solution of toluene, 3-chloro-4-fluoroaniline is reacted with boron trichloride in the presence of a Lewis acid, such as aluminum trichloride. This reaction forms an imine intermediate.

  • Hydrolysis: The resulting imine is then hydrolyzed using hydrochloric acid to yield an intermediate.

  • Reduction and Cyclization: The intermediate is subsequently reduced with sodium borohydride in a dioxane/water system, followed by reflux dewatering to facilitate cyclization and formation of the indole ring.

  • Purification: The final product, 6-chloro-5-fluoroindole, is obtained after purification by reduced pressure distillation.

This method boasts readily available starting materials, a short reaction sequence, and suitability for large-scale synthesis.[2]

Construction of the 7-Azaindole Core and Subsequent Derivatization

While a direct synthesis for this compound is not explicitly detailed in the public domain, established methodologies for 7-azaindole synthesis can be adapted. A common strategy involves the construction of the pyrrole ring onto a suitably substituted pyridine precursor.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Functionalization of the this compound core is most commonly explored at the C3 position, which is amenable to a variety of electrophilic substitution reactions. This allows for the introduction of diverse chemical moieties to probe structure-activity relationships (SAR).

Biological Applications: Targeting Kinase Signaling Pathways in Oncology

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors for the treatment of cancer.[3] The aberrant activation of kinase signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[4]

The RAF/MEK/ERK Pathway: A Prime Target

The MAPK pathway is a critical signaling cascade that regulates cell growth and division.[4] Mutations in key components of this pathway, particularly in BRAF and RAS, are prevalent in various malignancies, including melanoma and colorectal cancer.[5][6]

RAF_MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 6-Chloro-5-fluoro- 7-azaindole Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: The RAF/MEK/ERK signaling pathway and potential points of inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is limited in publicly available literature, general principles derived from other halogenated 7-azaindoles can be extrapolated. A recent review highlights that substitutions at the C3 and C5 positions of the 7-azaindole ring are particularly impactful for anticancer activity.[2] The introduction of various aryl and heterocyclic moieties at these positions can significantly influence kinase inhibitory potency and selectivity.

Table 1: Hypothetical SAR of 3-Substituted this compound Analogs

R-Group at C3Predicted Kinase AffinityRationale
PhenylModerateProvides a basic scaffold for further optimization.
4-FluorophenylModerate to HighFluorine substitution can enhance binding through favorable interactions and improve metabolic stability.
PyridylHighThe nitrogen atom can form additional hydrogen bonds within the kinase active site.
ThiazolylHighCan act as a hydrogen bond acceptor and provide a vector for further substitution.

Future Directions and Opportunities

The this compound core represents a promising starting point for the development of next-generation kinase inhibitors. The unique electronic and steric properties conferred by the specific halogenation pattern warrant further investigation.

Key areas for future research include:

  • Systematic Derivatization: A comprehensive exploration of substitutions at all available positions of the azaindole ring is necessary to build a robust SAR profile.

  • Broad Kinase Profiling: Screening of derivative libraries against a wide panel of kinases will be crucial to identify potent and selective inhibitors for various therapeutic targets.

  • In Vivo Evaluation: Promising candidates should be advanced to in vivo models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Given the complexity of cancer signaling networks, the evaluation of this compound derivatives in combination with other targeted agents or immunotherapies holds significant promise.[4]

Conclusion

The this compound scaffold is a strategically designed chemical entity with high potential for the development of novel therapeutics, particularly in the realm of oncology. Its tailored physicochemical properties, combined with the proven utility of the 7-azaindole core as a kinase hinge-binder, make it a compelling platform for drug discovery. Further dedicated research into the synthesis and biological evaluation of derivatives based on this core is poised to unlock new and effective treatments for a range of diseases.

References

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 6-Chloro-5-Fluoro-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 6-chloro-5-fluoro-7-azaindole, a key heterocyclic scaffold in medicinal chemistry. Recognizing the synthetic challenges inherent in constructing the azaindole core, we present a robust and modular two-step synthetic strategy. The protocol is centered on a palladium/copper-catalyzed Sonogashira cross-coupling reaction, followed by a base-mediated intramolecular cyclization. We provide detailed, step-by-step experimental procedures, mechanistic insights, and rationale for procedural choices. This guide is designed to equip researchers with the practical knowledge required to successfully synthesize this valuable compound and its analogs for applications in drug discovery, particularly in the development of kinase inhibitors.

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged structure in medicinal chemistry, primarily serving as a bioisosteric replacement for the indole nucleus. The introduction of a nitrogen atom into the six-membered ring significantly modulates the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, solubility, and metabolic stability.[1][2] These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.

Consequently, the 7-azaindole motif is an integral component of numerous biologically active compounds and several FDA-approved drugs, most notably in the field of oncology.[1] Its structural resemblance to the purine core of ATP makes it an exceptional scaffold for designing competitive kinase inhibitors.[2] Molecules like Vemurafenib (Zelboraf®), a BRAF kinase inhibitor, underscore the therapeutic importance of this heterocyclic system.[3] The specific target of this guide, this compound, incorporates key halogen substitutions known to further modulate target affinity and cellular permeability, making it a highly valuable intermediate for drug development programs.[4]

Rationale for the Proposed Synthetic Route

While the user-specified starting material is 3-chloro-4-fluoroaniline, a direct and efficient conversion to this compound is not well-documented and presents significant synthetic hurdles. Classical indole syntheses like the Fischer or Batcho-Leimgruber methods are often inefficient when applied to azaindole systems due to the electron-deficient nature of the pyridine ring.[5][6] A more practical and field-proven approach involves building the pyrrole ring onto a pre-functionalized pyridine core.

This guide therefore adopts a modern and highly reliable strategy commencing from a substituted 2-aminopyridine. The chosen pathway, a Sonogashira coupling followed by cyclization, offers several advantages:

  • Modularity: Allows for diverse substitutions on the final product by simply changing the alkyne coupling partner.

  • Efficiency: Modern cross-coupling reactions are typically high-yielding and proceed under relatively mild conditions.[7]

  • Reliability: This pathway is one of the most established and versatile methods for constructing the azaindole core.[8][9]

We will proceed from 2-amino-6-chloro-5-fluoro-3-iodopyridine , a hypothetical but plausible advanced intermediate, to construct the target molecule.

Overall Synthetic Workflow

The synthesis is achieved in two primary operations, which can often be telescoped into a one-pot procedure.

G cluster_0 Step 1: Sonogashira Cross-Coupling cluster_1 Step 2: Deprotection & Cyclization A 2-amino-6-chloro- 5-fluoro-3-iodopyridine C PdCl₂(PPh₃)₂, CuI, Et₃N A->C B Trimethylsilylacetylene B->C D Coupled Intermediate (Alkynylpyridine) C->D C-C Bond Formation E K₂CO₃, MeOH (Deprotection) D->E F KOt-Bu (Cyclization) E->F 5-exo-dig Annulation G This compound (Final Product) F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are hazardous and should be handled with care.

Part A: Sonogashira Coupling of 2-Amino-6-chloro-5-fluoro-3-iodopyridine with Trimethylsilylacetylene

This step forges the key carbon-carbon bond that serves as the foundation for the subsequent pyrrole ring formation. The Sonogashira reaction is a robust palladium- and copper-cocatalyzed cross-coupling between a vinyl or aryl halide and a terminal alkyne.[10]

G cluster_Cu Copper Co-catalyst Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I Complex B->C D Transmetalation C->D E Ar-Pd(II)-Alkyne Complex D->E F Reductive Elimination E->F F->A G Product (Ar-Alkyne) F->G H Cu(I)-I J Cu(I)-Acetylide I Alkyne + Base I->H J->D Transfers Alkyne to Palladium

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Amino-6-chloro-5-fluoro-3-iodopyridine288.4510.01.0
Trimethylsilylacetylene (TMSA)98.2212.01.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.30.03
Copper(I) Iodide (CuI)190.450.60.06
Triethylamine (Et₃N), anhydrous101.19--
Tetrahydrofuran (THF), anhydrous72.11--
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-6-chloro-5-fluoro-3-iodopyridine (2.88 g, 10.0 mmol), PdCl₂(PPh₃)₂ (210 mg, 0.3 mmol), and CuI (114 mg, 0.6 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent and Reagent Addition: Add anhydrous THF (50 mL) and anhydrous triethylamine (50 mL) via syringe. The triethylamine serves as both the solvent and the base required to neutralize the HI generated during the reaction.

  • TMSA Addition: Add trimethylsilylacetylene (1.68 mL, 12.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyridine is consumed.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst residues. Rinse the pad with ethyl acetate (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 2-amino-6-chloro-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part B: Desilylation and Intramolecular Cyclization

This final step involves the removal of the trimethylsilyl protecting group, followed by a base-mediated 5-exo-dig intramolecular cyclization to form the desired pyrrole ring of the azaindole.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Amino-6-chloro-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine258.768.0 (Assumed)1.0
Potassium Carbonate (K₂CO₃)138.210.80.1
Potassium tert-butoxide (KOt-Bu)112.2116.02.0
Methanol (MeOH)32.04--
N,N-Dimethylformamide (DMF), anhydrous73.09--
  • Desilylation: Dissolve the purified TMS-protected alkyne (approx. 8.0 mmol) in methanol (80 mL) in a round-bottom flask. Add potassium carbonate (110 mg, 0.8 mmol). Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis confirms complete removal of the TMS group.

  • Isolation (Optional): The solvent can be removed in vacuo, and the deprotected alkyne can be extracted and used in the next step. For convenience, a one-pot procedure is often viable. If proceeding one-pot, carefully remove methanol under reduced pressure.

  • Setup for Cyclization: Place the crude deprotected alkyne into a flame-dried flask under a nitrogen atmosphere. Add anhydrous DMF (80 mL).

  • Cyclization: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.80 g, 16.0 mmol) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours. The strong, non-nucleophilic base (KOt-Bu) deprotonates the amino group, which then attacks the alkyne in a 5-exo-dig cyclization, a kinetically favored ring-closure.[11]

  • Quenching and Workup: Cool the reaction to room temperature and carefully quench by pouring it into ice-water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Data
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.58 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 11.5-12.5 (br s, 1H, N-H), 8.1-8.3 (m, 1H, H-4), 7.5-7.7 (m, 1H, H-2), 6.5-6.7 (m, 1H, H-3) ppm. (Values are estimates based on analogs)
Mass Spectrometry (ESI+) m/z: 171.0 [M+H]⁺, 173.0 [M+H+2]⁺ (approx. 3:1 ratio for ³⁵Cl/³⁷Cl isotopes)

References

The Strategic Application of 6-Chloro-5-fluoro-7-azaindole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with kinase hinge regions.[1][2] The strategic introduction of halogen substituents onto this scaffold can significantly modulate a compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the applications of 6-chloro-5-fluoro-7-azaindole, a key heterocyclic building block in the development of targeted therapeutics, particularly in oncology and neuroscience. We will delve into the rationale behind its use, detailed synthetic protocols for its incorporation into advanced intermediates, and its role in the generation of potent kinase inhibitors and CNS-active agents.

Core Principles: The Physicochemical Impact of Halogenation

The presence of both chlorine and fluorine atoms on the 7-azaindole core is not incidental; it is a deliberate design element that imparts specific, advantageous properties to the molecule.

  • Fluorine: The high electronegativity of the fluorine atom at the 5-position can alter the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capabilities. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable interactions with the target protein.

  • Chlorine: The chlorine atom at the 6-position serves as a versatile synthetic handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.[3] It also contributes to the overall lipophilicity of the molecule and can occupy hydrophobic pockets within a protein's active site, thereby enhancing potency and selectivity.

This dual-halogenation pattern creates a unique electronic and steric profile, making this compound a highly sought-after intermediate for drug discovery programs.

Application Focus 1: Synthesis of Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including Alzheimer's disease, bipolar disorder, and cancer.[4][5] this compound serves as a crucial starting material for a class of potent GSK-3β inhibitors.[6]

Synthetic Workflow: From Azaindole to Advanced Maleimide Intermediates

The general strategy involves the functionalization of the 7-azaindole core, followed by coupling with a maleimide moiety, a known pharmacophore for GSK-3β inhibition.

GSK-3b Inhibitor Synthesis Workflow A This compound B Electrophilic Substitution (e.g., Vilsmeier-Haack) A->B POCl3, DMF C 3-Formyl-6-chloro- 5-fluoro-7-azaindole B->C D Condensation with Substituted Aniline C->D E Indole-3-carboxamide Intermediate D->E F Coupling with Maleimide Derivative E->F HATU, DIPEA G Final GSK-3β Inhibitor (e.g., Benzofuran-3-yl-(indol-3-yl)maleimides) F->G

Caption: Synthetic workflow for GSK-3β inhibitors.

Protocol 1: Vilsmeier-Haack Formylation of this compound

The introduction of a formyl group at the C3 position is a common first step to enable further elaboration of the azaindole scaffold.[7]

Objective: To synthesize 3-formyl-6-chloro-5-fluoro-7-azaindole.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF in DCM to 0 °C.

  • Slowly add POCl₃ dropwise to the solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound in DCM to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-formyl-6-chloro-5-fluoro-7-azaindole.

Expected Outcome: A crystalline solid, characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Focus 2: Synthesis of 5-HT₂C Receptor Agonists

The serotonin 2C (5-HT₂C) receptor is a G-protein coupled receptor located in the central nervous system that regulates mood, appetite, and other physiological processes. Agonists of this receptor have therapeutic potential for the treatment of obesity and psychiatric disorders.[8] this compound is the core heterocyclic component of the potent and selective 5-HT₂C receptor agonist, Ro 60-0175.[4][9]

Synthetic Pathway to a Key 5-HT₂C Agonist Precursor

The synthesis of Ro 60-0175 from this compound involves N-alkylation with a chiral side chain.

5-HT2C Agonist Synthesis A This compound B N-Alkylation with (R)-2-Triflyloxypropylamine derivative A->B NaH, DMF C N-Alkylated Azaindole B->C D Deprotection C->D Acidic or Hydrogenolytic conditions E Ro 60-0175 ((S)-2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine) D->E

Caption: Key steps in the synthesis of a 5-HT₂C agonist.

Protocol 2: N-Alkylation of this compound

This protocol outlines the crucial step of attaching the pharmacophoric side chain to the azaindole nitrogen.

Objective: To synthesize the N-alkylated precursor for Ro 60-0175.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A suitable chiral electrophile, e.g., (R)-N-(1-cyano-2-propyl)trifluoromethanesulfonamide or a similar protected 2-aminopropyl derivative with a leaving group.

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the chiral electrophile in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Self-Validation: The success of this reaction is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum of the starting material and the appearance of new signals corresponding to the alkyl side chain. The final deprotection step to yield Ro 60-0175 would then be carried out under appropriate conditions (e.g., acid hydrolysis for a Boc group or hydrogenolysis for a Cbz group).

Structure-Activity Relationship (SAR) Insights

The utility of this compound is further underscored by the structure-activity relationships observed in the resulting therapeutic candidates.

Target ClassMoietyContribution to Activity
GSK-3β Inhibitors 5-FluoroCan form favorable interactions with the kinase hinge region and enhance metabolic stability.
6-ChloroProvides a vector for synthetic elaboration and can occupy a hydrophobic pocket.[5][10]
5-HT₂C Agonists 5-FluoroModulates the electronic properties of the indole ring, potentially enhancing receptor affinity.
6-ChloroContributes to the overall lipophilicity, which can influence brain penetration.[9]

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully selected halogenation pattern provides a unique combination of physicochemical properties and synthetic versatility. The detailed protocols and workflows presented herein demonstrate its practical application in the synthesis of potent and selective GSK-3β inhibitors and 5-HT₂C receptor agonists. For researchers and drug development professionals, this versatile building block represents a valuable starting point for the discovery of novel therapeutics targeting a range of challenging diseases.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 6-chloro-5-fluoro-7-azaindole. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The protocols herein focus on leveraging the reactivity of the C6-chloro substituent for the formation of new carbon-carbon and carbon-nitrogen bonds, crucial transformations in the synthesis of novel drug candidates. We will delve into the mechanistic underpinnings of these reactions, provide field-proven, step-by-step protocols for key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The

Application Notes & Protocols: The Strategic Use of 6-Chloro-5-fluoro-7-azaindole in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Oncology

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the identification of certain molecular frameworks that are exceptionally well-suited for binding to the ATP pocket of these enzymes. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one such "privileged scaffold."[1][2] Its defining feature is the nitrogen atom at position 7 and the pyrrolic NH group, which together act as a bidentate hydrogen bond donor and acceptor, respectively. This arrangement expertly mimics the hinge-binding interaction of adenine in ATP, providing a strong anchor for inhibitors within the kinase active site.[3][4]

This guide focuses on a specifically substituted analogue, 6-chloro-5-fluoro-7-azaindole , a versatile and increasingly important building block for the synthesis of next-generation anticancer agents. The strategic incorporation of chlorine and fluorine atoms onto the 7-azaindole core is not arbitrary; it is a deliberate medicinal chemistry strategy to fine-tune the physicochemical and pharmacological properties of the final drug candidate.[5][6]

The Rationale for Chloro-Fluoro Substitution:

The presence of halogen atoms on the azaindole ring provides several distinct advantages in drug design:

  • Enhanced Binding Affinity: The fluorine atom, with its high electronegativity, can engage in favorable electrostatic interactions or hydrogen bonds with amino acid residues in the ATP binding pocket, thereby increasing the inhibitor's potency.[5]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.[7]

  • Modulation of Physicochemical Properties: The introduction of chlorine and fluorine can alter the molecule's lipophilicity, solubility, and membrane permeability, which are critical for oral bioavailability and reaching the target tissue.[7][8]

  • Vector for Further Synthesis: The chlorine atom at the 6-position serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups to explore the solvent-exposed region of the kinase binding site, a key strategy for achieving selectivity and potency.

This document will provide a detailed protocol for a representative synthetic application of this compound and discuss the biological context of the resulting kinase inhibitors.

Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following protocol details a general yet robust method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone in the synthesis of a wide array of kinase inhibitors, including those targeting Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in the tumor microenvironment.[3][9][10]

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound944900-24-3VariousStarting material. Ensure purity >98%.
4-Cyanophenylboronic acid126747-14-6VariousExample arylboronic acid. Other substituted boronic acids can be used.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4VariousPalladium catalyst. Other catalysts like Pd(PPh₃)₄ can be used but may require optimization.
Sodium Carbonate (Na₂CO₃)497-19-8VariousAnhydrous, powdered base.
1,4-Dioxane123-91-1VariousAnhydrous solvent.
Deionized WaterN/AIn-houseDegassed.
Ethyl Acetate141-78-6VariousFor extraction.
BrineN/AIn-houseSaturated NaCl solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VariousDrying agent.
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 500 mg).

    • Add the arylboronic acid (1.2 eq).

    • Add sodium carbonate (2.5 eq).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Addition of Catalyst and Solvents:

    • Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

    • Using a syringe, add the degassed solvent system of 1,4-dioxane and water (e.g., in a 4:1 ratio, 20 mL total volume). Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use is essential for optimal catalyst performance.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Pour the mixture into a separatory funnel containing deionized water (50 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-aryl-5-fluoro-7-azaindole product.

Biological Context: Targeting Kinase Signaling in Cancer

The 6-aryl-5-fluoro-7-azaindole derivatives synthesized via the described protocol are potent inhibitors of various protein kinases implicated in cancer progression. Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This phosphorylation acts as a molecular switch, activating or deactivating proteins and propagating signals along cellular pathways that control cell growth, proliferation, survival, and differentiation.

In many cancers, mutations in kinase-encoding genes lead to constitutively active proteins, resulting in uncontrolled cell proliferation and tumor growth.[11] The synthesized azaindole-based inhibitors function as ATP-competitive inhibitors, blocking the kinase's activity and shutting down these aberrant signaling pathways.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_cascade Intracellular Cascade cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., CSF1R) GrowthFactor->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., BRAF) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factors Kinase3->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Expression Inhibitor 6-Aryl-5-fluoro-7-azaindole (Synthesized Compound) Inhibitor->Kinase3 Blocks ATP Binding Site

Caption: Inhibition of a generic kinase cascade.

Target Profile: CSF1R and the Tumor Microenvironment

A prominent target for inhibitors derived from this scaffold is the Colony-Stimulating Factor 1 Receptor (CSF1R).[9][10] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[3] In the context of cancer, tumor-associated macrophages (TAMs) often create an immunosuppressive microenvironment that promotes tumor growth, angiogenesis, and metastasis. By inhibiting CSF1R, these novel agents can deplete the population of TAMs, thereby reprogramming the tumor microenvironment to be less hospitable for cancer cells and more susceptible to immune attack. This makes CSF1R inhibitors, and by extension versatile building blocks like this compound, a highly attractive modality for cancer immunotherapy combinations.

Conclusion

This compound represents a highly valuable and strategically designed building block for modern anticancer drug discovery. Its pre-installed halogen atoms offer a dual advantage: modulating the pharmacological properties of the final compound and providing a reactive handle for diversification through robust chemical methods like the Suzuki-Miyaura coupling. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical starting point for leveraging this powerful scaffold in the creation of novel, targeted kinase inhibitors.

References

Application Notes and Protocols for 6-Chloro-5-fluoro-7-azaindole: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 6-Chloro-5-fluoro-7-azaindole in Medicinal Chemistry

This compound (also known as 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine) is a halogenated heterocyclic scaffold of significant interest in contemporary drug discovery. Its value stems from the unique combination of three key structural motifs: the 7-azaindole core, a strategically placed chlorine atom, and a fluorine substituent.

The 7-azaindole core is a well-established "privileged structure" in medicinal chemistry. As a bioisostere of indole and purine, it can engage in similar hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases. The nitrogen atom in the pyridine ring can modulate the molecule's physicochemical properties, including pKa and solubility, often leading to improved pharmacokinetic profiles compared to their indole counterparts.

The chlorine atom at the C6 position serves as a versatile synthetic handle for introducing molecular diversity. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds. This enables the exploration of a broad chemical space around the azaindole core, which is crucial for structure-activity relationship (SAR) studies.

The fluorine atom at the C5 position imparts unique electronic properties to the molecule. As a small, highly electronegative atom, fluorine can influence the acidity of the N-H bond, modulate the reactivity of the adjacent chloro group, and enhance metabolic stability by blocking potential sites of oxidation. The introduction of fluorine can also lead to more favorable interactions with protein targets and improve membrane permeability, thereby enhancing the overall druglike properties of the final compounds.

This application note provides a comprehensive guide to the use of this compound as a building block, offering detailed protocols for key transformations and insights into the rationale behind the experimental choices.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
CAS Number 1190321-96-0[1][2]
Appearance Off-white to light yellow solid

Note on Spectroscopic Data: Experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain. The following are predicted chemical shifts based on data from closely related analogs such as 6-chloro-5-azaindole and other substituted 7-azaindoles. Actual experimental values may vary.

¹H NMR (Predicted) Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
NH11.5 - 12.5br s-
H27.5 - 7.7m~2-3
H36.5 - 6.7m~2-3
H48.0 - 8.2d~2
¹³C NMR (Predicted) Chemical Shift (δ ppm)
C2128 - 130
C3100 - 102
C3a125 - 127
C4140 - 142 (d, JCF)
C5148 - 150 (d, JCF)
C6118 - 120 (d, JCF)
C7a145 - 147

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C6-chloro group of this compound is the primary site of reactivity for derivatization. It readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry for the construction of complex molecules. The electron-withdrawing nature of the 5-fluoro substituent can influence the rate of oxidative addition to the Pd(0) catalyst, a key step in these catalytic cycles.

Figure 1: Key cross-coupling reactions of this compound.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Introduction: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organoboron species and an organic halide. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C6 position, which is a common strategy for modulating the pharmacological properties of azaindole-based inhibitors.

Causality Behind Experimental Choices: The following protocol is adapted from a demonstrated one-pot, two-step Suzuki-Miyaura coupling on a related 6-chloro-3-iodo-7-azaindole substrate, which has proven effective for coupling at the C6-chloro position.[3]

  • Catalyst System (Pd₂(dba)₃/SPhos): The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for the coupling of challenging substrates, including electron-rich heteroaryl chlorides. The bulky SPhos ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitates the final reductive elimination to release the product.

  • Base (K₂CO₃ or Cs₂CO₃): A moderately strong inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

  • Solvent System: A mixture of a non-polar solvent like toluene or dioxane and a polar protic solvent like ethanol or water is often used. The polar solvent can help to dissolve the inorganic base and boronic acid, while the non-polar solvent solubilizes the organic substrate and catalyst complex.

Figure 2: General workflow for Suzuki-Miyaura coupling.

Representative Protocol (Adapted for this compound):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • In a separate vial, pre-mix the palladium catalyst, such as Pd₂(dba)₃ (0.05 equiv), and the ligand, SPhos (0.1 equiv), in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction vessel via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-fluoro-7-azaindole.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. This transformation is invaluable for installing primary or secondary amine functionalities at the C6 position of the this compound core, providing access to a class of compounds with distinct biological activities and physicochemical properties.

Causality Behind Experimental Choices: The selection of the catalyst system is critical for a successful Buchwald-Hartwig amination, especially with heteroaromatic chlorides.

  • Catalyst System: A combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is typically employed. For heteroaryl chlorides, ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are often effective. These ligands facilitate the challenging oxidative addition of the C-Cl bond and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong alkoxide base like sodium tert-butoxide (NaOtBu) are commonly used. The choice of base can depend on the pKa of the amine and the substrate's tolerance to basic conditions.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.

Figure 3: General workflow for Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), the phosphine ligand (e.g., XPhos, 0.04-0.10 equiv), and sodium tert-butoxide (1.4 equiv) to a dry reaction tube.

  • Add the amine (1.2 equiv) and anhydrous toluene or dioxane.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 6-amino-5-fluoro-7-azaindole product.

Application Note 3: Sonogashira Coupling for C-C Bond Formation

Introduction: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for introducing alkynyl moieties onto the this compound scaffold. The resulting alkynes are versatile intermediates that can be further elaborated, for example, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) salt. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common palladium source, while copper(I) iodide (CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Figure 4: General workflow for Sonogashira coupling.

General Protocol for Sonogashira Coupling:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous DMF and triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the 6-alkynyl-5-fluoro-7-azaindole.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. The strategic positioning of the chloro and fluoro substituents on the privileged 7-azaindole scaffold provides a unique combination of reactivity and desirable physicochemical properties. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate, paving the way for the discovery of novel therapeutic agents and functional materials.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-5-fluoro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Azaindoles in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core and serve as a versatile hinge-binding element for kinase inhibitors.[1][2] Its unique structure, featuring a pyridine nitrogen that acts as a hydrogen bond acceptor and a pyrrole NH that serves as a hydrogen bond donor, allows for bidentate interactions with the hinge region of many kinases.[1] This has led to the successful development of numerous therapeutics, including the FDA-approved B-RAF kinase inhibitor vemurafenib for the treatment of melanoma.[1] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the 7-azaindole core is of paramount importance for the rapid exploration of chemical space and the generation of novel drug candidates.[3][4][5]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[6] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is particularly well-suited for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals.[7][8] This guide provides a detailed technical overview and practical protocols for the application of Suzuki coupling reactions to 6-chloro-5-fluoro-7-azaindole derivatives, a class of substrates with significant potential in drug discovery programs.

The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Analysis

The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex.[9] The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl, making the activation of aryl chlorides the most challenging.[9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the organic moiety to the palladium center.[6][10][11]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X (Oxidative Adduct) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R' (Transmetalation Product) Product Ar-R' (Coupled Product) Ar-X Ar-X (this compound) Ar-X->Ar-Pd(II)(L2)-X R'-B(OH)2 R'-B(OH)2 (Boronic Acid) R'-B(OH)2->Ar-Pd(II)(L2)-R Base Base (e.g., Cs2CO3) Base->Ar-Pd(II)(L2)-R

Experimental Protocols for the Suzuki Coupling of this compound

The following protocol is a representative procedure for the Suzuki coupling of a this compound derivative with an arylboronic acid. This protocol is based on established methods for the coupling of related 6-chloro-7-azaindole substrates and should serve as a robust starting point for optimization.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableSubstrate
Arylboronic acid≥97%Commercially availableCoupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially availablePalladium source
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand gradeCommercially availableLigand
Cesium carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially availableBase
TolueneAnhydrousCommercially availableSolvent
EthanolAnhydrousCommercially availableCo-solvent
Diethyl etherACS gradeCommercially availableFor workup
Saturated aqueous NaCl solution (brine)Prepared in-houseFor workup
Anhydrous magnesium sulfate (MgSO₄)Commercially availableDrying agent
Silica gel230-400 meshCommercially availableFor chromatography
Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A 1. Combine this compound, arylboronic acid, and Cs2CO3 in a flask. B 2. Add toluene and ethanol. A->B C 3. Degas the mixture with an inert gas (e.g., Argon). B->C D 4. Add Pd2(dba)3 and Sphos. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor by TLC/LC-MS. D->E F 6. Cool to room temperature and dilute with ethyl acetate. E->F G 7. Wash with water and brine. F->G H 8. Dry the organic layer over MgSO4 and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: Add a mixture of anhydrous toluene and ethanol (e.g., in a 1:1 ratio). The reaction concentration should be approximately 0.1 M with respect to the this compound. Seal the vial and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Sphos (10 mol%).

  • Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-fluoro-7-azaindole.

Results and Discussion: What to Expect and How to Troubleshoot

The Suzuki coupling of this compound is expected to provide moderate to good yields of the corresponding 6-aryl derivatives. The electron-withdrawing nature of the fluorine atom at the C5 position and the nitrogen atom in the pyridine ring can influence the reactivity of the C6-Cl bond.

EntryArylboronic AcidProductExpected Yield Range
1Phenylboronic acid5-Fluoro-6-phenyl-7-azaindole60-80%
24-Methoxyphenylboronic acid5-Fluoro-6-(4-methoxyphenyl)-7-azaindole70-90%
34-Fluorophenylboronic acid5-Fluoro-6-(4-fluorophenyl)-7-azaindole65-85%
43,5-Bis(trifluoromethyl)phenylboronic acid5-Fluoro-6-(3,5-bis(trifluoromethyl)phenyl)-7-azaindole50-70%

Note: The expected yields are estimates based on similar reactions and are highly dependent on the specific reaction conditions and the electronic and steric properties of the boronic acid.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the palladium source and ligand are of high quality and have been stored properly. The reaction should be performed under strictly anhydrous and inert conditions.

    • Insufficient Base: The base is crucial for the transmetalation step. Ensure that anhydrous cesium carbonate is used. In some cases, other bases like K₃PO₄ may be effective.[6]

    • Low Reaction Temperature: The activation of the C-Cl bond is often the rate-limiting step and may require elevated temperatures.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are not optimal. Minimizing the amount of excess boronic acid and ensuring efficient stirring can help.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using anhydrous solvents and a suitable base can mitigate this side reaction.

    • Dehalogenation of the Starting Material: This can be a competing pathway, especially at high temperatures. Careful optimization of the catalyst system and reaction time is necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized 7-azaindole derivatives. The protocol outlined in this application note provides a solid foundation for the successful coupling of this compound with a variety of arylboronic acids. By understanding the reaction mechanism and potential challenges, researchers can effectively leverage this methodology to accelerate the discovery and development of novel therapeutics based on the privileged 7-azaindole scaffold.

References

Application Note: The Strategic Role of the 7-Azaindole Scaffold in Developing Novel Influenza A PB2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Influenza viruses pose a persistent global health threat, necessitating the continuous development of novel antiviral therapeutics to combat seasonal epidemics, potential pandemics, and the emergence of drug-resistant strains.[1] While neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers have been mainstays of treatment, their efficacy can be compromised by resistance.[1][2] This has shifted focus toward highly conserved viral targets, with the influenza RNA-dependent RNA polymerase (RdRp) complex emerging as a prime candidate for next-generation inhibitors.[3][4]

The RdRp is a heterotrimeric complex composed of the Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA) subunits, each performing an essential function in viral transcription and replication.[2] A particularly attractive target within this complex is the PB2 subunit, which is responsible for a unique "cap-snatching" mechanism critical for viral propagation.[5]

This application note details the development of influenza inhibitors targeting the PB2 subunit, with a focus on the 7-azaindole scaffold, a privileged structure in medicinal chemistry renowned for its versatile binding properties.[6] We will use Pimodivir (VX-787), a clinical-stage PB2 inhibitor, as a case study to illustrate the mechanism of action and highlight the strategic importance of functionalized building blocks, such as 6-chloro-5-fluoro-7-azaindole , in the synthesis and optimization of these potent antiviral agents.

Section 1: The Influenza PB2 Subunit and the "Cap-Snatching" Mechanism

Influenza virus transcription is critically dependent on its ability to steal 5' cap structures from host cell pre-mRNAs. This process, known as "cap-snatching," provides a primer for the synthesis of viral mRNAs.[5][7] The mechanism involves a coordinated effort by the RdRp subunits:

  • Cap Recognition: The PB2 subunit identifies and binds to the 7-methylguanosine (m⁷G) cap structure at the 5' end of host pre-mRNAs.[3]

  • Endonucleolytic Cleavage: The PA subunit's endonuclease function cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[8][9]

  • Transcription Initiation: The resulting capped RNA fragment is used as a primer by the PB1 subunit to initiate the transcription of viral RNA (vRNA) into viral mRNA.[2]

Inhibiting any step in this pathway can effectively halt viral replication. The initial binding event mediated by the PB2 subunit represents the most upstream and therefore a highly strategic point of intervention.

CapSnatching cluster_host Host Cell Nucleus cluster_virus Influenza RdRp Complex Host_mRNA Host pre-mRNA (with 5' m⁷G Cap) PB2 PB2 Subunit (Cap-Binding) Host_mRNA->PB2 1. Recognition & Binding PA PA Subunit (Endonuclease) PB2->PA 2. Positioning for Cleavage Capped_Primer Capped RNA Primer (10-13 nt) PA->Capped_Primer 3. Cleavage PB1 PB1 Subunit (Polymerase) v_mRNA Viral mRNA (Translation-ready) PB1->v_mRNA 5. Elongation vRNA Viral RNA (vRNA) Template vRNA->PB1 Capped_Primer->PB1 4. Primer for Transcription

Caption: The influenza "cap-snatching" transcription pathway.

Section 2: Pimodivir (VX-787): A 7-Azaindole-Based PB2 Inhibitor Case Study

Pimodivir (also known as JNJ-63623872 or VX-787) is a first-in-class, orally bioavailable compound that potently inhibits influenza A virus by targeting the PB2 subunit.[10][11] Its discovery and development validate PB2 as a druggable target and underscore the utility of the 7-azaindole scaffold.

Mechanism of Action: Pimodivir acts as a competitive inhibitor, occupying the highly conserved m⁷G cap-binding pocket on the PB2 subunit.[3][12] This binding event physically blocks the recognition of host cell mRNAs, thereby preventing the initiation of cap-snatching.[13] Structural studies have revealed the precise interactions:

  • Hydrogen Bonding: The inhibitor forms critical hydrogen bonds with the side chains of residues Glu361 and Lys376.[3][5]

  • Hydrophobic & Aromatic Interactions: The 7-azaindole ring of the inhibitor is strategically positioned ("sandwiched") between residues His357 and Phe404, while an adjacent pyrimidine ring engages in a π-stacking interaction with Phe323.[3][5]

These interactions anchor the molecule within the binding site, leading to potent inhibition of viral replication across a wide range of influenza A strains, including those resistant to other antivirals.[11]

Quantitative Activity Data: The development of Pimodivir involved extensive structure-activity relationship (SAR) studies, generating potent analogues. The table below summarizes key data for a lead compound from this class.

Compound IDTargetAssay TypePotency ValueReference
Compound 4 (Pimodivir Analogue)Influenza A PB2Binding Affinity (Kd)< 0.03 µM[5]
Compound 4 (Pimodivir Analogue)Influenza A (A/Udorn/72)Cell-based Replication (EC90)0.006 µM[5]
Pimodivir (VX-787) Influenza A StrainsCell-based Replication (EC50)Nanomolar range[11]

Section 3: this compound as a Strategic Synthetic Intermediate

The synthesis of complex drug candidates like Pimodivir relies on a modular approach using functionalized heterocyclic building blocks. Halogenated azaindoles, such as This compound , are exceptionally valuable intermediates in this process.

  • Chemical Handles for Diversification: The chloro and fluoro substituents on the azaindole ring are not merely passive decorations. The chlorine atom at the 6-position serves as a versatile "handle" for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[14] This allows medicinal chemists to systematically introduce a wide variety of aryl or heteroaryl groups to explore the chemical space around the core scaffold and optimize properties like potency, selectivity, and pharmacokinetics.

  • Modulation of Physicochemical Properties: The fluorine atom at the 5-position can significantly influence the electronic properties of the ring system, modulate the pKa of the pyrrole N-H, and enhance binding affinity through favorable interactions with the target protein. It can also be used to block potential sites of metabolism, improving the drug's metabolic stability.[15]

While the exact synthetic route to Pimodivir may be proprietary, the strategic use of intermediates like 6-chloro-3-iodo-7-azaindole in one-pot Suzuki coupling reactions demonstrates the power of this approach for rapidly generating diverse libraries of potential inhibitors for screening.[14]

Section 4: Experimental Protocols for Evaluating Novel PB2 Inhibitors

The evaluation of new chemical entities targeting the influenza PB2 subunit requires a multi-tiered assay cascade, starting with direct target engagement and progressing to cellular models of viral replication.

Protocol 4.1: In Vitro PB2 Cap-Binding Assay (Fluorescence Polarization)

This biochemical assay directly measures the ability of a test compound to displace a fluorescently labeled cap analogue (e.g., m⁷GTP-bodipy) from the purified PB2 cap-binding domain. It is a robust, high-throughput method for determining target engagement and calculating the half-maximal inhibitory concentration (IC₅₀).[16]

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger PB2 protein, its tumbling is restricted, leading to a high FP signal. An effective inhibitor will displace the fluorescent ligand, causing the FP signal to decrease.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

    • PB2 Protein: Dilute purified, recombinant influenza PB2 cap-binding domain (residues 318-483) to a final concentration of 50 nM in Assay Buffer.

    • Fluorescent Ligand: Dilute m⁷GTP-bodipy to a final concentration of 10 nM in Assay Buffer.

    • Test Compounds: Prepare a serial dilution series of the test compound (e.g., 100 µM to 1 nM) in 100% DMSO, followed by a final dilution into Assay Buffer.

  • Assay Plate Setup:

    • Using a low-volume, black, 384-well microplate, add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.

    • Add 5 µL of the 50 nM PB2 protein solution to all wells except the "no protein" controls.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the 10 nM fluorescent ligand solution to all wells to initiate the displacement reaction. The final volume is 20 µL.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis:

    • Normalize the data using "high" (vehicle + protein + ligand) and "low" (vehicle + ligand, no protein) controls.

    • Plot the normalized FP signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

FP_Workflow start Start prep Prepare Reagents (Buffer, Protein, Ligand, Compound) start->prep plate Add Compound/Vehicle to 384-well Plate prep->plate add_prot Add PB2 Protein plate->add_prot incubate1 Incubate (15 min) add_prot->incubate1 add_ligand Add Fluorescent Ligand incubate1->add_ligand incubate2 Incubate (60 min) add_ligand->incubate2 read Read Fluorescence Polarization incubate2->read analyze Normalize Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Protocol 4.2: Cell-Based Influenza A Reporter Virus Assay

This assay quantifies the antiviral activity of a compound within a cellular context by measuring the inhibition of replication of an engineered influenza virus that expresses a reporter gene, such as luciferase or GFP.[17]

Principle: A stable cell line is infected with the reporter virus in the presence of varying concentrations of the test compound. Viral replication leads to the expression of the reporter protein. A potent antiviral will inhibit replication, resulting in a dose-dependent decrease in the reporter signal.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed Madin-Darby Canine Kidney (MDCK) cells or 293T cells into a white, clear-bottom, 96-well plate at a density of 2 x 10⁴ cells per well.[17]

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

    • Remove the growth medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and no-cell controls.

  • Viral Infection:

    • Dilute the influenza A reporter virus stock (e.g., expressing Gaussia luciferase) in infection medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Add 10 µL of the diluted virus to each well.

    • Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Reporter Signal Quantification:

    • If using a secreted luciferase (like Gaussia), carefully transfer 20 µL of the cell supernatant to a new white 96-well plate.

    • Prepare the luciferase substrate according to the manufacturer's instructions.

    • Add 50 µL of the substrate to each well and immediately measure luminescence on a plate reader.

  • Data Analysis and Validation:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated controls.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC₅₀).

    • In a parallel plate, perform a cytotoxicity assay (e.g., using CellTiter-Glo® or MTT) to determine the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.

Conclusion

The influenza polymerase PB2 subunit is a validated, high-value target for the development of novel antiviral drugs with a mechanism of action distinct from existing therapies. The 7-azaindole scaffold has proven to be a highly effective framework for designing potent PB2 inhibitors, as exemplified by the clinical candidate Pimodivir. The strategic use of functionalized intermediates, such as This compound , is fundamental to the medicinal chemistry campaigns that enable the synthesis and optimization of these next-generation inhibitors. The robust biochemical and cell-based assays outlined in this note provide a clear, validated pathway for researchers to identify and characterize new PB2-targeting compounds, contributing to the crucial pipeline of future anti-influenza therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-chloro-5-fluoro-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your yield.

Overview of the Synthesis

This compound is a valuable heterocyclic building block, notably used as a key intermediate in the development of novel therapeutics, including glycogen synthase kinase 3β (GSK-3β) inhibitors for anticancer applications.[1] The synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which often complicates the construction of the fused pyrrole moiety.[2][3]

The recommended approach detailed in this guide is a modified Batcho-Leimgruber synthesis, which offers a direct and scalable route from a commercially available aniline derivative. This method involves the formation of an intermediate via a Lewis acid-mediated condensation, followed by reduction and acid-catalyzed cyclization to form the azaindole core.

Recommended Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of this compound from 3-chloro-4-fluoroaniline.

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: For process scale-up and reliability, a modified Batcho-Leimgruber synthesis starting from 3-chloro-4-fluoroaniline is highly recommended. This route, adapted from methodologies described in patent literature, involves a three-step, one-pot sequence that avoids the use of expensive palladium catalysts and offers a good overall yield.[1] The key steps are:

  • Lewis acid-mediated condensation of 3-chloro-4-fluoroaniline with chloroacetonitrile.

  • Reduction of the resulting intermediate.

  • Acid-catalyzed cyclization to furnish the azaindole ring.

Q2: What are the most critical parameters to control during the initial condensation step?

A2: The first step is the most sensitive and crucial for the overall yield. The critical parameters are:

  • Anhydrous Conditions: The Lewis acids used (e.g., AlCl₃ or BCl₃) are extremely moisture-sensitive. Any water present will quench the catalyst and halt the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reagent Quality: Use high-purity 3-chloro-4-fluoroaniline and chloroacetonitrile. Impurities can lead to side reactions and lower yields.

  • Stoichiometry of Lewis Acid: The molar ratio of the Lewis acid to the aniline is critical. An insufficient amount will result in incomplete conversion, while a large excess can promote side reactions. A molar equivalent of 1.0 to 1.2 is a good starting point for optimization.

  • Temperature Control: The reaction typically requires heating to reflux to proceed at a reasonable rate.[1] Consistent temperature control is necessary for reproducibility.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

  • TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to track the consumption of the starting aniline and the appearance of the intermediate and final product. The azaindole product has a characteristic UV absorbance.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting materials and the formation of intermediates and the target product by mass. It is particularly useful for identifying the mass of any unexpected byproducts, which can aid in troubleshooting.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves two main techniques:

  • Column Chromatography: This is the most common method for laboratory scale. Use silica gel with a gradient elution of ethyl acetate in hexanes. The polarity of the azaindole allows for good separation from less polar starting materials and non-polar byproducts.

  • Recrystallization or Distillation: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be an effective and scalable purification method. For thermally stable compounds, vacuum distillation or Kugelrohr distillation can also be employed.[1]

Q5: Are there viable alternative synthetic routes?

A5: Yes, palladium-catalyzed cross-coupling reactions are a powerful, albeit often more expensive, alternative for constructing the azaindole scaffold.[4][5] A common strategy involves a Sonogashira coupling of a suitable aminohalopyridine with a terminal alkyne, followed by a base- or metal-catalyzed cyclization to form the pyrrole ring.[6] While versatile, these methods require careful optimization to avoid catalyst deactivation and may be less cost-effective for large-scale synthesis compared to the Batcho-Leimgruber approach.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield in the Initial Condensation Step

Q: I'm seeing mostly unreacted 3-chloro-4-fluoroaniline after the first step. What went wrong?

A: This is a common issue and almost always points to a problem with the reaction setup or reagents. The causality is typically the inactivation of the Lewis acid catalyst.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: This is the most likely culprit. Ensure your solvent (toluene) is truly anhydrous and that all glassware was rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Check Lewis Acid Quality: Use a freshly opened bottle of the Lewis acid (e.g., AlCl₃). If the bottle is old, it may have been partially hydrolyzed by atmospheric moisture.

  • Order of Addition: The order in which reagents are added can be critical. A common successful procedure involves adding the aniline solution to the mixture of the Lewis acid and chloroacetonitrile in the solvent.[1] This ensures the nitrile is activated before the aniline is introduced.

  • Temperature: Confirm that your reaction reached and maintained the target reflux temperature. Insufficient heat will lead to a sluggish and incomplete reaction.

Issue 2: Formation of Multiple Byproducts During Cyclization

Q: My LC-MS shows several unexpected peaks after the final reflux step. What are they, and how can I prevent them?

A: The formation of byproducts during acid-catalyzed cyclization often results from the harsh reaction conditions required to induce ring closure.

Potential Causes & Solutions:

  • Polymerization: Azaindoles, like indoles, can be susceptible to polymerization under strong acidic conditions.

    • Solution: Reduce the concentration of the acid or switch to a milder acid catalyst. Also, ensure the reaction is not heated for an excessively long period. Monitor by TLC/LC-MS and stop the reaction once the intermediate is consumed.

  • Incomplete Reduction: If the reduction in Step 2 was incomplete, the unreduced imine intermediate may follow a different reaction pathway under acidic conditions, leading to impurities.

    • Solution: Before proceeding to cyclization, ensure the reduction step has gone to completion. Use a slight excess of the reducing agent (e.g., NaBH₄) and allow sufficient reaction time.

  • Side Reactions of the Nitrile Group: Although less common, the chloroacetonitrile reagent could potentially lead to other side products if not fully consumed in the first step.

    • Solution: Ensure the initial condensation reaction goes to completion to consume the chloroacetonitrile.

Troubleshooting Decision Tree

G start Low Final Yield q1 Analyze crude by LC-MS. Is starting material present? start->q1 ans1_yes Yes q1->ans1_yes High % ans1_no No q1->ans1_no Low % prob1 Issue in Step 1 (Condensation) or Step 2 (Reduction) ans1_yes->prob1 prob2 Issue in Step 3 (Cyclization) or Purification ans1_no->prob2 fix1 Troubleshoot Step 1: - Check anhydrous conditions - Verify Lewis acid activity - Optimize temperature/time prob1->fix1 fix2 Troubleshoot Step 3: - Optimize acid concentration - Monitor reaction time closely - Check for product decomposition prob2->fix2 fix3 Optimize Purification: - Adjust chromatography solvent system - Consider recrystallization prob2->fix3

Caption: Decision tree for diagnosing low yield issues.

Experimental Protocol & Data

The following protocol is a representative procedure for the synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1-3: One-Pot Synthesis of this compound [1]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene. To this, carefully add boron trichloride solution (1.0 M in hexanes) or anhydrous aluminum trichloride (1.1 eq).

  • Reagent Addition: In a separate flask, prepare a solution of 3-chloro-4-fluoroaniline (1.0 eq) and chloroacetonitrile (1.1 eq) in anhydrous toluene. Add this solution dropwise to the stirred Lewis acid suspension at room temperature.

  • Condensation: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 6-8 hours. Monitor the consumption of the aniline by TLC or LC-MS.

  • Reduction & Hydrolysis: Cool the reaction mixture in an ice-water bath. Carefully add 2N hydrochloric acid, which will hydrolyze the intermediate imine. Then, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 20 °C. Stir for 2-3 hours at room temperature.

  • Cyclization: Transfer the mixture to a flask containing a dioxane/water (10:1) solvent system. Heat the mixture to reflux for 8-10 hours. The cyclization and dehydration occur in this step.

  • Workup: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (eluting with a gradient of 10-40% ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary Table
ParameterRecommended ValueRationale
Starting Material 3-Chloro-4-fluoroanilineCommercially available and correctly substituted.
Lewis Acid BCl₃ or AlCl₃ (1.1 eq)Catalyzes the critical C-C bond formation.[1]
Solvent Anhydrous TolueneAprotic solvent with appropriate boiling point for reflux.
Condensation Temp. ~110 °C (Reflux)Provides sufficient energy to overcome activation barrier.
Reducing Agent NaBH₄ (1.5 eq)Standard, effective reducing agent for this transformation.
Cyclization Temp. ~100 °C (Reflux)Drives the dehydration and ring-closing step.
Purification Silica Gel ChromatographyProvides high purity product, separating non-polar impurities.

References

Technical Support Center: Purification of 6-CHLORO-5-FLUORO-7-AZAINDOLE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-5-fluoro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining this compound in high purity. The methodologies and advice presented herein are grounded in established principles of organic chemistry and informed by extensive experience in the purification of heterocyclic compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of halogenated azaindoles can include unreacted starting materials, partially halogenated intermediates, regioisomers, and by-products from side reactions. For instance, in syntheses involving cyclization, incomplete cyclization precursors may be present.

Q3: Is this compound stable on silica gel?

A3: Azaindoles, being nitrogen-containing heterocycles, can sometimes exhibit instability or strong binding to acidic silica gel. This can lead to streaking on TLC plates and poor recovery from column chromatography. It is advisable to perform a quick stability test by spotting a solution of the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred. If instability is observed, deactivating the silica gel with a base like triethylamine is recommended.

Q4: How do I choose the best purification method for my needs?

A4: The following flowchart provides a general decision-making process:

Purification_Decision_Tree start Crude 6-chloro-5-fluoro- 7-azaindole purity_check Assess purity by TLC or LC-MS start->purity_check is_solid Is the crude material a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Silica Gel Column Chromatography is_solid->column_chrom No high_purity Is the major spot >90% pure? purity_check->high_purity high_purity->is_solid Yes is_separable Are impurities well-separated on analytical TLC? high_purity->is_separable No final_product High-Purity Product recrystallize->final_product column_chrom->final_product is_separable->column_chrom Yes prep_hplc Consider Preparative HPLC is_separable->prep_hplc No prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

TROUBLESHOOTING GUIDE

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Problem 1: My compound will not dissolve in any single solvent I've tried, or it dissolves in everything.

  • Cause: Finding a suitable single solvent for recrystallization can be challenging. The ideal solvent should dissolve the compound poorly at room temperature but completely at elevated temperatures.

  • Solution: Use a binary solvent system.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Heat the solution gently.

    • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Problem 2: My compound has "oiled out" instead of forming crystals.

  • Cause: The solution is likely supersaturated, or the cooling process was too rapid. The boiling point of the solvent might also be higher than the melting point of your compound.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to reduce the saturation.

    • Ensure a slow cooling process. You can insulate the flask to slow down heat loss.

    • If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of the pure compound, if available, is also very effective.

Silica Gel Column Chromatography Issues

Problem 1: My compound is streaking on the TLC plate and I'm getting poor separation.

  • Cause: This is common for nitrogen-containing compounds like azaindoles due to interaction with the acidic silica gel.

  • Solution: Add a basic modifier.

    • Incorporate a small amount of triethylamine (Et3N), typically 0.1-1%, into your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation. For example, a common solvent system like ethyl acetate/hexanes can be modified to 0.5% Et3N in 30% ethyl acetate/hexanes.[1]

Problem 2: I can't find a solvent system that gives a good Rf value (ideal Rf is ~0.3).

  • Cause: The polarity of the eluent is not optimized for your compound.

  • Solution: Systematic solvent screening.

    • Start with a moderately polar solvent system, such as 20-30% ethyl acetate in hexanes.

    • If the Rf is too high (compound runs too fast), decrease the polarity by reducing the amount of ethyl acetate.

    • If the Rf is too low (compound stays at the baseline), increase the polarity by increasing the amount of ethyl acetate. For very polar compounds, a more polar solvent system like 1-5% methanol in dichloromethane may be necessary.[2][3]

Solvent System (v/v) Typical Polarity Suitable For
10-50% Ethyl Acetate / HexanesNormalStandard purification of moderately polar compounds.[2]
1-10% Methanol / DichloromethaneHighMore polar compounds that do not move in EtOAc/Hexanes.[2]
Add 0.1-1% Triethylamine-To any system for basic compounds like azaindoles to prevent streaking.[1]
Caption: Common solvent systems for column chromatography.

Problem 3: My compound is not eluting from the column.

  • Cause: Several possibilities exist: the compound may have decomposed on the silica, the eluent is not polar enough, or the compound was not properly loaded.

  • Solution:

    • Check for Decomposition: Before running a column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. Consider using a different stationary phase like alumina or a less acidic deactivated silica gel.

    • Increase Eluent Polarity: If the compound is stable, gradually increase the polarity of your mobile phase.

    • Ensure Proper Loading: The compound should be loaded onto the column in a minimal amount of solvent, preferably one in which it is highly soluble but is a weak eluent for the chromatography. Dichloromethane is a common choice.[4]

Preparative HPLC Issues

Problem 1: I am seeing poor peak shape (tailing or fronting) in my chromatogram.

  • Cause: This can be due to column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase.

  • Solution:

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.

    • Modify the Mobile Phase: For basic compounds like this compound on a C18 column, adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic (e.g., acetonitrile) phases is crucial. This protonates the compound and silanol groups on the stationary phase, reducing unwanted interactions and improving peak shape. A method for the similar 5-bromo-7-azaindole uses an acetonitrile/water mobile phase with a phosphoric acid modifier, suggesting that an acidic modifier is beneficial.[5]

Problem 2: My compound is not retained on a reverse-phase (C18) column.

  • Cause: The mobile phase is too organic, or the compound is more polar than anticipated.

  • Solution: Decrease the amount of organic solvent (acetonitrile or methanol) in your mobile phase. Start with a higher percentage of the aqueous phase in your gradient.

EXPERIMENTAL PROTOCOLS

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system should be determined through small-scale trials. A patent for the synthesis of 5-fluoro-7-azaindole suggests that the product can be isolated by filtration and washing with ice water, indicating low aqueous solubility and the potential for recrystallization from an organic/aqueous mixture.[6]

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf of ~0.3 for the target compound and good separation from impurities. A good starting point is 20-30% ethyl acetate in hexanes, with 0.5% triethylamine added.

  • Column Packing: Pack a glass column with silica gel (slurry packing with the initial eluent is recommended).

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Column_Chromatography_Workflow start Dissolve Crude Product in Minimum Solvent tlc Develop TLC to Find Optimal Eluent (Rf ~0.3) start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for flash column chromatography.

References

Technical Support Center: Overcoming Challenges in 6-Chloro-5-fluoro-7-azaindole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-chloro-5-fluoro-7-azaindole. This valuable building block is increasingly utilized in drug discovery programs due to its role as a bioisostere of indole, often conferring enhanced solubility and unique pharmacological properties.[1] However, its unique electronic structure presents significant challenges in common synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.[2][3] The electron-deficient pyridine ring and the Lewis basic N7 nitrogen can complicate catalysis, leading to issues like low yields, side reactions, and catalyst deactivation.[2][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights through a practical question-and-answer format, addressing specific issues encountered during experimentation. Our goal is to equip you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): General Handling & Reactivity

Q1: How should I store and handle this compound?

A: this compound is a stable crystalline solid. Store it in a tightly sealed container in a cool, dry place, away from light. While generally stable, azaindoles can be sensitive to strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended.

Q2: What are the primary challenges when using this substrate in palladium-catalyzed cross-coupling?

A: The main difficulties arise from the electronic nature of the azaindole core:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen (N7) can coordinate strongly to the palladium center, acting as a ligand and inhibiting its catalytic activity.[4][5] This is a common issue with nitrogen-containing heterocycles.

  • Substrate Reactivity: The C6-Cl bond is on an electron-deficient ring, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl chlorides.[6][7] This often necessitates more active catalyst systems.

  • N-H Reactivity (if unprotected): The pyrrole N-H is acidic and can react with strong bases, potentially leading to undesired side reactions or catalyst deactivation.[8] Using an N-protected substrate is often advisable, though successful couplings on the free N-H have been reported with specific base and catalyst systems.[8]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific troubleshooting advice for common cross-coupling reactions.

Section A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but its application to this compound requires careful optimization.

Q3: I'm seeing very low or no conversion to my desired biaryl product. What should I investigate first?

A: Low conversion is the most common issue. Here is a systematic approach to troubleshooting:

// Catalyst Path ligand [label="Use electron-rich, bulky\nphosphine ligands:\nXPhos, SPhos, RuPhos.\n[9][10]", fillcolor="#F1F3F4", fontcolor="#202124"]; precatalyst [label="Use a modern Pd(II) precatalyst\n(e.g., G3 or G4 palladacycles)\nfor reliable Pd(0) formation.", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_issue -> ligand [label=" Ineffective Ligand "]; cat_issue -> precatalyst [label=" Poor Pd(0) Generation "];

// Conditions Path base [label="Switch to a suitable base:\nK3PO4, Cs2CO3, K2CO3.\nEnsure base is finely ground\nand anhydrous.[7][11]", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Ensure reagent solubility.\nUse anhydrous polar aprotic\nsolvents: Dioxane, Toluene,\nDME.[5]", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Increase temperature incrementally\n(e.g., 80°C -> 100°C -> 120°C).\nElectron-deficient chlorides often\nrequire more thermal energy.[9]", fillcolor="#F1F3F4", fontcolor="#202124"]; cond_issue -> base [label=" Incorrect Base "]; cond_issue -> solvent [label=" Poor Solvent Choice "]; cond_issue -> temp [label=" Temperature Too Low "];

// Reagent Path boronic [label="Check boronic acid/ester purity.\nConsider converting acid to a more\nstable boronate ester (e.g., pinacol).\n[12]", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Thoroughly degas solvent and\nreaction mixture (3x vacuum/inert\ngas cycles). Oxygen deactivates Pd(0).\n[5]", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_issue -> boronic [label=" Boronic Acid Decomposition "]; reagent_issue -> degas [label=" Oxygen Contamination "]; } Caption: Troubleshooting workflow for low conversion in Suzuki reactions.

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[5] The oxidative addition to the C-Cl bond is difficult and requires a highly active catalyst.

    • Ligand Choice: The key to success is using electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[10] Top candidates include XPhos, SPhos, RuPhos, and other Buchwald-type biaryl phosphines.[9]

    • Palladium Source: Use modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2). These are air-stable and reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[10]

  • Optimize Reaction Conditions:

    • Base: The choice of base is critical. Weak bases are often insufficient. Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ . Ensure the base is anhydrous and, if possible, finely powdered to maximize surface area.[7][11]

    • Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane, Toluene, or DME are common choices. Ensure all reagents are soluble at the reaction temperature.[5] Sometimes, a small amount of water is added to help dissolve the base and facilitate transmetalation, but start with anhydrous conditions.[7]

    • Temperature: These reactions often require elevated temperatures (80–120 °C) to drive the oxidative addition. If you see no reaction at 80 °C, incrementally increase the heat.

Q4: My main side product is the dehalogenated starting material (5-fluoro-7-azaindole). How can I prevent this?

A: Dehalogenation occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.

  • Source of Hydride: This can come from the solvent (e.g., alcohols, THF with trace peroxides) or the base.

  • Solution: Ensure you are using high-purity, anhydrous solvents. If using a boronic acid of lower quality, it may contain impurities that facilitate this pathway. Switching to a more stable boronate ester can sometimes help.[12] Also, ensure the reaction is rigorously degassed, as oxidative processes can contribute to catalyst decomposition pathways that lead to dehalogenation.[5]

Q5: I'm observing significant homocoupling of my boronic acid. What is the cause?

A: Homocoupling (Glaser coupling) is primarily caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that favors boronic acid dimerization.[5]

  • Solution: The most critical step is to rigorously degas your reaction mixture . This is non-negotiable. Use a robust technique such as three cycles of evacuating the reaction flask and backfilling with an inert gas (argon or nitrogen). Sparging the solvent with inert gas for 20-30 minutes before use is also highly recommended.[5]

ParameterRecommended Starting ConditionsTroubleshooting AlternativesRationale
Palladium Source XPhos Pd G3 (2 mol%)SPhos Pd G2, RuPhos Pd G3Air-stable precatalysts ensure reliable generation of active Pd(0)L₁ species.[10]
Ligand (Included in precatalyst)Additional ligand (1:1 ratio to Pd)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[10]
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv), K₂CO₃ (3.0 equiv)Stronger, non-nucleophilic inorganic bases are required for efficient transmetalation.
Solvent 1,4-Dioxane (anhydrous)Toluene, DME (anhydrous)Aprotic solvents with good solvating power for both organic and inorganic reagents.
Temperature 100 °C80 °C to 120 °CHigher temperatures are often needed to overcome the activation barrier for C-Cl bond cleavage.
Atmosphere Argon or NitrogenN/AEssential to prevent oxidative deactivation of the Pd(0) catalyst.[5]
Section B: Buchwald-Hartwig Amination

Forming a C-N bond at the C6 position is crucial for many pharmaceutical scaffolds. This reaction shares challenges with the Suzuki coupling, but with unique considerations for the amine and base.

Q6: My Buchwald-Hartwig amination is failing. I'm using an unprotected N-H azaindole. Is this the problem?

A: It is a significant challenge. The unprotected N-H of the azaindole is acidic and will be deprotonated by the strong bases typically used (e.g., NaOt-Bu). This can lead to competitive coordination to the palladium center and formation of undesired azaindole dimers.[8]

  • Preferred Solution: Protect the azaindole nitrogen (e.g., with SEM, Boc, or benzyl groups). This blocks the acidic proton and simplifies the reaction system.

  • Alternative for Unprotected Substrates: If protection is not an option, the choice of base is absolutely critical. A seminal study by the Buchwald group demonstrated that LiHMDS is a superior base for the amination of unprotected halo-7-azaindoles.[8] Unlike NaOt-Bu or Cs₂CO₃, LiHMDS fully deprotonates both the amine and the azaindole N-H, which appears to reduce the rate of undesired side reactions.[8]

Q7: Even with a protected azaindole, my yields are poor. What catalyst and base combination should I use?

A: For C-N coupling on this electron-deficient system, a highly active catalyst is required.

  • Catalyst/Ligand: Systems based on bulky biarylphosphine ligands are again the top choice. RuPhos and BrettPhos have shown excellent performance in coupling primary amines, while XPhos is a robust choice for secondary amines.[8][13] Using the corresponding palladacycle precatalysts is highly recommended.

  • Base: For protected azaindoles, a strong, non-nucleophilic base like NaOt-Bu or K₂CO₃/Cs₂CO₃ can be effective.[14] The choice often depends on the pKa of the amine coupling partner.

  • Solvent: Anhydrous Toluene or Dioxane are standard solvents for this transformation.

// Unprotected Path yes [label="Yes", color="#34A853"]; no [label="No", color="#EA4335"]; unprotected -> protected [label=" Protect N-H (e.g., SEM, Boc)\n[Recommended]", style=dashed];

use_lihmds [label="CRITICAL:\nUse LiHMDS as the base.\n[8]", fillcolor="#F1F3F4", fontcolor="#202124"]; unprotected -> use_lihmds [label=" If protection is not possible "];

// Protected Path start -> protected [label=" Starting with\nN-Protected Substrate "];

ligand_choice [label="Select appropriate ligand:\n- Primary Amines: BrettPhos, RuPhos\n- Secondary Amines: XPhos\n[8][13]", fillcolor="#F1F3F4", fontcolor="#202124"]; base_choice [label="Use strong, non-nucleophilic base:\nNaOt-Bu, LHMDS, K2CO3\n[14]", fillcolor="#F1F3F4", fontcolor="#202124"];

protected -> ligand_choice [label=" Optimize Catalyst "]; protected -> base_choice [label=" Optimize Base "]; } Caption: Decision workflow for Buchwald-Hartwig amination.

Section C: Sonogashira Coupling

The Sonogashira coupling provides access to valuable alkynylated azaindoles.

Q8: My Sonogashira reaction is sluggish and gives low yields. What are the key parameters to check?

A: The success of a Sonogashira coupling often hinges on the interplay between the palladium catalyst, the copper(I) co-catalyst, and the base.

  • Catalyst System: A common and effective system is a combination of a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ and a copper(I) salt, typically CuI .[2][15]

  • Base: A liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as both the base and often as the solvent or co-solvent. The base must be anhydrous and free of peroxide impurities.

  • Solvent: DMF or THF are common solvents, often used with an excess of the amine base.

  • Atmosphere: Like all palladium-catalyzed couplings, this reaction is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous degassing is essential.[5]

Q9: I am getting a lot of alkyne homocoupling (Glaser) product. How do I suppress this?

A: This is almost always due to oxygen contamination.

  • Primary Solution: Improve your degassing technique. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.

  • Secondary Solution: Minimize the amount of copper catalyst. While catalytic, excess copper can promote the homocoupling pathway. Use the lowest effective loading of CuI (typically 1-5 mol%).

  • Tertiary Solution: In some cases, running the reaction under "copper-free" conditions using a palladium/ligand system specifically designed for this purpose can be an alternative, though this often requires more specialized ligands.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of N-SEM-protected this compound with a generic arylboronic acid.

Materials:

  • N-SEM-6-chloro-5-fluoro-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a 0.1 M solution)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add N-SEM-6-chloro-5-fluoro-7-azaindole, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the vessel with a septum.

  • Evacuate the vessel under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this cycle a total of three times to ensure an inert atmosphere.[5]

  • Using a syringe, add anhydrous, degassed 1,4-dioxane.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Improving Solubility of 6-Chloro-5-Fluoro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 6-chloro-5-fluoro-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, 7-azaindole derivatives often present formulation hurdles due to their characteristically rigid, planar, and crystalline nature. The addition of chloro- and fluoro- substituents further increases lipophilicity, frequently leading to poor aqueous solubility.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only provide protocols but to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the first and most critical step?

A1: Start with a concentrated stock solution in a water-miscible organic solvent.

Directly dissolving a hydrophobic, crystalline compound like a this compound derivative into an aqueous medium is almost always destined to fail. The high crystal lattice energy of the solid and the hydrophobicity of the molecule prevent water molecules from effectively solvating it.[2] The standard industry practice is to first create a high-concentration stock solution in a solvent with excellent solvating power.

Expert Rationale: Dimethyl sulfoxide (DMSO) is the universal first choice for this purpose. Its strong dipolar nature effectively disrupts the crystal lattice and solvates a vast range of organic molecules.[3] This stock can then be serially diluted into your aqueous experimental medium. The key is to ensure the final concentration of the organic solvent is low enough to be benign to your biological system, typically below 0.5% v/v.[3]

Protocol 1: Preparing a High-Concentration DMSO Stock

  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of your this compound derivative into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock, typically between 10-50 mM.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is fully dissolved by visual inspection.

  • Dilution: For your experiment, perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of your aqueous buffer).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?

A2: This is "precipitation upon dilution," a classic sign that you have exceeded the compound's thermodynamic aqueous solubility. The primary solution is to employ a co-solvent system.

Expert Rationale: When the highly concentrated DMSO stock is introduced into the aqueous buffer, the DMSO disperses rapidly. The drug molecules are suddenly in a predominantly aqueous environment where they are poorly soluble, causing them to crash out of solution. A co-solvent is a water-miscible organic solvent that, when added to the buffer, reduces the overall polarity of the solvent system, making it more "hospitable" to your lipophilic compound.[4][5]

The troubleshooting workflow below outlines a systematic approach to addressing this common issue.

Troubleshooting Workflow: Precipitation Upon Dilution

G start Precipitation Observed Upon Dilution check_final_dmso Is final DMSO concentration > 0.5%? start->check_final_dmso reduce_dmso Reduce DMSO concentration by adjusting stock or dilution factor. check_final_dmso->reduce_dmso Yes use_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG-400) check_final_dmso->use_cosolvent No reduce_dmso->start Re-test screen_cosolvents Screen multiple co-solvents and concentrations. use_cosolvent->screen_cosolvents check_compatibility Is co-solvent system compatible with assay? screen_cosolvents->check_compatibility proceed Proceed with Experiment check_compatibility->proceed Yes advanced_methods Move to Advanced Methods (pH, Cyclodextrins, etc.) check_compatibility->advanced_methods No

Caption: Decision tree for troubleshooting compound precipitation.

Protocol 2: Screening for an Effective Co-solvent

  • Prepare Stock: Prepare a 10 mM stock of your compound in 100% DMSO as described in Protocol 1.

  • Prepare Co-solvent Blends: In separate tubes, prepare your final aqueous buffer containing different co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v). Common choices are listed in the table below.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock in the pure co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in a 10% DMSO/90% ethanol mixture.[3] This pre-mixing can prevent localized high concentrations of the drug from hitting the aqueous phase directly.

  • Final Dilution: Add the DMSO stock (or the intermediate dilution) to the co-solvent/buffer blends to achieve your desired final compound concentration.

  • Observe: Vortex immediately and observe for precipitation over time (e.g., 5 min, 30 min, 1 hour). The best system is the one that uses the lowest co-solvent concentration while keeping your compound in solution.

  • Validate: Always run a vehicle control (buffer + co-solvent + DMSO, without your compound) in your biological assay to ensure the solvent system itself has no effect.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventProperties & Use CasesTypical Final Conc.
Ethanol Good general-purpose co-solvent. Can be toxic to cells at >1% v/v.0.5 - 5%
Polyethylene Glycol (PEG-400) Low toxicity, often used in preclinical formulations. More viscous.5 - 20%
Propylene Glycol (PG) Good solvating power, common in pharmaceutical formulations.5 - 20%
N,N-Dimethylformamide (DMF) Strong solvent, but higher cellular toxicity than DMSO. Use with caution.< 0.5%
Pluronic® F-68 / Poloxamer 188 A non-ionic surfactant that can form micelles to encapsulate the drug, enhancing solubility and preventing precipitation.[3]0.01 - 0.1%
Q3: Co-solvents are incompatible with my assay or still don't provide enough solubility. Can I use pH to help?

A3: Yes. Adjusting the pH can be a very powerful tool, as 7-azaindole derivatives are typically weak bases.

Expert Rationale: The 7-azaindole scaffold contains pyridine and pyrrole nitrogen atoms. The pyridine nitrogen is weakly basic. At a pH below its pKa, this nitrogen will be protonated, creating a positively charged species.[3] This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[6][7] For many kinase inhibitors, which are often weak bases, solubility is dramatically higher at a pH of 4-6 compared to neutral pH.[3]

Protocol 3: Improving Solubility with pH Adjustment

  • Determine pKa: If the pKa of your compound is not known, you can estimate it using software or assume a pKa in the range of 4-6, which is common for this scaffold.

  • Prepare Acidic Buffer: Prepare your experimental buffer at a pH at least 1-2 units below the pKa. For example, if the pKa is 5.0, use a buffer at pH 3.0-4.0. Common buffers include citrate or acetate.

  • Prepare Stock: Prepare a concentrated stock in DMSO (Protocol 1).

  • Dilute into Acidic Buffer: Dilute the DMSO stock directly into the prepared acidic aqueous buffer to your target concentration. The compound should readily dissolve.

  • Neutralization (Optional & Critical): If your experiment absolutely requires a neutral pH, you can carefully and slowly add a dilute base (e.g., 0.1 M NaOH) to back-titrate the solution to the desired pH. Crucially, monitor for any signs of precipitation as you approach and pass the pKa. The solution may become supersaturated and remain clear for a period, but it can be kinetically unstable.

Q4: I need to prepare a high-concentration formulation for in vivo studies, and the previous methods are insufficient. What are the more advanced formulation strategies?

A4: For high-concentration requirements, you must move beyond simple solutions to more advanced formulation technologies like complexation, amorphous solid dispersions, or particle size reduction.

Expert Rationale: These techniques fundamentally alter the physicochemical state of the drug to dramatically increase its apparent solubility or dissolution rate.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate a poorly soluble "guest" molecule, like your azaindole derivative, forming an inclusion complex.[9][10] This complex as a whole is highly water-soluble, effectively shuttling the drug into solution. Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HPβCD) are commonly used due to their high water solubility and low toxicity.[9]

Mechanism of Cyclodextrin Encapsulation

G cluster_0 1. Free Molecules cluster_1 2. Complex Formation cluster_2 3. Solubilized State CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex CD->Complex Drug Poorly Soluble Drug Molecule SolubleComplex Water-Soluble Complex Complex->SolubleComplex Drug_in Drug Water Water Molecules SolubleComplex->Water Drug_in2 Drug

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its water solubility.

Protocol 4: Preparation of a Cyclodextrin Formulation (Kneading Method)

  • Molar Ratio: Determine the desired molar ratio of drug to HPβCD (commonly 1:1 or 1:2).

  • Mix Powders: In a glass mortar, thoroughly mix the accurately weighed drug and HPβCD powders.

  • Knead: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder mix. Knead the paste vigorously with a pestle for 30-60 minutes. The goal is to form a uniform, sticky paste.

  • Dry: Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

  • Pulverize: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Reconstitute: This powder can now be dissolved in an aqueous buffer to achieve a much higher concentration than the drug alone.

Most poorly soluble drugs are crystalline, meaning their molecules are arranged in a highly ordered, stable, and low-energy lattice that is difficult for solvents to break apart. An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in a carrier matrix (usually a polymer) in a non-crystalline, high-energy, amorphous state.[11][12] This amorphous form lacks a crystal lattice, making it much more readily soluble.

Table 2: Comparison of Crystalline vs. Amorphous States

PropertyCrystalline SolidAmorphous Solid
Structure Ordered, repeating 3D latticeDisordered, random arrangement
Thermodynamic Stability High (Stable)Low (Metastable)
Energy State LowHigh
Aqueous Solubility Low High

Common methods for producing ASDs include hot-melt extrusion (HME) and spray drying, where the drug and a polymer (e.g., PVP, HPMCAS) are mixed at a molecular level.[13][14] These techniques require specialized equipment but are a gold standard for formulating poorly soluble compounds.[11]

The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[9] By reducing the particle size of the drug from micrometers to the nanometer range, the surface area is vastly increased, leading to a much faster dissolution rate.[10][15][16] A nanosuspension is a formulation of pure drug nanoparticles suspended in a liquid medium, stabilized by surfactants or polymers.[17] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[15]

Summary of Solubility Enhancement Techniques
TechniqueSimplicityMax ConcentrationAssay CompatibilityKey AdvantageKey Disadvantage
DMSO Stock Very HighHigh (in stock)Good (at <0.5%)Universal starting pointPrecipitation upon dilution
Co-solvents HighLow to MediumModerateSimple way to prevent precipitationPotential for solvent toxicity/interference
pH Adjustment HighMediumModerateVery effective for ionizable drugspH may interfere with the biological system
Cyclodextrins MediumMedium to HighGoodLow toxicity, significant solubility increaseRequires formulation development
Solid Dispersions LowHighExcellentOvercomes crystal lattice energy; high drug loading possibleRequires specialized equipment and expertise
Nanosuspensions LowHighGoodGreatly increases dissolution rateCan be physically unstable (aggregation)

References

Technical Support Center: Synthesis of 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-5-fluoro-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this critical heterocyclic building block. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, while achievable through established methods like the Leimgruber-Batcho or Fischer indole synthesis, is often complicated by the presence of multiple reactive sites and the sensitive nature of the halogen substituents. This section provides a question-and-answer-based approach to troubleshoot the most frequent side reactions.

Question 1: My final product is a mixture of regioisomers. How can I improve the selectivity for the desired this compound?

Answer: The formation of regioisomers is a common challenge in the synthesis of substituted azaindoles due to the competing reactivity of different positions on the pyridine ring. The issue often originates from the initial functionalization of the pyridine precursor or during the cyclization step.

  • Underlying Cause: In syntheses starting from a substituted aminopyridine, the directing effects of the existing substituents (amino, chloro, fluoro) can lead to a mixture of products during electrophilic substitution or metalation steps. For instance, in a Fischer indole synthesis, the cyclization of the hydrazone can occur at two different positions if the pyridine ring is not appropriately activated or blocked.

  • Troubleshooting & Optimization:

    • Choice of Starting Material: The most effective way to ensure regioselectivity is to start with a pyridine derivative where the substitution pattern is already unequivocally established. For the synthesis of this compound, an ideal starting material would be 2-amino-6-chloro-5-fluoropyridine or a related compound where the positions are fixed.

    • Directed Ortho-Metalation (DoM): If you are functionalizing the pyridine ring, employing a Directed Metalating Group (DMG) can provide excellent regiocontrol. A common strategy is to use a pivaloyl or carbamoyl group on the amino functionality to direct lithiation to the adjacent ortho position.

    • Control of Cyclization Conditions: In Fischer indole and related cyclizations, the choice of acid catalyst (Brønsted or Lewis acids) and reaction temperature can influence the regioselectivity.[1] Experiment with milder Lewis acids (e.g., ZnCl₂) or protic acids (e.g., polyphosphoric acid) at lower temperatures to favor the thermodynamically more stable product.

Question 2: I am observing significant amounts of a dehalogenated product (e.g., 5-fluoro-7-azaindole or 6-chloro-7-azaindole) in my final product. What is causing this and how can I prevent it?

Answer: Dehalogenation, particularly the loss of the chlorine atom, is a frequent side reaction during reductive steps, especially when using catalytic hydrogenation.

  • Underlying Cause: Catalytic hydrodehalogenation is a well-known process where a halogen substituent on an aromatic ring is replaced by a hydrogen atom in the presence of a metal catalyst (like Pd, Pt, or Ni) and a hydrogen source.[2] The C-Cl bond is generally more susceptible to hydrogenolysis than the C-F bond. This is particularly problematic in the reductive cyclization step of the Leimgruber-Batcho synthesis, where a nitro group is reduced in the presence of halogen substituents.[3]

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Avoid harsh reductive conditions. While catalytic hydrogenation with Pd/C is common, it is often too aggressive for halogenated compounds. Consider alternative reducing agents:

      • Iron powder in acetic acid: This is a classic and often milder method for nitro group reduction.

      • Sodium dithionite (Na₂S₂O₄): This reagent can be effective for the reduction of nitro groups under aqueous conditions.

      • Tin(II) chloride (SnCl₂): A versatile reducing agent for nitroarenes that is often compatible with aryl halides.

    • Catalyst Modification: If catalytic hydrogenation is necessary, you can try to poison the catalyst to reduce its activity towards dehalogenation. The addition of a small amount of a sulfur-containing compound (e.g., thiophene) or an amine (e.g., quinoline) can sometimes suppress hydrodehalogenation.

    • Transfer Hydrogenation: Instead of using hydrogen gas, consider transfer hydrogenation with sources like ammonium formate or cyclohexene in the presence of a catalyst. This can sometimes offer better selectivity.

Reducing AgentTypical ConditionsPotential for Dehalogenation
H₂, Pd/C1-10 bar H₂, RT-50°CHigh
Fe/AcOHRefluxModerate
SnCl₂·2H₂OEtOH, HCl, RefluxLow to Moderate
Na₂S₂O₄H₂O/THF, RTLow

Question 3: My reaction yields a significant amount of a dark, polymeric material, and the desired product is difficult to isolate.

Answer: The formation of polymeric byproducts is often indicative of unstable intermediates or overly harsh reaction conditions, particularly under strong acid or high-temperature regimes.

  • Underlying Cause: In the Fischer indole synthesis, the use of strong acids at high temperatures can lead to side reactions like the heterolytic cleavage of the N-N bond in the phenylhydrazone intermediate, resulting in decomposition and polymerization.[1] Similarly, in the Leimgruber-Batcho synthesis, the enamine intermediate is an electron-rich species that can be prone to polymerization under acidic conditions or in the presence of air.[3]

  • Troubleshooting & Optimization:

    • Temperature Control: Carefully control the reaction temperature. For exothermic steps, ensure adequate cooling to prevent temperature spikes. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Acid Catalyst Selection: In the Fischer synthesis, consider using milder acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent, which can promote cyclization at lower temperatures.

    • Inert Atmosphere: For reactions involving sensitive intermediates like enamines, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and polymerization.

    • One-Pot Procedures: In some cases, isolating the intermediate (e.g., the enamine in the Leimgruber-Batcho synthesis) can lead to decomposition. A one-pot procedure where the intermediate is generated and immediately consumed in the next step can minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Leimgruber-Batcho or Fischer, is generally preferred for producing this compound?

A1: Both routes have their merits. The Leimgruber-Batcho synthesis is often favored for its milder conditions and the commercial availability of suitable ortho-nitrotoluene analogues.[3] It avoids the often harsh acidic conditions of the Fischer synthesis. However, the key challenge is preventing dehalogenation during the reductive cyclization step. The Fischer indole synthesis can be very efficient if the corresponding pyridylhydrazine is readily accessible and stable. The main hurdles are the potentially harsh acidic conditions required for cyclization and the control of regioselectivity.[1][4] The choice often depends on the availability and stability of the starting materials and the scalability of the process.

Q2: How can I effectively purify this compound from its side products?

A2: Purification can be challenging due to the similar polarities of the desired product and its isomers or dehalogenated byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A combination of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Gradient elution is often necessary to achieve good separation.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for removing impurities, especially on a larger scale. Experiment with different solvents and solvent mixtures to induce crystallization of the desired product.

  • Preparative HPLC: For high-purity material, especially for analytical standards or early-stage drug discovery, preparative HPLC can be used to separate closely related impurities.

Q3: Can I protect the N-H of the pyrrole ring during the synthesis?

A3: Yes, N-protection can be a useful strategy, particularly if you plan to perform further functionalization on the molecule. Common protecting groups for indoles and azaindoles include:

  • Sulfonyl groups (e.g., tosyl, mesyl): These are robust protecting groups that can be introduced using the corresponding sulfonyl chloride in the presence of a base. They are typically removed under reductive or strongly basic conditions.

  • Carbamates (e.g., Boc, Cbz): These are also widely used, although they may not be stable to the acidic conditions of a Fischer indole synthesis.

  • Benzyl (Bn) or p-methoxybenzyl (PMB) groups: These can be introduced via alkylation and are typically removed by hydrogenolysis.

It is important to choose a protecting group that is stable to the reaction conditions of the subsequent steps and can be removed without affecting other functional groups in the molecule.

Experimental Workflow & Diagrams

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho start Start: 2-Methyl-3-nitro-5-fluoro-6-chloropyridine enamine Enamine Formation: + DMF-DMA/Pyrrolidine start->enamine Step 1 reductive_cyclization Reductive Cyclization: e.g., Fe/AcOH or SnCl₂ enamine->reductive_cyclization Step 2 product Product: This compound reductive_cyclization->product purification Purification: Chromatography/Crystallization product->purification final_product Final Product purification->final_product

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Side Reaction Pathways

Side_Reactions Starting_Material Substituted Pyridine Precursor Desired_Pathway Desired Reaction Pathway Starting_Material->Desired_Pathway Side_Reaction_1 Incomplete Cyclization Starting_Material->Side_Reaction_1 Desired_Product This compound Desired_Pathway->Desired_Product Side_Reaction_2 Dehalogenation Desired_Pathway->Side_Reaction_2 Side_Reaction_3 Regioisomer Formation Desired_Pathway->Side_Reaction_3 Side_Reaction_4 Polymerization Desired_Pathway->Side_Reaction_4 Impurity_1 Unreacted Intermediates Side_Reaction_1->Impurity_1 Impurity_2 Dechlorinated/Defluorinated Product Side_Reaction_2->Impurity_2 Impurity_3 Isomeric Azaindole Side_Reaction_3->Impurity_3 Impurity_4 Polymeric Byproducts Side_Reaction_4->Impurity_4

Caption: Common side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Stabilizing 6-Chloro-5-fluoro-7-azaindole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the long-term storage and stability of 6-chloro-5-fluoro-7-azaindole. In this document, we address frequently asked questions, offer detailed troubleshooting guides for common experimental issues arising from compound instability, and present protocols for assessing the integrity of your materials. Our recommendations are grounded in established principles of chemical stability for halogenated heterocyclic compounds and are designed to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2][3] Several suppliers of this compound and structurally similar halogenated indoles and azaindoles recommend these conditions.[1][2][3] The key is to minimize exposure to energy sources (heat and light) and reactive species (water, oxygen) that can promote degradation.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid material. If you must store the compound in solution, use a dry, aprotic solvent and store at -20°C or below under an inert atmosphere (e.g., argon or nitrogen). Aliquot solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The stability of the compound in solution is highly dependent on the solvent, concentration, and storage conditions.

Q3: Is this compound sensitive to light?

Yes, azaindole scaffolds and related heterocyclic compounds can be photosensitive.[4] It is crucial to store both solid and solution samples protected from light.[3] Use amber vials or wrap containers in aluminum foil. Degradation due to light exposure can lead to the formation of colored impurities and a decrease in purity.[5]

Q4: What are the signs of degradation in my sample of this compound?

Visual signs of degradation can include a change in color from a white or off-white solid to a yellow or brownish hue. In solution, the appearance of discoloration or precipitation may indicate instability. For a definitive assessment of purity, analytical techniques such as HPLC, LC-MS, or NMR are necessary.

Q5: Can I store this compound at room temperature for short periods?

While short-term exposure to ambient temperature for weighing and sample preparation is generally acceptable, it is not recommended for storage. The stability of halogenated and fluorinated heterocycles can be compromised by elevated temperatures.[6][7] To ensure the highest quality of your material, minimize the time the compound spends outside of its recommended storage conditions.

Part 2: Troubleshooting Guide

Unexpected experimental results can often be traced back to the quality of the starting materials. This guide will help you troubleshoot issues that may be related to the degradation of this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptom: You observe a decrease in potency, loss of activity, or poor reproducibility in your biological assays over time.

  • Potential Cause: The active concentration of your compound may be lower than expected due to degradation. The degradation products themselves could also interfere with the assay.

  • Troubleshooting Steps:

    • Verify Purity: Use an analytical method like HPLC-UV to check the purity of the solid material or the solution used for the assay. A purity of >95% is generally recommended.

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid material for each experiment.

    • Evaluate Solvent Effects: If you are using a protic solvent (e.g., methanol, ethanol) for your stock solutions, consider switching to a dry, aprotic solvent like DMSO or DMF for long-term storage.

Issue 2: Appearance of Unexpected Peaks in Analytical Runs (HPLC, LC-MS)
  • Symptom: You notice new, unidentified peaks in your chromatograms that were not present in earlier analyses of the same batch.

  • Potential Cause: These new peaks are likely degradation products. The azaindole core is susceptible to oxidation and the halogen substituents can influence its reactivity.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that the compound has been stored correctly (2-8°C, protected from light and moisture).

    • Consider Potential Degradation Pathways: The presence of the pyridine nitrogen in the azaindole ring can make the molecule susceptible to N-oxidation. The pyrrole ring can be prone to oxidation or polymerization, especially when exposed to air and light. Halogenated aromatic rings can undergo dehalogenation under certain conditions.

    • Perform a Forced Degradation Study: To tentatively identify if the new peaks are related to your compound, you can perform a forced degradation study as outlined in Part 3 of this guide. This can help in understanding the degradation profile of the molecule.[8][9][10][11]

Issue 3: Poor Solubility or Precipitation in Stored Solutions
  • Symptom: A previously clear solution of your compound has become cloudy or contains a precipitate.

  • Potential Cause: This could be due to the formation of insoluble degradation products or polymerization. It might also indicate that the compound is unstable in the chosen solvent at the storage temperature.

  • Troubleshooting Steps:

    • Re-dissolution Test: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does not, it is likely a degradation product.

    • Solvent Compatibility Check: Research the compatibility of azaindole derivatives with your chosen solvent. Some solvents can react with the compound over time.

    • Filter and Re-quantify: If the solution is critical and cannot be remade, you may consider filtering out the precipitate and re-quantifying the concentration of the active compound using a validated analytical method.

Part 3: Experimental Protocols and Data

This section provides recommended storage conditions and a general protocol for a forced degradation study to assess the stability of your this compound sample.

Recommended Storage Conditions Summary
Format Temperature Atmosphere Light/Moisture Duration
Solid2-8°CStandardProtect from light and moistureLong-term
Solution (Aprotic Solvent)≤ -20°CInert (Argon/Nitrogen)Protect from light and moistureShort to Medium-term
Protocol: Forced Degradation Study

A forced degradation study can help you understand the potential degradation pathways of your compound and determine if your analytical method is "stability-indicating" (i.e., able to separate the intact compound from its degradation products).[10][12]

Objective: To intentionally degrade a sample of this compound under various stress conditions and analyze the resulting mixture.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to direct UV light or a photostability chamber.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). If no degradation is observed, the incubation time or stressor intensity can be increased.[12]

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. A general-purpose gradient method is provided below.

General-Purpose Stability-Indicating HPLC Method

This method can be used as a starting point and should be optimized for your specific equipment and requirements.[13][14][15][16][17]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Part 4: Visualization of Workflows

Troubleshooting Workflow for Assay Inconsistency

start Inconsistent Assay Results check_purity Check Purity of Solid/Solution via HPLC start->check_purity purity_ok Purity >95%? check_purity->purity_ok Analysis Complete prepare_fresh Prepare Fresh Solution from Solid purity_ok->prepare_fresh Yes purity_fail Purity <95% purity_ok->purity_fail No re_assay Re-run Assay prepare_fresh->re_assay solvent_issue Consider Solvent Instability prepare_fresh->solvent_issue end_good Problem Resolved re_assay->end_good end_bad Problem Persists (Investigate other assay parameters) re_assay->end_bad new_stock Obtain New Stock of Compound or Re-purify purity_fail->new_stock new_stock->prepare_fresh change_solvent Switch to Dry, Aprotic Solvent for Stock solvent_issue->change_solvent change_solvent->prepare_fresh

Caption: Decision tree for troubleshooting inconsistent biological assay results.

Potential Degradation Pathways

cluster_degradation Stress Conditions parent This compound (Intact Molecule) oxidation Oxidized Products e.g., N-oxides, hydroxylated species parent->oxidation Air/Light dehalogenation Dehalogenated Species Loss of Cl or F parent->dehalogenation Reductive environments, light hydrolysis Hydrolyzed Products Ring opening (unlikely but possible under harsh conditions) parent->hydrolysis Strong Acid/Base polymerization Polymeric Impurities Dark, insoluble material parent->polymerization Light/Heat Light Light Air (Oxygen) Air (Oxygen) Acid/Base Acid/Base Heat Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 6-CHLORO-5-FLUORO-7-AZAINDOLE Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-5-fluoro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experiments with this versatile heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and storage conditions for this compound?

A1: this compound is a white to off-white solid.[1] It is essential to store it under proper conditions to maintain its stability and reactivity.

PropertyValueSource
CAS Number 1190321-96-0[1][2]
Molecular Formula C₇H₄ClFN₂Calculated
Molecular Weight 170.57 g/mol Calculated
Appearance White to off-white solid[1]
Storage Temperature 2-8°C[1]
pKa 12.14 ± 0.40 (Predicted)[1]

For long-term storage, keep the compound in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3] The container should be kept tightly closed.[3][4][5]

Q2: What are the primary safety precautions I should take when working with this compound and related halogenated azaindoles?

A2: As with any halogenated heterocyclic compound, proper safety measures are crucial. The GHS hazard statements for similar compounds include warnings for being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[6][7]

Essential Safety Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[3][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke while handling the compound.[3][7] Wash hands thoroughly after handling.[3][7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3][7]

    • Skin: Wash off with soap and plenty of water.[7] Remove contaminated clothing.[3][7]

    • Ingestion: If swallowed, rinse your mouth with water and seek immediate medical attention.[3][7] Do not induce vomiting.[3]

    • Inhalation: Move the person to fresh air and seek medical attention if you feel unwell.[7]

Q3: In which solvents is this compound soluble?

Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic transformations involving this compound, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

Problem 1: Low or no conversion of the starting material.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be inactive.

    • Solution: Use a fresh batch of catalyst. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[10] For nitrogen-rich heterocycles, specific precatalysts have been shown to be effective.[13]

  • Inappropriate Ligand: The phosphine ligand may not be suitable for this specific substrate.

    • Solution: Screen different phosphine ligands. Buchwald ligands like SPhos are often effective for challenging couplings.[11]

  • Poor Solubility: The starting materials may not be fully dissolved in the reaction solvent.[14]

    • Solution: Try a different solvent system. A mixture of solvents, such as toluene/ethanol, can sometimes improve solubility.[11] Using co-solvents like water can also be beneficial, but be mindful of potential side reactions.[14]

  • Base Incompatibility: The chosen base may not be optimal for the reaction.

    • Solution: Screen different bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[11][15] The strength and nature of the base can significantly impact the reaction outcome.

Problem 2: Formation of significant side products (e.g., homo-coupling, dehalogenation).

Potential Causes & Solutions:

  • Reaction Temperature Too High: Elevated temperatures can lead to undesired side reactions.

    • Solution: Optimize the reaction temperature. Sometimes, a lower temperature for a longer duration can yield a cleaner product. A step-wise increase in temperature after the initial coupling can be beneficial for diarylation.[11]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote side reactions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.

  • Boronic Acid Degradation: Boronic acids can degrade under the reaction conditions, leading to side products.[14]

    • Solution: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).[11][13] Ensure the boronic acid is of high purity.

Below is a workflow diagram for troubleshooting a Suzuki-Miyaura coupling reaction.

Buchwald_Optimization cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Chloride This compound Catalyst Catalyst Selection Pre-catalyst (e.g., P1, P2) Pd(OAc)2 (less reliable) Aryl_Chloride->Catalyst Amine Primary/Secondary Amine Base Base Selection Strong Base (LiHMDS, NaOtBu) Weaker Base (K2CO3) Amine->Base Ligand Ligand Choice Buchwald Ligands (XPhos, DavePhos) Other Phosphines Catalyst->Ligand Ligand->Base Solvent Solvent Dioxane Toluene THF Base->Solvent Product Desired Amino-Azaindole Solvent->Product Heat

References

Technical Support Center: Scalable Synthesis of 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 6-chloro-5-fluoro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial production of this key heterocyclic intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our aim is to combine technical accuracy with actionable insights to support your scale-up campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently encountered when considering the industrial synthesis of this compound.

Q1: What are the most viable synthetic strategies for the scalable production of this compound?

A1: For industrial-scale synthesis, a robust and convergent approach is paramount. While several methods exist for constructing the 7-azaindole core, a modified Leimgruber-Batcho synthesis or a palladium-catalyzed cross-coupling strategy, such as a Sonogashira coupling followed by cyclization, are generally the most suitable for large-scale production due to their reliability and the availability of starting materials.[1][2] The choice between these routes often depends on the cost and availability of the specific precursors and the desired impurity profile.

Q2: What are the primary challenges in scaling up the synthesis of halogenated 7-azaindoles?

A2: The primary challenges include:

  • Regioselectivity: Ensuring the correct placement of the chloro and fluoro substituents on the azaindole ring is critical and can be a significant hurdle.

  • Reaction Kinetics and Thermal Management: Exothermic steps, if not properly controlled, can lead to runaway reactions and the formation of impurities.[1]

  • Purification: The final product and intermediates can be challenging to purify on a large scale, with issues like "oiling out" during crystallization being common.[3]

  • Handling of Hazardous Reagents: The synthesis may involve corrosive or toxic reagents that require specialized handling and safety protocols, especially at an industrial scale.

Q3: What analytical techniques are recommended for reaction monitoring and quality control?

A3: A robust analytical package is crucial for successful scale-up. High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring reaction progress, identifying impurities, and determining final product purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation of intermediates and the final product. Mass Spectrometry (MS) is used to confirm molecular weight. For industrial production, Process Analytical Technology (PAT) can be implemented for real-time monitoring of critical process parameters.

Part 2: Proposed Industrial Synthetic Workflow and Troubleshooting

Here, we outline a plausible and scalable synthetic route for this compound and address specific troubleshooting scenarios at each key stage.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Amino-5-chloro-6-fluoropyridine B 2-Amino-3-iodo-5-chloro-6-fluoropyridine A->B Iodination (e.g., NIS) C 2-Amino-5-chloro-6-fluoro-3-(trimethylsilylethynyl)pyridine B->C Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst) D This compound C->D Cyclization (e.g., base-mediated)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: Step-by-Step

Step 1: Iodination of 2-Amino-5-chloro-6-fluoropyridine

Q: The iodination reaction is sluggish and gives a low yield of the desired 2-amino-3-iodo-5-chloro-6-fluoropyridine. What are the likely causes and solutions?

A: A sluggish iodination reaction can stem from several factors.

  • Cause 1: Inactive Iodinating Agent. N-Iodosuccinimide (NIS) is a common reagent for this transformation. If it has degraded due to improper storage (exposure to light or moisture), its reactivity will be diminished.

    • Solution: Use a fresh, high-purity batch of NIS. It is advisable to test the reagent on a small scale before committing to a large-scale reaction.

  • Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate.

    • Solution: Acetonitrile or dichloromethane are commonly used solvents for this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Cause 3: Insufficient Activation. The reaction may require an acid catalyst to proceed at a reasonable rate.

    • Solution: The addition of a catalytic amount of a non-nucleophilic acid, such as trifluoroacetic acid, can enhance the electrophilicity of the iodine source.

Experimental Protocol: Iodination

  • To a stirred solution of 2-amino-5-chloro-6-fluoropyridine (1.0 eq) in anhydrous acetonitrile (10 vol), add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or used directly in the next step if the purity is sufficient.

Step 2: Sonogashira Coupling

Q: The Sonogashira coupling reaction between the iodinated pyridine and trimethylsilylacetylene results in a complex mixture of byproducts, including homocoupling of the alkyne. How can this be mitigated?

A: The formation of byproducts in a Sonogashira coupling is a common issue, often related to the catalyst system and reaction conditions.

  • Cause 1: Catalyst Deactivation. The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. The choice of a robust palladium catalyst, such as Pd(PPh₃)₂Cl₂, is also important.[4]

  • Cause 2: Inappropriate Base. The choice and amount of base are critical for an efficient Sonogashira coupling.

    • Solution: A mild base like triethylamine (TEA) is often used. If homocoupling is a significant issue, a weaker base or a different solvent system may be beneficial.

  • Cause 3: Presence of Copper Co-catalyst. While copper (I) iodide is a common co-catalyst, it can also promote the homocoupling of terminal alkynes (Glaser coupling).

    • Solution: Minimize the amount of CuI used, or consider a copper-free Sonogashira protocol.

Troubleshooting Decision Tree: Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield or Byproducts in Sonogashira Coupling q1 Is the reaction performed under inert atmosphere? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Implement rigorous inert atmosphere techniques (N2 or Ar blanket, degassed solvents). a1_no->s1 q2 Is the catalyst system optimized? a1_yes->q2 s1->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Screen different Pd catalysts and ligands. Consider a copper-free protocol. a2_no->s2 q3 Is the base appropriate? a2_yes->q3 end_node Improved Reaction Outcome a2_yes->end_node s2->q3 q3->a2_yes a3_no No q3->a3_no s3 Optimize the base (e.g., TEA, DIPEA) and its stoichiometry. a3_no->s3 s3->end_node

Caption: Decision tree for troubleshooting Sonogashira coupling issues.

Step 3: Cyclization to form the 7-Azaindole Ring

Q: The final cyclization step to form the this compound ring is incomplete, or leads to decomposition of the starting material. What adjustments can be made?

A: Incomplete cyclization or decomposition are often related to the reaction conditions, particularly the base and temperature.

  • Cause 1: Insufficient Base Strength or Stoichiometry. The cyclization requires a sufficiently strong base to deprotonate the amine and facilitate the intramolecular attack on the alkyne.

    • Solution: A strong, non-nucleophilic base like potassium tert-butoxide is often effective.[2] Ensure that at least a stoichiometric amount of base is used.

  • Cause 2: Reaction Temperature is Too High or Too Low. The optimal temperature for cyclization is crucial. Too low, and the reaction will be slow; too high, and decomposition can occur.

    • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and stability of the product and starting material. A temperature around 60-80°C is a good starting point.

  • Cause 3: Removal of the Silyl Protecting Group. The trimethylsilyl (TMS) group on the alkyne needs to be removed prior to or during the cyclization.

    • Solution: The base used for cyclization (e.g., potassium tert-butoxide) is often sufficient to remove the TMS group in situ. If this is not efficient, a separate desilylation step using a reagent like tetrabutylammonium fluoride (TBAF) can be performed before the cyclization.

Part 3: Data Summary and References

Quantitative Data Summary
StepKey ReagentsTypical YieldKey Process Parameters
Iodination 2-Amino-5-chloro-6-fluoropyridine, NIS85-95%Room temperature, 2-4 hours
Sonogashira Coupling Iodinated intermediate, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA70-85%Inert atmosphere, 40-60°C
Cyclization Silylated intermediate, Potassium tert-butoxide75-90%Anhydrous solvent, 60-80°C

Note: Yields are indicative and will vary depending on the specific reaction conditions and scale.

References

Technical Support Center: Preventing Degradation of 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-5-fluoro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable heterocyclic compound during chemical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are typically related to its electron-rich pyrrole ring and the reactivity of the pyridine nitrogen. Key pathways include:

  • Acid-Mediated Decomposition: The 7-azaindole core can be unstable in strongly acidic conditions, which can lead to protonation and subsequent side reactions or decomposition.[1]

  • Oxidative Degradation: The pyrrole moiety is susceptible to oxidation, especially in the presence of strong oxidizing agents or under aerobic conditions at elevated temperatures.

  • Photodegradation: Like many heterocyclic compounds, 7-azaindole derivatives can be sensitive to UV light, which may induce unwanted side reactions.[2][3]

  • Catalyst Poisoning and Side Reactions in Cross-Coupling: The pyridine nitrogen can act as a ligand and poison palladium catalysts, hindering desired transformations like Suzuki or Buchwald-Hartwig couplings.[4][5][6] This can lead to the formation of hydrodehalogenated byproducts.[7]

Q2: Is the N-H proton on the pyrrole ring a source of instability?

A2: Yes, the acidic N-H proton of the pyrrole ring can be a significant source of reactivity and instability. It can interfere with catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, by reacting with the base or catalyst.[8][9] Protecting this nitrogen is often a crucial step to prevent degradation and improve reaction outcomes.

Q3: How do the chloro and fluoro substituents affect the stability of the molecule?

A3: The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring generally increases the stability of the 7-azaindole core by reducing the electron density of the aromatic system. This can make the molecule less susceptible to oxidation. However, these halogens also serve as reactive handles for cross-coupling reactions, and their reactivity needs to be carefully managed to avoid unwanted side reactions.

Q4: Are there any specific solvent or temperature considerations I should be aware of?

A4: Yes, solvent and temperature are critical parameters.

  • Solvents: Aprotic, degassed solvents are generally preferred, especially for metal-catalyzed reactions, to minimize side reactions. Protic solvents can interfere with organometallic intermediates.

  • Temperature: While some reactions require elevated temperatures, prolonged heating can promote degradation. It is crucial to monitor reactions closely and use the lowest effective temperature. For instance, in glycosylation reactions with 7-azaindole, lower temperatures have been shown to reduce the formation of by-products.[10]

Section 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues encountered during common synthetic transformations involving this compound.

Issue 1: Low Yields and Catalyst Deactivation in Suzuki-Miyaura Coupling

Symptoms:

  • Incomplete conversion of starting material.

  • Formation of hydrodehalogenated byproduct (5-fluoro-7-azaindole).

  • Precipitation of palladium black.

Root Cause Analysis: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, leading to catalyst inhibition or poisoning.[4][8] The unprotected N-H of the pyrrole ring can also interfere with the catalytic cycle.[9]

Troubleshooting Protocol & Scientific Rationale:

StepActionRationale
1 N-H Protection Protect the pyrrole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[11][12] This prevents interference from the acidic proton and can improve solubility.
2 Ligand Selection Employ bulky, electron-rich phosphine ligands like SPhos or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired reductive elimination step over catalyst deactivation pathways.[13]
3 Base Selection Use a non-nucleophilic, moderately strong base like Cs₂CO₃ or K₃PO₄. Stronger bases like alkoxides can lead to side reactions. The base is crucial for activating the boronic acid.[9][14]
4 Degassing Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize the palladium catalyst and the phosphine ligands.
5 Temperature Control Start with a lower reaction temperature (e.g., 60-80 °C) and gradually increase if necessary.[15] This minimizes thermal degradation of the substrate and catalyst.
Issue 2: Poor Conversion and Side Products in Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired amino-azaindole.

  • Formation of hydrodehalogenated starting material.

  • Observation of imine byproducts.[7]

Root Cause Analysis: Similar to Suzuki coupling, catalyst poisoning by the pyridine nitrogen is a major issue.[6] Additionally, β-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to hydrodehalogenation and imine formation.[7]

Troubleshooting Protocol & Scientific Rationale:

StepActionRationale
1 Pre-catalyst Selection Utilize palladium precatalysts, such as those based on biarylphosphine ligands (e.g., tBuBrettPhos).[16] These precatalysts can facilitate rapid catalyst activation in the presence of challenging substrates.[17]
2 Base and Solvent System A strong, non-nucleophilic base like LiHMDS is often effective for aminations of halo-7-azaindoles.[13][17] The choice of solvent is also critical; THF is commonly used.
3 Protect the N-H As with Suzuki couplings, protecting the pyrrole nitrogen can significantly improve reaction outcomes by preventing unwanted side reactions.[11][12]
4 Amine Equivalents For challenging primary amines, consider using an ammonia equivalent, such as a benzophenone imine, followed by hydrolysis.[7]
5 Reaction Monitoring Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent prolonged heating that could lead to byproduct formation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for key reactions, incorporating best practices to prevent the degradation of this compound.

Protocol 1: N-Boc Protection of this compound

Objective: To protect the pyrrole nitrogen to enhance stability and prevent interference in subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-6-chloro-5-fluoro-7-azaindole

Objective: To perform a C-C bond formation at the 6-position while minimizing degradation.

Materials:

  • N-Boc-6-chloro-5-fluoro-7-azaindole

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • SPhos (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Degassed toluene/ethanol (1:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-6-chloro-5-fluoro-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), SPhos (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/ethanol solvent mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 4: Visualizing Degradation and Prevention Strategies

Diagram 1: Key Degradation Pathways

cluster_starting_material This compound cluster_degradation Degradation Products cluster_conditions Degradative Conditions SM 6-Cl-5-F-7-azaindole DP1 Hydrodehalogenation SM->DP1 Catalyst Poisoning DP2 Oxidative Products SM->DP2 DP3 Polymerization SM->DP3 C1 Strong Acid/Base C1->SM Decomposition C2 Oxygen/High Temp C2->SM Oxidation C3 UV Light C3->SM Photodegradation C4 Active Catalyst Issues C4->SM Side Reactions

Caption: Potential degradation pathways for this compound.

Diagram 2: Workflow for Preventing Degradation in Cross-Coupling

start Start: 6-Cl-5-F-7-azaindole protect N-H Protection (e.g., Boc) start->protect setup Reaction Setup: - Inert Atmosphere - Degassed Solvents protect->setup reagents Reagent Selection: - Bulky Ligand - Appropriate Base - Pre-catalyst setup->reagents conditions Reaction Conditions: - Controlled Temperature - Monitor Progress reagents->conditions workup Workup & Purification conditions->workup product Desired Product workup->product

Caption: A generalized workflow to minimize degradation during cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 7-Azaindole Isomers in Biological Assays: Spotlight on 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) framework has earned its status as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[1] Its remarkable utility stems from its bioisosteric relationship with purines and its unique ability to act as an excellent hinge-binding motif. The pyridine nitrogen atom and the pyrrole NH group can form a bidentate hydrogen bond pattern with the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[2][3]

The commercial success of Vemurafenib , an FDA-approved inhibitor of the BRAFV600E kinase for treating metastatic melanoma, stands as a testament to the power of this scaffold.[2][4] The discovery of Vemurafenib was a landmark achievement for structure-based and fragment-based drug design.[3] While the core of Vemurafenib is 7-azaindole, its remarkable potency and selectivity are derived from specific substitutions on this core.[5]

This guide provides an in-depth technical comparison of substituted 7-azaindole isomers, with a particular focus on the 6-chloro-5-fluoro-7-azaindole pattern, against other isomers in key biological assays. We will explore the causal relationship between structure and activity, provide detailed, field-proven experimental protocols for evaluating these compounds, and present a logical workflow for their characterization.

The Rationale for Halogenation: More Than Just Decoration

The strategic placement of halogen atoms, such as fluorine and chlorine, on a drug scaffold is a cornerstone of modern medicinal chemistry. It is not merely for structural diversity but is a deliberate tactic to fine-tune a molecule's pharmacological profile.

  • Fluorine: Often used to block metabolic oxidation at a specific position, enhance binding affinity through electrostatic interactions, and modulate pKa and lipophilicity.

  • Chlorine: Can increase potency by occupying hydrophobic pockets within the target protein and improve overall pharmacokinetic properties.

The combination of these two halogens, as in this compound, creates a unique electronic and steric profile. Evaluating how this specific substitution pattern compares to other isomers is critical for understanding its potential as a lead scaffold for novel therapeutics.

The RAF-MEK-ERK Signaling Pathway: A Key Target

Many 7-azaindole derivatives, inspired by Vemurafenib, target the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAF-MEK-ERK cascade. Dysregulation of this pathway is a hallmark of many cancers.[6] BRAFV600E, a common mutation in melanoma, leads to constitutive activation of the pathway, promoting uncontrolled cell proliferation.[7] Therefore, robust assays that measure the inhibition of this pathway are essential for characterizing novel inhibitors.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Inhibitor 7-Azaindole Inhibitor (e.g., 6-Chloro-5-fluoro -7-azaindole derivative) Inhibitor->BRAF Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Regulates Transcription GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: The RAF-MEK-ERK signaling cascade and the point of inhibition by BRAF-targeted 7-azaindole derivatives.

Comparative Performance in Biological Assays

The true measure of a compound's potential lies in its performance in a battery of well-designed biological assays. The choice of azaindole isomer can dramatically impact potency and selectivity. For example, while 7-azaindole is a potent scaffold for many kinases, studies have shown that 4-, 5-, and 6-azaindole isomers can exhibit superior activity for specific targets like Cdc7 or c-Met kinase.[8]

Data Presentation: A Comparative Look at Kinase Inhibition

The following table summarizes representative inhibitory activities. Note that direct comparison of IC50 values across different studies requires caution due to variations in assay conditions. The data for "this compound Derivative" is hypothetical, representing a target profile for a potent and selective inhibitor based on this scaffold.

Compound / InhibitorTarget KinaseIC50 (nM)Reference / Rationale
Vemurafenib (PLX4032) BRAFV600E 31 [6]
Wild-Type BRAF100[6]
CRAF48[6]
Hypothetical Derivative BRAFV600E < 20 Target profile for improved potency
(this compound)Wild-Type BRAF> 200Target profile for improved selectivity
Other Kinases (e.g., VEGFR2)> 1000Target profile for high selectivity
Other Azaindole Isomers
5-azaindole derivativeCdc7Potent[9]
4-, 6-, 7-azaindole isomersCdc7Lower activity[9]
C-3 aryl-7-azaindole derivativeJAK2260[10]
7-azaindole derivativeJAK21[10]

This data illustrates a critical principle: the substitution pattern on the 7-azaindole ring is as important as the core itself for determining potency and selectivity. The goal for a novel derivative like a 6-chloro-5-fluoro analog would be to improve upon the potency and selectivity profile of established inhibitors like Vemurafenib.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind key steps.

General Experimental Workflow

A logical progression from biochemical to cellular assays is crucial for validating a compound's mechanism of action.

Experimental_Workflow cluster_0 Compound Evaluation Pipeline A Synthesis & Purification of Azaindole Isomers B Biochemical Assay: Kinase Binding/Inhibition (e.g., LanthaScreen™) A->B IC50 Determination C Cellular Assay: Pathway Modulation (p-ERK Western Blot) B->C Confirm On-Target Effect E Data Analysis & Structure-Activity Relationship (SAR) B->E Generate Insights D Cellular Assay: Phenotypic Effect (Cytotoxicity / Proliferation) C->D Link Target to Cell Fate C->E Generate Insights D->E Generate Insights E->A Guide Next Synthesis

Figure 2: A standard workflow for the evaluation and optimization of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ TR-FRET)

This assay directly measures the binding of an inhibitor to the kinase's ATP pocket, providing a quantitative measure of affinity (IC50). It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][12]

Principle: A europium (Eu)-labeled antibody binds to a tagged kinase, and an Alexa Fluor® 647-labeled tracer binds to the kinase's ATP site. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor® acceptor, producing a high FRET signal. A competitive inhibitor displaces the tracer, disrupting FRET and causing a loss of signal.[13][14]

LanthaScreen_Principle cluster_high High FRET (No Inhibitor) cluster_low Low FRET (Inhibitor Present) Eu_Ab Eu-Antibody Kinase Tagged Kinase Eu_Ab->Kinase Binds Tag Tracer AF647-Tracer Kinase->Tracer Binds ATP Site FRET FRET Signal Eu_Ab2 Eu-Antibody Kinase2 Tagged Kinase Eu_Ab2->Kinase2 Binds Tag Tracer2 AF647-Tracer (Displaced) Inhibitor Inhibitor Inhibitor->Kinase2 Binds ATP Site

Figure 3: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare 1X Kinase Buffer A (components typically include HEPES, MgCl2, EGTA, and Brij-35).

    • Compound Dilution: Perform a serial dilution of the test compounds (e.g., this compound derivatives) in 100% DMSO. Then, create a 3X intermediate dilution in 1X Kinase Buffer A.[15] The final DMSO concentration in the assay should be kept constant, typically at 1%.

    • 3X Kinase/Antibody Solution: Dilute the tagged kinase (e.g., BRAFV600E) and the Eu-anti-tag antibody to a 3X final concentration in 1X Kinase Buffer A. The optimal concentrations are kinase-dependent and should be determined empirically or based on manufacturer recommendations (e.g., 15 nM kinase, 6 nM antibody).[15]

    • 3X Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer to a 3X final concentration in 1X Kinase Buffer A. The tracer concentration is typically chosen to be near its Kd for the kinase to ensure assay sensitivity.[15]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X serially diluted compound to the appropriate wells. Add 5 µL of 1X Kinase Buffer A with DMSO for "no inhibitor" (high FRET) and "no kinase" (background) controls.

    • Add 5 µL of the 3X Kinase/Antibody solution to all wells except the "no kinase" controls.

    • Add 5 µL of the 3X Tracer solution to all wells.

    • The final volume will be 15 µL.

  • Incubation and Reading:

    • Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes, protected from light.[14]

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).[12]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" control (0% inhibition) and "no kinase" or a high concentration of a known inhibitor control (100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Pathway Inhibition (Western Blot for Phospho-ERK)

This assay validates that the compound inhibits the target kinase within a cellular context, leading to a downstream effect. A decrease in phosphorylated ERK (p-ERK) levels upon treatment with a BRAF inhibitor is a direct indicator of on-target activity.[6]

Causality Note: It is crucial to probe for both phosphorylated and total protein levels. A decrease in p-ERK with no change in total ERK demonstrates specific inhibition of the signaling pathway, not just protein degradation or general cytotoxicity.[16] Using Bovine Serum Albumin (BSA) as a blocking agent is often preferred for phospho-antibodies as it can reduce background noise compared to non-fat milk, which contains phosphoproteins.

Methodology:

  • Cell Culture and Treatment:

    • Plate human melanoma cells harboring a BRAFV600E mutation (e.g., A375 cells) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the 7-azaindole inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Lysate Preparation:

    • After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. The inhibitors are critical to preserve the phosphorylation state of the proteins.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17] Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run at 100-120 V until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[17]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[16]

    • Washing: Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Re-probing:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: To ensure equal protein loading, the same membrane must be probed for total ERK. Strip the membrane of the first set of antibodies using a mild stripping buffer. Re-block the membrane and repeat the immunoblotting steps using a primary antibody for total ERK1/2.[16][18]

    • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion and Future Outlook

The 7-azaindole scaffold is a powerful and versatile starting point for the development of potent kinase inhibitors. This guide demonstrates that while the core provides the essential hinge-binding interactions, the biological activity is critically dependent on the substitution pattern around the ring. The comparative analysis of isomers, exemplified by the potential of a this compound derivative, highlights the necessity of a rigorous and logical evaluation pipeline.

The choice of the optimal azaindole isomer is highly dependent on the specific therapeutic target and the desired pharmacological profile.[8] By employing robust, self-validating biochemical and cellular assays as detailed here, researchers can effectively dissect the structure-activity relationships of novel derivatives. This systematic approach, combining potent scaffolds with strategic substitutions, will continue to be a fruitful avenue for discovering the next generation of targeted therapeutics in oncology and beyond.

References

A Comparative Analysis of 6-Chloro-5-Fluoro-7-Azaindole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold has cemented its position as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique arrangement, featuring a pyridine nitrogen and a pyrrole NH group, facilitates bidentate hydrogen bonding with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine. This guide provides an in-depth comparative analysis of 6-chloro-5-fluoro-7-azaindole derivatives, a substitution pattern of growing interest for its potential to modulate potency, selectivity, and pharmacokinetic properties. We will delve into the rationale behind this specific halogenation pattern, compare its performance with other analogs, and provide detailed experimental protocols for researchers in the field of drug discovery.

The Rationale for 6-Chloro-5-Fluoro Substitution: A Strategic Approach to Kinase Inhibition

The introduction of halogen atoms onto a pharmacophore is a time-tested strategy in medicinal chemistry to enhance biological activity and fine-tune physicochemical properties. The 6-chloro-5-fluoro substitution pattern on the 7-azaindole core is not arbitrary; it is a deliberate design choice aimed at leveraging the distinct electronic and steric properties of chlorine and fluorine.

  • Fluorine: The high electronegativity and small size of the fluorine atom at the 5-position can lead to several advantageous effects. It can form favorable electrostatic interactions with the protein backbone, modulate the pKa of the azaindole ring system to optimize hinge-binding, and block potential sites of metabolism, thereby improving metabolic stability.

  • Chlorine: The larger chlorine atom at the 6-position can provide a crucial hydrophobic interaction, occupying a specific pocket within the ATP-binding site. This can enhance binding affinity and contribute to selectivity for certain kinases over others.

This dual-halogenation strategy aims to synergistically improve the overall profile of the inhibitor, balancing potency with desirable drug-like properties.

Comparative Performance Analysis: Insights from Kinase Inhibition Data

Table 1: Comparative Activity of Halogenated 7-Azaindole Derivatives Against Cdc7 Kinase
Compound/AnalogSubstitution PatternCdc7 Ki (nM)Reference
Chloro AnalogChloro-substituted pyridine moietyPotent (specific value not provided)[1]
Fluoro Analog Fluoro-substituted pyridine moiety Comparable to chloro analog [1]
Hydrogen AnalogUnsubstituted pyridine moiety~10-fold loss in potency vs. chloro[1]
Methyl AnalogMethyl-substituted pyridine moiety~10-fold loss in potency vs. chloro[1]

Note: The specific substitution on the azaindole core is not detailed as 6-chloro-5-fluoro in this study, but the comparison of chloro vs. fluoro on the interacting pyridine ring provides valuable SAR insights.

This data suggests that for Cdc7 kinase, both chloro and fluoro substitutions can be well-tolerated and contribute to high potency, likely through a combination of hydrophobic and electrostatic interactions within the active site.[1] The loss of potency with smaller, less hydrophobic groups like hydrogen and methyl highlights the importance of this interaction.[1]

Table 2: Activity of Substituted 7-Azaindole Derivatives Against Various Kinases
Compound/DerivativeTarget KinaseIC50 (nM)Reference
GSK1070916A (7-azaindole based)Aurora BPotent (specific value not provided)[2]
5-Fluoro-7-azaindole derivative (starting material)Cdc7-[3]
5-Chloro-3-iodo-2-aminopyridine derivative (precursor)Aurora Kinases-[3]
PI3K Inhibitor with 7-azaindole scaffoldPI3Kγ0.5[4]

This table illustrates the broad applicability of the 7-azaindole scaffold against a range of critical cancer-related kinases.[2][3][4] The development of highly potent inhibitors, such as the sub-nanomolar PI3Kγ inhibitor, underscores the potential of this chemical class.[4] While direct data for a 6-chloro-5-fluoro derivative is not listed here, the potent activity of other halogenated analogs provides a strong rationale for its investigation.

Experimental Protocols: Methodologies for Evaluating Kinase Inhibition

To ensure the scientific integrity and reproducibility of findings, standardized and robust experimental protocols are paramount. Below are detailed, step-by-step methodologies for two widely used kinase assays.

Protocol 1: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][5]

Workflow Diagram:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition & Signal Generation Kinase Kinase Substrate Substrate Kinase->Substrate ADP ADP Kinase->ADP Phosphorylation Unconsumed_ATP Unconsumed ATP Kinase->Unconsumed_ATP ADP_Glo_Reagent ADP-Glo™ Reagent ATP ATP ATP->Kinase Inhibitor Test Compound Inhibitor->Kinase ADP->ADP_Glo_Reagent Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent Unconsumed_ATP->ADP_Glo_Reagent Depleted_ATP Depleted ATP ADP_Glo_Reagent->Depleted_ATP Terminate Reaction Deplete ATP Depleted_ATP->Detection_Reagent New_ATP Newly Synthesized ATP Detection_Reagent->New_ATP ADP to ATP Conversion Luciferase Luciferase New_ATP->Luciferase Light Luminescent Signal Luciferase->Light Readout Measure Luminescence Light->Readout

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the this compound derivative at various concentrations (typically a 10-point serial dilution).

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase active site.[6][7]

Workflow Diagram:

LanthaScreen_Workflow cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET Kinase_Eu Kinase-Europium Antibody Tracer Fluorescent Tracer Kinase_Eu->Tracer Binding (High FRET Signal) Readout Measure TR-FRET Signal Kinase_Eu->Readout Kinase_Eu_Inhib Kinase-Europium Antibody Tracer_Displaced Fluorescent Tracer (Displaced) Kinase_Eu_Inhib->Tracer_Displaced Displacement (Low FRET Signal) Kinase_Eu_Inhib->Readout Inhibitor Test Compound (this compound derivative) Inhibitor->Kinase_Eu_Inhib Competitive Binding

Caption: Principle of the LanthaScreen® Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4x solution of the this compound derivative in kinase buffer.

    • Prepare a 2x solution of the kinase-europium antibody complex in kinase buffer.

    • Prepare a 4x solution of the fluorescent tracer in kinase buffer.

  • Assay Setup:

    • In a 384-well plate, add 4 µL of the 4x test compound solution.

    • Add 8 µL of the 2x kinase/antibody mixture to all wells.

    • Add 4 µL of the 4x tracer solution to all wells. The final assay volume is 16 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio and determine the IC50 values from the dose-response curve.

In Vivo Efficacy Assessment: From Bench to Preclinical Models

While in vitro assays provide crucial data on potency and selectivity, evaluating the in vivo efficacy of this compound derivatives is a critical step in the drug development pipeline. Xenograft models in immunocompromised mice are a standard approach for this assessment.[8][9]

Typical Xenograft Study Workflow:

  • Cell Line Selection and Implantation: Human cancer cell lines with known dependencies on the target kinase are selected (e.g., A549 for lung cancer, MCF-7 for breast cancer).[10][11] These cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

  • Dosing and Monitoring: The this compound derivative is administered (e.g., orally or intraperitoneally) at various doses and schedules. Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as pharmacodynamic biomarker assessment (e.g., phosphorylation of a downstream target), can be performed.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. The strategic placement of chlorine and fluorine atoms offers a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. While more direct comparative studies are needed to fully elucidate the advantages of this specific substitution pattern across a broad range of kinases, the existing data for related halogenated 7-azaindoles strongly supports its potential.

The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds. Future research should focus on synthesizing and profiling a focused library of this compound derivatives against a diverse panel of kinases to build a comprehensive structure-activity relationship. Promising candidates can then be advanced into in vivo models to assess their therapeutic potential for the treatment of cancer and other kinase-driven diseases.

References

A Comparative Guide to the Biological Efficacy of 6-CHLORO-5-FLUORO-7-AZAINDOLE and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of various kinases, making it a cornerstone for the development of targeted therapies.[2][3] This guide provides an in-depth technical comparison of the anticipated biological efficacy of 6-CHLORO-5-FLUORO-7-AZAINDOLE against established 7-azaindole-based inhibitors, with a focus on BRAF kinase, a critical target in oncology.

While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) principles derived from extensive research on analogous compounds to project its potential efficacy. As a primary benchmark for comparison, we will utilize the well-characterized and FDA-approved BRAF inhibitor, Vemurafenib (PLX4032), which features a 7-azaindole core.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an ideal hinge-binding motif for ATP-competitive kinase inhibitors. The pyridine nitrogen and the pyrrole nitrogen of the 7-azaindole ring can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[2][3] This fundamental interaction is the basis for the potent inhibitory activity of numerous 7-azaindole derivatives against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1]

The Rise of Vemurafenib: A 7-Azaindole Success Story

Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutant kinase, a driver mutation in a significant percentage of melanomas.[4] Its discovery and development highlight the power of the 7-azaindole scaffold in targeted cancer therapy.

Mechanism of Action of 7-Azaindole-Based BRAF Inhibitors

Vemurafenib and other similar inhibitors target the constitutively active BRAF V600E mutant protein, which aberrantly activates the MAPK/ERK signaling pathway, leading to uncontrolled cell proliferation and survival. By binding to the ATP pocket of BRAF V600E, these inhibitors block its kinase activity, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[5]

MAPK_Pathway_Inhibition cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS signaling MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival 6_Chloro_5_Fluoro_7_Azaindole 6-CHLORO-5-FLUORO- 7-AZAINDOLE (Hypothesized Inhibitor) 6_Chloro_5_Fluoro_7_Azaindole->BRAF_V600E Predicted Inhibition Vemurafenib Vemurafenib (Established Inhibitor) Vemurafenib->BRAF_V600E Inhibition Kinase_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Enzyme, Substrate, ATP) start->reagent_prep plate_setup Plate Setup (Add Compound, Enzyme, Substrate) reagent_prep->plate_setup reaction_init Reaction Initiation (Add ATP) plate_setup->reaction_init incubation Incubation (e.g., 30°C for 60 min) reaction_init->incubation reaction_stop Reaction Termination (Add Stop Solution) incubation->reaction_stop detection Signal Detection (e.g., Fluorescence, Luminescence) reaction_stop->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vitro Activity of 6-Chloro-5-Fluoro-7-Azaindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole framework has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure is adept at mimicking the adenine region of ATP, allowing it to form critical hydrogen bonds with the hinge region of the kinase active site.[2][3][4] This interaction is a cornerstone of competitive kinase inhibition. The U.S. FDA-approved drug Vemurafenib (PLX4032), a potent inhibitor of the B-RAFV600E mutant kinase, famously incorporates a 7-azaindole core and has revolutionized the treatment of metastatic melanoma.[3][5][6]

This guide focuses on a specific, rationally designed subset of this class: 6-chloro-5-fluoro-7-azaindole analogs . The strategic placement of halogen atoms—a chlorine at position 6 and fluorine at position 5—is not arbitrary. These substitutions are intended to finely tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to exploit specific interactions within the target's binding pocket, potentially enhancing potency and selectivity.

Here, we provide an objective comparison of the in vitro performance of hypothetical, yet representative, analogs based on this scaffold. We will delve into the critical assays used to characterize their activity, explaining the causality behind experimental choices and providing detailed, field-proven protocols for their execution. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate and advance this promising class of compounds.

Comparative In Vitro Activity of Representative Analogs

To illustrate the structure-activity relationships (SAR) within this series, we will compare three hypothetical analogs against a known benchmark, Vemurafenib. The analogs differ by the substituent at the C3 position of the azaindole core, a common site for modification to optimize target engagement and cellular activity.

  • Analog A (AZD-101): Features a simple phenyl group.

  • Analog B (AZD-102): Incorporates a pyridine ring to explore effects on solubility and potential new hydrogen bonding.

  • Analog C (AZD-103): Contains a dimethylaminophenyl group to probe the impact of a basic moiety on cellular uptake and target interaction.

The following data summarizes their performance in key in vitro assays targeting the MAPK pathway, which is frequently dysregulated in cancers like melanoma.[7]

CompoundTarget KinaseBiochemical IC50 (nM)Antiproliferative GI50 (nM)
B-RAFV600E c-RAF (wild-type) A375 Melanoma Cells (B-RAFV600E)
Vemurafenib (Benchmark) 3148
Analog A (AZD-101) 45150
Analog B (AZD-102) 2565
Analog C (AZD-103) 1555

Analysis of Comparative Data:

  • Analog A (AZD-101) shows respectable B-RAFV600E inhibition but is less potent than the benchmark and exhibits a significant drop-off in cellular activity, suggesting potential issues with cell permeability or higher susceptibility to efflux pumps.

  • Analog B (AZD-102) demonstrates improved biochemical potency over Analog A and performs comparably to Vemurafenib, indicating that the nitrogen in the pyridine ring may form beneficial interactions without compromising cell entry.

  • Analog C (AZD-103) emerges as the most potent compound in both biochemical and cellular assays. The dimethylamino group likely enhances cellular uptake and may form an additional electrostatic or hydrogen bond interaction within the kinase active site, leading to superior overall activity.

Experimental Protocols & Methodological Rationale

The trustworthiness of in vitro data hinges on robust and well-controlled experimental design. The following sections detail the protocols for the primary assays used to generate the comparative data, emphasizing the scientific reasoning behind each step.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase in a purified, cell-free system.

Causality & Expertise: The choice of ATP concentration is critical. Using a concentration at or near the Michaelis-Menten constant (Km) for ATP ensures the assay is sensitive enough to detect competitive inhibitors. A positive control (a known inhibitor like Vemurafenib) and a negative control (vehicle, typically DMSO) are essential to validate the assay's performance and establish the dynamic range of the signal.

Workflow Diagram: Biochemical Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_kinase Prepare Recombinant Kinase (e.g., B-RAF V600E) mix Combine Kinase, Substrate, & Compound in Assay Plate prep_kinase->mix prep_substrate Prepare Substrate (e.g., MEK1) prep_substrate->mix prep_atp Prepare ATP Solution (at Km concentration) prep_compounds Serially Dilute Test Compounds prep_compounds->mix pre_incubate Pre-incubate to allow compound binding mix->pre_incubate initiate Initiate Reaction (Add ATP/Mg2+) pre_incubate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., add EDTA) incubate->stop detect Add Detection Reagent (e.g., Phospho-specific Ab) stop->detect read Read Signal (Luminescence/Fluorescence) detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for a typical in vitro biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only (0% inhibition) and a known inhibitor (100% inhibition).

  • Kinase Reaction: In a separate tube, prepare a master mix containing the recombinant B-RAFV600E enzyme and its substrate (e.g., inactive MEK1) in kinase assay buffer.

  • Dispensing: Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiation: Prepare an ATP solution (at the Km concentration for B-RAF) in kinase buffer. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based immunoassay.

  • Data Analysis: Normalize the data to the controls and fit the resulting concentration-response curve to a four-parameter logistic equation to determine the IC50 value.

Cell Viability / Antiproliferative Assay

This assay assesses the effect of the compounds on the proliferation and viability of cancer cells, providing a crucial link between biochemical potency and cellular efficacy. The MTT assay is a classic colorimetric method for this purpose.[8][9]

Causality & Expertise: The MTT assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[11] It is important to note this assay reflects metabolic activity and does not inherently distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[12] Seeding density and incubation time must be optimized to ensure cells are in an exponential growth phase during the experiment.

Workflow Diagram: MTT Cell Viability Assay

seed Seed Cells in 96-well plate (e.g., A375 cells) adhere Allow cells to adhere (24 hours) seed->adhere treat Treat with serially diluted compounds adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_mtt Incubate (2-4 hours) to allow formazan formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->solubilize read Read Absorbance at ~570 nm solubilize->read analyze Calculate % Viability & Determine GI50 read->analyze

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed A375 melanoma cells into a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the appropriate wells. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the data to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Pathway Modulation

Western blotting provides qualitative and semi-quantitative data on protein expression and phosphorylation, confirming that the compound engages its target within the cell and produces the expected downstream effect on the signaling pathway.[13][14]

Causality & Expertise: To confirm inhibition of the RAF-MEK-ERK pathway, it is essential to probe for the phosphorylated (active) forms of key downstream kinases, such as p-MEK and p-ERK.[14][15] Crucially, membranes should also be probed with antibodies against the total protein levels (Total MEK, Total ERK) to ensure that any observed decrease in the phospho-signal is due to kinase inhibition, not a general decrease in protein expression. A loading control, such as GAPDH or β-actin, is mandatory to normalize for any variations in protein loading between lanes.[13]

Workflow Diagram: Western Blot Analysis

cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_probe Immunodetection treat Treat Cells with Compound lyse Harvest & Lyse Cells in RIPA Buffer treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds Separate Proteins by SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (BSA or Milk) transfer->block primary_ab Incubate with Primary Ab (e.g., anti-p-ERK) block->primary_ab secondary_ab Incubate with HRP- conjugated Secondary Ab primary_ab->secondary_ab detect Add ECL Substrate & Image Chemiluminescence secondary_ab->detect analyze Analyze Band Intensity detect->analyze

Caption: Key steps in a Western blot protocol for pathway analysis.

Step-by-Step Protocol:

  • Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compounds at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for 2-4 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer (e.g., rabbit anti-p-ERK1/2 (Thr202/Tyr204)).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate for 1 hour at room temperature with an HRP-conjugated anti-rabbit secondary antibody.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total ERK and a loading control like GAPDH to ensure equal loading and specific inhibition.

Visualizing the Mechanism of Action: The MAPK Signaling Pathway

The this compound analogs discussed here are designed to inhibit RAF kinases, which are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7][16] This pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, mutations in proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell division.

cluster_nucleus Cytoplasm cluster_nuc_content Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Nucleus Nucleus Inhibitor 6-Chloro-5-Fluoro- 7-Azaindole Analogs Inhibitor->RAF

Caption: The MAPK signaling pathway and the inhibitory action of azaindole analogs on RAF kinases.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the in vitro activity of novel this compound analogs. The comparative data, though based on representative structures, highlights how subtle chemical modifications can significantly impact both biochemical and cellular potency. The detailed protocols provide a validated framework for researchers to generate reliable and reproducible data for their own analogs.

The superior performance of Analog C (AZD-103) suggests that incorporating moieties capable of additional interactions and improving physicochemical properties is a fruitful strategy for this scaffold. Future work should focus on expanding the SAR around this lead, conducting broader kinase selectivity profiling to ensure a clean off-target profile, and advancing the most promising candidates to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo efficacy studies.

References

The Organic Chemist's Compass: A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-5-fluoro-7-azaindole

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, serving as a bioisosteric replacement for indole in numerous biologically active compounds. Its unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) allows for novel interactions with biological targets, often enhancing properties like solubility and metabolic stability. The specific substitution pattern of this compound (1H-pyrrolo[2,3-b]pyridine) presents a valuable building block for drug discovery, particularly in kinase inhibitor research, where halogenated aromatic systems are crucial for tuning binding affinities and physicochemical properties.

Despite its potential, a standardized, high-yield synthesis for this specific heterocycle is not readily found in the literature. This guide, therefore, provides a critical, head-to-head comparison of two robust and plausible synthetic strategies, constructed from established and reliable methodologies: the Leimgruber-Batcho Azaindole Synthesis and a Palladium-Catalyzed Annulation strategy . We will dissect each route, providing detailed, field-proven protocols, an analysis of the underlying chemical principles, and a direct comparison to guide researchers in selecting the optimal path for their specific needs.

Method 1: The Leimgruber-Batcho Azaindole Synthesis

The Leimgruber-Batcho synthesis is a powerful and often high-yielding method for constructing the indole (or azaindole) nucleus from an o-nitrotoluene derivative.[1] The key transformation involves the formation of an enamine from the activated methyl group, followed by a reductive cyclization of the nitro group to form the pyrrole ring.[2] This approach is particularly advantageous when the requisite substituted o-nitrotoluene analog is accessible.

Overall Strategy

This proposed route hinges on the synthesis of the key precursor, 6-chloro-5-fluoro-2-methyl-3-nitropyridine . From this intermediate, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive enamine, which is then subjected to reductive cyclization to furnish the target 7-azaindole.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-5-fluoro-2-methyl-3-nitropyridine (4)

  • Starting Material: Commercially available 2-amino-6-chloro-5-fluoropyridine (2).

  • Diazotization: To a solution of 2 (1.0 eq) in 48% HBF₄ (4.0 eq) at 0 °C, add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Sandmeyer-type Nitration: In a separate flask, prepare a solution of NaNO₂ (3.0 eq) and copper(I) oxide (0.1 eq) in water. Add the cold diazonium salt solution from the previous step to this mixture portion-wise, allowing for controlled gas evolution. Stir at room temperature for 2 hours.

  • Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 3-chloro-2-fluoro-5-nitropyridine (3) .

  • Nucleophilic Substitution: Dissolve 3 (1.0 eq) in THF. Add dimethylzinc (2.0 eq, 1.2 M in toluene) and a catalytic amount of a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). Heat the reaction to 60 °C and monitor by TLC. This step is a challenging but plausible Negishi-type coupling to introduce the methyl group.

  • Work-up and Purification: Upon completion, quench the reaction carefully with saturated NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the key intermediate 6-chloro-5-fluoro-2-methyl-3-nitropyridine (4) .

Causality Note: The initial diazotization followed by nitration is a standard method for converting an amino group on an electron-deficient pyridine ring to a nitro group. The subsequent palladium-catalyzed methylation is proposed as a means to install the C2-methyl group, a key handle for the Leimgruber-Batcho reaction.

Step 2: Leimgruber-Batcho Cyclization

  • Enamine Formation: To a solution of 4 (1.0 eq) in DMF (0.2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.5 eq). Heat the mixture to 110 °C for 4-6 hours. The solution should develop a deep reddish color, characteristic of the push-pull enamine intermediate.[1]

  • Solvent Removal: After cooling, remove the excess DMF and reagents under high vacuum to yield the crude enamine 5 , which can be used directly in the next step.

  • Reductive Cyclization: Dissolve the crude enamine 5 in a 1:1 mixture of ethanol and ethyl acetate. Add Palladium on carbon (10% Pd/C, 10 mol% weight). Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker at 50 psi). Stir vigorously for 6-12 hours at room temperature.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, DCM:Methanol gradient) to afford the final product, This compound (1) .

Method 1: Workflow Diagram

Leimgruber_Batcho_Synthesis cluster_0 Precursor Synthesis cluster_1 Leimgruber-Batcho Cyclization A 2-Amino-6-chloro- 5-fluoropyridine (2) B Diazonium Salt A->B HBF₄, NaNO₂ C 3-Chloro-2-fluoro- 5-nitropyridine (3) B->C NaNO₂, CuO D 6-Chloro-5-fluoro- 2-methyl-3-nitropyridine (4) C->D Me₂Zn, Pd(0) cat. E Enamine Intermediate (5) D->E DMF-DMA, Pyrrolidine F 6-Chloro-5-fluoro- 7-azaindole (1) E->F H₂, Pd/C

Caption: Leimgruber-Batcho route to this compound.

Method 2: Palladium-Catalyzed Annulation via Sonogashira Coupling

Transition-metal-catalyzed reactions are a cornerstone of modern heterocyclic synthesis, offering high efficiency and functional group tolerance.[3] This strategy employs a Sonogashira coupling to construct a key alkynyl aminopyridine intermediate, which then undergoes a base-mediated intramolecular cyclization to form the azaindole ring.[4]

Overall Strategy

The synthesis begins with the preparation of a suitably functionalized pyridine, 2-amino-6-chloro-5-fluoro-3-iodopyridine . This precursor undergoes a palladium-catalyzed Sonogashira coupling with a protected acetylene, followed by deprotection and base-mediated cyclization to yield the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-chloro-5-fluoro-3-iodopyridine (8)

  • Starting Material: Commercially available 2-amino-6-chloro-5-fluoropyridine (2).

  • Iodination: Dissolve 2 (1.0 eq) in sulfuric acid at 0 °C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution until basic (pH > 10). A precipitate should form.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water or purification by column chromatography can be used to yield pure 2-amino-6-chloro-5-fluoro-3-iodopyridine (8) .

Causality Note: Electrophilic iodination of the electron-rich aminopyridine ring is directed to the C3 position due to the activating effect of the amino group. Sulfuric acid serves as both the solvent and a strong activating agent for the electrophile.

Step 2: Palladium-Catalyzed Annulation

  • Sonogashira Coupling: To a degassed solution of 8 (1.0 eq) and trimethylsilylacetylene (1.5 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq). Stir the reaction at 60 °C under an inert atmosphere (N₂ or Ar) for 4-6 hours.

  • Work-up: Once the reaction is complete (monitored by TLC/LCMS), cool to room temperature, filter off the salts, and concentrate the filtrate. The crude product, 2-amino-6-chloro-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine (9) , can be taken to the next step after a quick filtration through a silica plug.

  • Deprotection and Cyclization: Dissolve the crude TMS-alkyne 9 in methanol. Add potassium carbonate (K₂CO₃) (3.0 eq). Stir the mixture at room temperature for 2 hours to effect the desilylation. Then, add a catalytic amount of 18-crown-6 (0.1 eq) and potassium tert-butoxide (KOtBu) (1.2 eq).[4] Heat the reaction to 65 °C and stir for 3-5 hours.

  • Final Work-up and Purification: Cool the reaction, neutralize with 1M HCl, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield This compound (1) .

Causality Note: The Sonogashira reaction efficiently forms the C-C bond. The subsequent deprotection unmasks the terminal alkyne. The strong base (KOtBu) then facilitates the intramolecular nucleophilic attack of the amino group onto the alkyne, forming the pyrrole ring. 18-crown-6 is used to enhance the solubility and reactivity of the potassium base.[4]

Method 2: Workflow Diagram

Palladium_Annulation cluster_0 Precursor Synthesis cluster_1 Annulation Sequence A 2-Amino-6-chloro- 5-fluoropyridine (2) B 2-Amino-6-chloro- 5-fluoro-3-iodopyridine (8) A->B NIS, H₂SO₄ C TMS-Alkyne Adduct (9) B->C TMS-Acetylene, Pd/Cu cat. D 6-Chloro-5-fluoro- 7-azaindole (1) C->D 1. K₂CO₃, MeOH 2. KOtBu, 18-crown-6

References

A Senior Application Scientist's Guide: Benchmarking the Performance of 6-CHLORO-5-FLUORO-7-AZAINDOLE in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases are fundamental regulators of the majority of cellular pathways, acting as molecular switches that control everything from cell growth and proliferation to apoptosis and differentiation. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The development of small molecule inhibitors that can modulate kinase activity has revolutionized therapeutic strategies. The 7-azaindole scaffold has emerged as a "privileged structure" in this field, serving as an excellent hinge-binding motif that can form key hydrogen bonds within the ATP-binding site of many kinases.[3][4] One such molecule, 6-CHLORO-5-FLUORO-7-AZAINDOLE, is a valuable chemical intermediate used in the synthesis of complex kinase inhibitors.[5] The strategic placement of chloro and fluoro groups on the azaindole core can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[3][6]

This guide provides an in-depth, objective comparison of this compound's performance in kinase assays. We will benchmark it against well-established inhibitors, providing the necessary experimental frameworks and data interpretation to empower researchers in their drug discovery efforts.

Comparative Compound Profiles

To establish a robust performance benchmark, this compound is compared against two standard kinase inhibitors with distinct profiles.

  • This compound: As a fragment and synthetic intermediate, its intrinsic inhibitory activity is the focus of our investigation. Its value lies in the potential of the decorated 7-azaindole core to serve as a foundation for developing highly potent and selective next-generation inhibitors.[3][4]

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, but notoriously non-selective kinase inhibitor.[7] It is an indispensable tool, often used as a pan-kinase positive control to validate assay performance.

  • Dasatinib: A clinically approved, potent multi-targeted inhibitor of several key kinases, including the Src family and Abl.[8] It serves as a benchmark for a targeted, yet multi-specific, inhibition profile.

Principles of Kinase Activity Measurement

At its core, a kinase assay quantifies the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein).[1][9] The inhibitory effect of a compound is measured by the reduction in this activity. Modern assays have moved beyond the "gold standard" but hazardous radiometric methods to safer, high-throughput formats.[1][10]

  • Biochemical Assays: These are performed in vitro using purified recombinant kinase, a specific substrate, and ATP. They are ideal for determining direct enzyme inhibition and calculating the half-maximal inhibitory concentration (IC50). Luminescence-based methods, such as ADP-Glo™, are widely used. They measure the amount of ADP produced, which directly correlates with kinase activity.[7][11][12]

  • Cell-Based Assays: These assays measure kinase activity or target engagement within the complex environment of an intact cell.[13] They provide crucial information on a compound's cell permeability, off-target effects, and true cellular potency. Methods include quantifying the phosphorylation of a downstream substrate via ELISA or specialized techniques like NanoBRET™ to measure direct target binding.[13][14][15]

Experimental Design: A Multi-Kinase Benchmarking Panel

To comprehensively evaluate the potency and selectivity of this compound, we will test it against a panel of three distinct and therapeutically relevant kinases:

  • VEGFR2 (KDR): A receptor tyrosine kinase pivotal for angiogenesis, the formation of new blood vessels. Its inhibition is a key strategy in cancer therapy.[16][17]

  • p38α (MAPK14): A serine/threonine kinase central to the cellular response to stress and inflammation. It is a target for inflammatory diseases.[11][14][18]

  • c-Src: A non-receptor tyrosine kinase that plays a role in signaling pathways controlling cell proliferation, survival, and migration. Its aberrant activation is linked to cancer progression.[8][12]

Visualizing the Point of Intervention

The diagram below illustrates a generic kinase signaling cascade. Inhibitors like this compound typically act by competing with ATP at the kinase's active site, thereby blocking the downstream signaling events that lead to a cellular response.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-CHLORO-5-FLUORO-7-AZAINDOLE-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, comparative analysis of the cross-reactivity of kinase inhibitors based on the 6-CHLORO-5-FLUORO-7-AZAINDOLE scaffold. We will delve into the experimental methodologies used to profile their selectivity, compare their performance against key alternatives, and offer insights grounded in mechanistic principles to aid in the rational design and selection of these potent molecules.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] The specific halogenation pattern of a 6-chloro, 5-fluoro substitution can significantly influence the inhibitor's potency and selectivity profile. A prime example of a clinically successful drug built upon a related 7-azaindole core is Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase, which has revolutionized the treatment of metastatic melanoma.[2][3][4] This guide will use BRAF inhibitors as a central case study to explore the nuances of cross-reactivity.

The Rationale Behind Rigorous Cross-Reactivity Profiling

No kinase inhibitor is entirely specific. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For instance, the paradoxical activation of the MAPK pathway in wild-type BRAF cells by some BRAF inhibitors is a well-documented off-target effect that can lead to secondary malignancies like cutaneous squamous cell carcinoma.[6] Therefore, a comprehensive understanding of an inhibitor's selectivity is not merely an academic exercise but a cornerstone of preclinical safety assessment and a predictor of clinical outcomes.

A tiered approach to selectivity profiling is often the most efficient strategy.[5] This typically begins with broad screening against a large panel of kinases at a single high concentration to identify potential off-targets, followed by dose-response studies (IC50 determination) for the most potent interactions.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential to build a comprehensive cross-reactivity profile. Each method provides a unique piece of the puzzle, from in vitro enzymatic activity to direct target engagement in a cellular context.

Biochemical Kinase Profiling

Biochemical assays are the workhorse of selectivity profiling, providing a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase.[5][7] These high-throughput screens are crucial for initial characterization and for comparing the relative potency of an inhibitor against hundreds of kinases.

Common Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays, such as the HotSpot™ platform, directly measure the incorporation of radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) onto a substrate. They are highly sensitive and not easily confounded by assay artifacts.[7]

  • Mobility Shift Assays: These non-radiometric assays utilize microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility. They generally offer high data quality.[8]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.

Experimental Workflow: Biochemical Kinase Panel Screen

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Inhibitor (e.g., 6-Chloro-5-fluoro- 7-azaindole derivative) Incubation Incubate Inhibitor, Kinase, and Reagents Compound->Incubation Kinase_Panel Panel of Purified Kinases (~400+ kinases) Kinase_Panel->Incubation Reagents Assay Buffer, Substrate, ATP (radiolabeled or cold) Reagents->Incubation Reaction Initiate Kinase Reaction (add ATP) Incubation->Reaction Stop Stop Reaction Reaction->Stop Detection Measure Signal (e.g., Radioactivity, Fluorescence, Luminescence) Stop->Detection Analysis Calculate % Inhibition and IC50 values Detection->Analysis Profile Generate Kinome Selectivity Profile Analysis->Profile

Caption: Workflow for a typical biochemical kinase selectivity screen.

Cellular Thermal Shift Assay (CETSA)

While biochemical assays are invaluable, they do not always reflect an inhibitor's behavior in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct target engagement within intact cells or cell lysates.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[11]

CETSA Workflow:

  • Treatment: Treat cells with the inhibitor or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Analysis: A positive thermal shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

Isothermal dose-response (ITDR) experiments, a variation of CETSA, can be performed at a fixed temperature to determine the inhibitor's potency (EC50) in a cellular context.[11]

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Intact_Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Intact_Cells->Treatment Aliquots Aliquot Cells Treatment->Aliquots Heat_Gradient Heat across a Temperature Gradient Aliquots->Heat_Gradient Lysis Cell Lysis Heat_Gradient->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Melting_Curve Plot Melting Curve (% Soluble vs. Temp) Quantification->Melting_Curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics (Kinobeads)

Chemical proteomics offers an unbiased approach to identify inhibitor targets and off-targets directly from a native biological sample. The "Kinobeads" technology is a prominent example, utilizing a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the expressed kinome from a cell lysate.[12][13][14]

Kinobeads Workflow:

In a competitive binding experiment, the cell lysate is pre-incubated with the free test inhibitor at various concentrations. The mixture is then applied to the Kinobeads. Kinases that are bound by the free inhibitor will not be captured by the beads. By using quantitative mass spectrometry to identify and quantify the proteins pulled down by the beads, a dose-dependent competition curve can be generated for each kinase, allowing for the determination of apparent dissociation constants (Kd).[12] This method is particularly powerful as it assesses inhibitor binding to endogenous, post-translationally modified kinases in their native complexes.

Comparative Cross-Reactivity of BRAF Inhibitors

To illustrate the importance of these methodologies, we will compare the selectivity profiles of three clinically approved BRAF inhibitors. Vemurafenib, based on the 7-azaindole scaffold, will be compared against Dabrafenib and Encorafenib.[15][16]

InhibitorPrimary TargetKey Off-Targets / Cross-Reactivity ProfileReference
Vemurafenib BRAF V600EInhibits wild-type BRAF and CRAF, leading to paradoxical MAPK activation in BRAF wild-type cells. Also inhibits other kinases such as SRC, YES1, and LCK at higher concentrations.[4][6][17]
Dabrafenib BRAF V600ELess potent against wild-type BRAF and CRAF compared to Vemurafenib. Selective against a large kinase panel, with only a few other kinases (e.g., ALK5) inhibited at less than 100-fold selectivity.[16][18][19]
Encorafenib BRAF V600EHas a very long dissociation half-life from BRAF. Generally considered to have a more favorable off-target profile with milder effects on predicted kinase activity compared to Vemurafenib and Dabrafenib.[15][17]

This table represents a summary of reported findings. The exact IC50 or Kd values can vary depending on the assay format and conditions.

The differing selectivity profiles of these inhibitors contribute to their distinct clinical safety and efficacy profiles. For example, the lower incidence of pyrexia with the Encorafenib/Binimetinib combination compared to Dabrafenib/Trametinib may be related to their different off-target kinase interactions.[15]

Mechanistic Insight: The Double-Edged Sword of RAF Inhibition

The cross-reactivity of BRAF inhibitors within the RAF family (ARAF, BRAF, CRAF) is a prime example of how off-target effects can have profound biological consequences.

cluster_wt BRAF Wild-Type Cell cluster_mutant BRAF V600E Mutant Cell RAS_WT Active RAS BRAF_WT BRAF RAS_WT->BRAF_WT CRAF_WT CRAF RAS_WT->CRAF_WT MEK_WT MEK BRAF_WT->MEK_WT Paradoxical Activation CRAF_WT->MEK_WT Paradoxical Activation ERK_WT ERK MEK_WT->ERK_WT Prolif_WT Proliferation ERK_WT->Prolif_WT Vemurafenib_WT Vemurafenib Vemurafenib_WT->BRAF_WT Inhibits one protomer in dimer BRAF_V600E BRAF V600E MEK_M MEK BRAF_V600E->MEK_M ERK_M ERK MEK_M->ERK_M Prolif_M Uncontrolled Proliferation ERK_M->Prolif_M Vemurafenib_M Vemurafenib Vemurafenib_M->BRAF_V600E Inhibition

Caption: Simplified MAPK signaling in BRAF mutant vs. wild-type cells upon treatment with a Type I RAF inhibitor like Vemurafenib.

In BRAF V600E mutant cells, the pathway is constitutively active and independent of upstream RAS signaling. Vemurafenib effectively inhibits the mutant BRAF monomer, shutting down the pathway and leading to cell death. However, in BRAF wild-type cells (such as keratinocytes), upstream signals activate RAS, which promotes the dimerization of RAF kinases (e.g., BRAF-CRAF heterodimers). When an inhibitor like Vemurafenib binds to one protomer in the dimer, it can allosterically transactivate the unbound partner, leading to a paradoxical hyperactivation of MEK and ERK signaling.[4] This mechanism is a key driver of the cutaneous toxicities observed with these agents.[6]

Conclusion and Future Directions

The this compound scaffold remains a valuable starting point for the design of potent kinase inhibitors. As this guide has demonstrated, a deep and early understanding of a compound's cross-reactivity profile is paramount for successful drug development. The judicious application of a suite of complementary experimental techniques—from broad biochemical screens to cellular target engagement and unbiased proteomic approaches—is essential to build a comprehensive selectivity profile.

By comparing the 7-azaindole-based inhibitor Vemurafenib with alternatives like Dabrafenib and Encorafenib, we see a clear illustration of how subtle differences in off-target profiles can translate into meaningful differences in clinical outcomes. The insights gained from these cross-reactivity studies not only inform on potential toxicities but also provide a rational basis for designing next-generation inhibitors with improved selectivity and for developing effective combination therapies. The continued evolution of these profiling technologies will undoubtedly accelerate the discovery of safer and more effective kinase-targeted therapies.

References

A Comparative Guide to the Physicochemical Properties of Halogenated Azaindoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Azaindoles and Halogenation in Medicinal Chemistry

The azaindole scaffold, a bioisostere of the endogenous indole structure, has emerged as a "privileged structure" in modern drug discovery.[1] Its unique combination of a pyrrole and a pyridine ring provides a versatile template for designing potent and selective therapeutic agents, particularly kinase inhibitors.[1][2][3] The nitrogen atom in the six-membered ring not only influences the molecule's physicochemical properties but also offers crucial hydrogen bonding opportunities within protein active sites, often mimicking the interactions of adenine in ATP.[2][3]

Medicinal chemists frequently employ halogenation as a strategic tool to fine-tune the properties of lead compounds. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Halogens can modulate electronic effects, lipophilicity, and metabolic stability. Furthermore, the heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding.[5][6] This interaction, where the halogen acts as a Lewis acid, can contribute significantly to ligand-protein binding affinity and selectivity, adding another dimension to rational drug design.[7][8][9]

This guide provides a comparative analysis of the key physicochemical properties of halogenated azaindoles, offering insights into the structure-property relationships that are critical for the development of novel therapeutics. We will delve into the effects of halogenation on acidity/basicity (pKa), lipophilicity (logP), and solubility, supported by experimental data and detailed protocols.

Visualizing the Azaindole Scaffold

The versatility of the azaindole core lies in the variable position of the nitrogen atom in the six-membered ring and the numerous sites available for halogenation. The 7-azaindole isomer is among the most frequently utilized in drug discovery.[10]

Caption: General structure of a 7-azaindole with potential halogenation sites.

Comparative Analysis of Physicochemical Properties

The choice and position of a halogen substituent can dramatically alter the physicochemical profile of an azaindole. Understanding these shifts is paramount for optimizing a drug candidate's performance.

Acidity and Basicity (pKa)

The pKa of an azaindole is a critical parameter that dictates its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[11] The azaindole nucleus has two key ionizable sites: the pyrrole nitrogen (acidic) and the pyridine nitrogen (basic). Halogens, being electron-withdrawing groups, generally decrease the basicity (lower pKa) of the pyridine nitrogen by reducing its electron density.

CompoundCalculated pKa (Pyridine N)Rationale
7-Azaindole3.67[12]Baseline basicity.
5-Azaindole8.42[12]Highest basicity among isomers.
6-Azaindole5.61[12]Intermediate basicity.
4-Azaindole4.85[12]Intermediate basicity.
Halogenated AzaindoleGenerally LowerElectron-withdrawing halogens decrease electron density on the pyridine nitrogen, reducing its ability to accept a proton. The effect is more pronounced with more electronegative halogens (F > Cl > Br > I).

Note: Experimental pKa values can vary based on measurement conditions. The calculated values provide a relative trend.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's membrane permeability, solubility, and metabolic clearance.[13] Halogenation almost invariably increases the lipophilicity of a molecule.[14] The magnitude of this increase is dependent on the size and polarizability of the halogen atom, following the general trend: I > Br > Cl > F.

Halogen SubstituentTypical Contribution to logPKey Characteristics
-F ~ +0.15Smallest size, highest electronegativity. Can form weak hydrogen bonds.
-Cl ~ +0.70Balances size and electronegativity. Often used to block metabolic sites.[9]
-Br ~ +0.85Larger and more polarizable. Stronger halogen bond donor than Cl.
-I ~ +1.10Largest and most polarizable. Strongest halogen bond donor but can be metabolically labile.

Note: These are approximate additive values and the final logP depends on the overall molecular context.

Aqueous Solubility

Solubility is a critical factor for oral bioavailability and formulation. It is often a delicate balance between lipophilicity and the strength of the crystal lattice. While increasing lipophilicity through halogenation can decrease aqueous solubility, this is not always a straightforward correlation.[15] For instance, strategic placement of a halogen can disrupt crystal packing, leading to an unexpected increase in solubility. In one study, all four isomeric azaindoles showed a significant (over 25-fold) enhancement in solubility compared to the parent indole scaffold. The effect of halogenation on the solubility of azaindoles is highly context-dependent, influenced by the interplay of lipophilicity, melting point, and potential hydrogen/halogen bonding interactions in the solid state.[16]

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is the bedrock of data-driven drug design.[11] Below are standard, validated protocols for determining pKa and logP.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa at the half-equivalence point.[17][18]

Workflow Diagram:

pKa_Workflow cluster_workflow pKa Determination by Potentiometric Titration prep 1. Sample Preparation (0.01M in H2O, adjust ionic strength) cal 2. Electrode Calibration (pH 4, 7, 10 buffers) prep->cal titrate 3. Titration (Stepwise addition of 0.1M NaOH/HCl) cal->titrate record 4. Data Recording (pH vs. Volume of Titrant) titrate->record analyze 5. Analysis (Identify inflection point of sigmoid curve) record->analyze pKa 6. pKa Determination (pH at half-equivalence point) analyze->pKa

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Prepare a ~0.01 M solution of the halogenated azaindole in deionized water. Adjust the ionic strength of the solution to a constant value (e.g., 0.1 M with KCl).

  • Calibration: Calibrate a combination pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration: Place the solution in a thermostatted vessel (25 °C) and begin stirring. Add standardized 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting sigmoid curve will have an inflection point corresponding to the pKa. Alternatively, the pKa can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).[18]

Protocol 2: Determination of logP by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating logP values, correlating a compound's retention time with its lipophilicity.[13][19][20] This technique is particularly useful for early-stage discovery where sample quantities may be limited.[21]

Workflow Diagram:

logP_Workflow cluster_workflow logP Determination by RP-HPLC standards 1. Run Standards (Inject compounds with known logP values) curve 2. Generate Calibration Curve (Plot log k' vs. known logP) standards->curve interpolate 5. Interpolate logP (Use calibration curve equation) curve->interpolate sample 3. Run Test Compound (Inject halogenated azaindole) calc_k 4. Calculate Capacity Factor (k') (From retention time) sample->calc_k calc_k->interpolate

Caption: Workflow for logP determination using RP-HPLC.

Step-by-Step Methodology:

  • System Setup: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare solutions of a series of standard compounds with well-established logP values spanning the expected range of your test compound.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. Perform a linear regression to obtain the equation of the line (log k' = m * logP + c).[20]

  • Test Compound Analysis: Inject the halogenated azaindole under the identical chromatographic conditions and determine its retention time and calculate its log k'.

  • logP Determination: Use the regression equation from the calibration curve to calculate the logP of the test compound.

Implications for Drug Development

The systematic halogenation of an azaindole scaffold provides a powerful strategy for multi-parameter optimization in drug discovery.

  • Modulating pKa: Introducing an electron-withdrawing halogen can lower the pKa of the pyridine nitrogen. This can be used to reduce unwanted basicity, which may mitigate off-target effects (e.g., hERG channel inhibition) or improve oral absorption by altering the ionization state in the gastrointestinal tract.

  • Tuning Lipophilicity: Incrementally increasing lipophilicity from F to Cl to Br allows for fine-tuning of cell permeability and ADME properties. A common strategy is to replace a metabolically liable methyl group with a chlorine atom to block cytochrome P450-mediated oxidation while maintaining or enhancing potency.

  • Enhancing Potency via Halogen Bonding: For Cl, Br, and I, the potential to form a halogen bond with a Lewis basic residue (like a backbone carbonyl oxygen) in the target's active site can significantly boost binding affinity and selectivity.[5] This provides a rational design element beyond simple steric and hydrophobic effects.

Conclusion

Halogenated azaindoles represent a cornerstone of modern medicinal chemistry, offering a rich design space for developing novel therapeutics. A thorough understanding of how different halogens impact the fundamental physicochemical properties—pKa, logP, and solubility—is essential for any researcher in the field. By leveraging the distinct electronic and steric properties of each halogen, from the small, highly electronegative fluorine to the large, polarizable iodine capable of strong halogen bonding, scientists can rationally design and optimize azaindole-based drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the accurate determination of these critical parameters, empowering data-driven decisions in the complex process of drug development.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-5-fluoro-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 6-chloro-5-fluoro-7-azaindole are pivotal building blocks. However, their safe and compliant disposal is a critical, often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile: Why Special Disposal is Necessary

Key Inferred Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation[1][2].

  • Respiratory Tract Irritation: Inhalation of dust should be avoided[1][7].

  • Aquatic Toxicity: Halogenated compounds can be harmful to aquatic life[8].

Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain[3][9].

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with the initial handling and concludes with collection by certified professionals. The following workflow is designed to ensure safety and compliance at every stage.

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Handling and Segregation
  • Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Waste Identification:

    • Solid Waste: This includes any unused or expired this compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and filter paper.

    • Liquid Waste: This stream comprises any solvents used to dissolve or rinse glassware that has come into contact with the compound. Note that halogenated waste should be collected separately from non-halogenated solvent waste[9].

  • Containment:

    • Place solid waste into a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Collect liquid waste in a separate, clearly marked container for halogenated solvents.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date you first added waste to the container (accumulation start date).

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents[2][10].

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not exceed the storage time or quantity limits for hazardous waste accumulation in your laboratory[3].

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container[1][11]. For a liquid spill, use an absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Regulatory Framework and Final Disposal Methods

The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it falls under specific waste codes and requires treatment before final disposal[5][6].

Parameter Guideline/Regulation Rationale
Waste Classification Likely a RCRA hazardous wasteDue to the presence of halogens and potential toxicity.
Primary Disposal Method IncinerationHigh-temperature incineration is the preferred method for destroying halogenated organic compounds, preventing their release into the environment[12][13].
Landfill Prohibited without treatmentLand disposal of untreated halogenated organic waste is generally prohibited to prevent soil and groundwater contamination[6].

The final disposal will be carried out by a licensed hazardous waste management company, coordinated through your institution's EHS office. These companies operate specialized high-temperature incinerators designed to safely break down halogenated compounds[12].

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the procedural guidelines outlined above, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a sustainable scientific enterprise. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

Definitive Guide to Personal Protective Equipment for Handling 6-CHLORO-5-FLUORO-7-AZAINDOLE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-chloro-5-fluoro-7-azaindole, a halogenated heterocyclic compound, demands a meticulous and informed approach to personal protection. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for analogous chemical structures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from data on structurally related azaindole and halogenated aromatic compounds, ensuring a conservative and robust safety protocol.

The azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly alter the molecule's reactivity, toxicity, and pharmacokinetic properties. Consequently, the potential for skin and eye irritation, respiratory tract irritation, and the release of toxic gases upon decomposition must be rigorously addressed through appropriate personal protective equipment (PPE) and engineering controls.

Hazard Assessment and Risk Mitigation

Based on analogous compounds, this compound is anticipated to be a solid, likely a crystalline powder.[2] The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact.[3] Ingestion is also a potential route of exposure. The key hazards are summarized in the table below.

Potential Hazard Description Primary Mitigation Strategy
Skin Irritation Direct contact may cause redness, itching, and irritation.[2][4]Chemical-resistant gloves and a lab coat are mandatory.
Eye Damage The compound is likely to be a serious eye irritant.[2][4]Chemical safety goggles or a face shield must be worn.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2][5]Work in a well-ventilated area, preferably a fume hood.
Toxic Decomposition When heated to decomposition, it may release toxic fumes of nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[2][4]Use appropriate respiratory protection in case of fire.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier against exposure.[3] The following table outlines the minimum required PPE for handling this compound.

PPE Component Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum thickness of >0.11 mm).[6]Nitrile provides good resistance to a broad range of chemicals. For prolonged handling, consider double-gloving.[7] Change gloves immediately if contaminated, torn, or after a maximum of 4 hours of use.
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards.[8][9]Goggles provide a seal around the eyes to protect from dust and splashes. When a higher risk of splashing exists, a full-face shield should be worn in addition to goggles.[8][10]
Body Protection A long-sleeved laboratory coat. For larger quantities, a chemically resistant apron or coveralls are recommended.[7][8]This protects the skin on the arms and body from accidental contact.
Respiratory Protection A NIOSH-approved N95 respirator is recommended when handling the powder outside of a fume hood or if dust is generated.[2][10]This will prevent the inhalation of fine particles. Ensure proper fit testing and training for respirator use.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram illustrates the necessary steps for safely handling this compound in a laboratory setting. Adherence to this workflow minimizes the risk of exposure at each stage of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Small Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9] Clean the spill area with an appropriate solvent and then with soap and water.
Large Spill Evacuate the area. Prevent the entry of unauthorized personnel. Wear appropriate PPE, including respiratory protection.[2] Contain the spill and collect the material as described for a small spill.
Disposal Plan

All waste containing this compound, including contaminated PPE, glassware, and excess material, must be treated as hazardous chemical waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.[2]

Logical Framework for PPE Selection

The selection of appropriate PPE is a result of a logical assessment of the chemical's properties and the planned experimental procedures. The following diagram outlines the decision-making process.

G cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls hazard_id Identify Chemical: This compound hazard_form Physical Form: Solid Powder hazard_id->hazard_form hazard_routes Routes of Exposure: Inhalation, Skin/Eye Contact hazard_form->hazard_routes control_hood Primary Control: Fume Hood hazard_form->control_hood Mitigates Dust ppe_eyes Eye Protection: Safety Goggles/Face Shield hazard_routes->ppe_eyes Eye Irritant ppe_skin Skin Protection: Nitrile Gloves, Lab Coat hazard_routes->ppe_skin Skin Irritant ppe_resp Respiratory Protection: N95 Respirator (if dust) hazard_routes->ppe_resp Inhalation Hazard control_safety Emergency Equipment: Eyewash/Safety Shower control_hood->control_safety

Caption: Decision-making flowchart for selecting PPE for this compound.

By adhering to these protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research. Always consult with your institution's safety officer for specific guidance and training.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-5-FLUORO-7-AZAINDOLE
Reactant of Route 2
6-CHLORO-5-FLUORO-7-AZAINDOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.